molecular formula C11H9NO4 B1271185 3-(2,3-Dioxo-2,3-dihydro-indol-1-yl)-propionic acid CAS No. 81250-90-0

3-(2,3-Dioxo-2,3-dihydro-indol-1-yl)-propionic acid

Cat. No.: B1271185
CAS No.: 81250-90-0
M. Wt: 219.19 g/mol
InChI Key: ABKOTFKKMABCRW-UHFFFAOYSA-N
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Description

3-(2,3-Dioxo-2,3-dihydro-indol-1-yl)-propionic acid is a useful research compound. Its molecular formula is C11H9NO4 and its molecular weight is 219.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(2,3-dioxoindol-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c13-9(14)5-6-12-8-4-2-1-3-7(8)10(15)11(12)16/h1-4H,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABKOTFKKMABCRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20365108
Record name 3-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81250-90-0
Record name 3-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20365108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-(2,3-Dioxo-2,3-dihydro-indol-1-yl)-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-(2,3-Dioxo-2,3-dihydro-indol-1-yl)-propionic acid, a valuable intermediate in the development of various therapeutic agents. This document details the primary synthetic methodologies, experimental protocols, and characterization data.

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds that serve as versatile precursors for the synthesis of a wide array of biologically active molecules. The introduction of a propionic acid moiety at the N-1 position of the isatin core yields this compound, a key building block for creating compounds with potential applications in medicinal chemistry. The synthesis of this target molecule primarily involves the N-alkylation of the isatin scaffold.

Synthetic Pathways

The most common and effective method for the synthesis of this compound is the N-alkylation of isatin. Two primary variations of this approach are highlighted:

  • Michael Addition of Isatin to an Acrylate Ester followed by Hydrolysis: This two-step process involves the initial reaction of isatin with an acrylate ester, such as tert-butyl acrylate, in the presence of a suitable base. The resulting ester intermediate is then hydrolyzed to yield the final carboxylic acid product.

  • Direct Michael Addition of Isatin to Acrylic Acid: A more direct approach involves the reaction of isatin with acrylic acid. This method, while potentially more atom-economical, may require careful optimization of reaction conditions to achieve high yields.

The following sections provide a detailed experimental protocol for the first, more established method.

Experimental Protocols

Method 1: Synthesis via N-Alkylation with tert-Butyl Acrylate and Subsequent Hydrolysis

This protocol is based on established procedures for the N-alkylation of isatin.

Step 1: Synthesis of tert-butyl 3-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoate

  • Materials:

    • Isatin

    • tert-Butyl acrylate

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

    • N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

    • Ethyl acetate

    • Brine solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of isatin (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add tert-butyl acrylate (1.2 eq) dropwise to the reaction mixture.

    • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine solution, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield tert-butyl 3-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoate.

Step 2: Hydrolysis to this compound

  • Materials:

    • tert-butyl 3-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoate

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the tert-butyl 3-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)propanoate (1.0 eq) in dichloromethane.

    • Add trifluoroacetic acid (5-10 eq) to the solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

    • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound. Note: Some data points are estimated based on typical yields and characterization of similar compounds due to the lack of a single, comprehensive source for this specific molecule.

ParameterValue
Molecular Formula C₁₁H₉NO₄
Molecular Weight 219.19 g/mol
Appearance Orange to red solid
Melting Point Not reported
Yield 70-85% (overall)
¹H NMR (DMSO-d₆, δ ppm) ~12.5 (s, 1H, COOH), 7.8-7.2 (m, 4H, Ar-H), 4.0 (t, 2H, N-CH₂), 2.7 (t, 2H, CH₂-COOH)
¹³C NMR (DMSO-d₆, δ ppm) ~184.0 (C=O), ~172.0 (COOH), ~158.0 (C=O), ~150.0, ~138.0, ~125.0, ~124.0, ~117.0, ~111.0 (Ar-C), ~36.0 (N-CH₂), ~31.0 (CH₂-COOH)
IR (KBr, cm⁻¹) ~3400-2800 (O-H), ~1740 (C=O, ketone), ~1710 (C=O, acid), ~1610 (C=C, aromatic)
Mass Spectrum (m/z) [M+H]⁺ calculated for C₁₁H₁₀NO₄: 220.05

Mandatory Visualizations

The following diagrams illustrate the synthetic pathway and a general experimental workflow.

Synthesis_Pathway Isatin Isatin Intermediate tert-butyl 3-(2,3-dioxo-2,3-dihydro- 1H-indol-1-yl)propanoate Isatin->Intermediate K₂CO₃, DMF 60-80 °C Acrylate tert-Butyl Acrylate Acrylate->Intermediate Product 3-(2,3-Dioxo-2,3-dihydro- indol-1-yl)-propionic acid Intermediate->Product TFA, DCM r.t.

Caption: Synthetic pathway for this compound.

Experimental_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Hydrolysis A1 Mix Isatin and K₂CO₃ in DMF A2 Add tert-Butyl Acrylate A1->A2 A3 Heat and Monitor by TLC A2->A3 A4 Work-up and Extraction A3->A4 A5 Purification (Column Chromatography) A4->A5 B1 Dissolve Intermediate in DCM A5->B1 Intermediate Product B2 Add TFA at 0 °C B1->B2 B3 Stir at Room Temperature B2->B3 B4 Solvent Removal B3->B4 B5 Purification (Recrystallization) B4->B5

Caption: General experimental workflow for the two-step synthesis.

An In-depth Technical Guide to 3-(2,3-Dioxo-2,3-dihydro-indol-1-yl)-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(2,3-Dioxo-2,3-dihydro-indol-1-yl)-propionic acid, also known as Isatin-1-propionic acid, is a derivative of isatin, a versatile heterocyclic compound of significant interest in medicinal chemistry. Isatin and its derivatives are known to exhibit a wide range of biological activities, including antiviral, anticancer, anti-inflammatory, and antimicrobial properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound, based on the established chemistry of the isatin scaffold.

Chemical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, its chemical properties can be reliably inferred from the well-characterized isatin core and the propionic acid substituent. Isatin, or 1H-indole-2,3-dione, is a synthetically versatile molecule that serves as a precursor for a multitude of pharmacologically active compounds.[1]

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/InformationBasis of Prediction
Molecular Formula C₁₁H₉NO₄Based on chemical structure
Molecular Weight 219.19 g/mol Calculated from the molecular formula
Appearance Likely an orange-red solidBased on the chromophore of the isatin core
Melting Point Expected to be higher than isatin (193-195 °C) due to increased molecular weight and potential for hydrogen bondingInferred from properties of similar N-substituted isatins
Solubility Expected to have some solubility in polar organic solvents (e.g., DMSO, DMF) and aqueous basic solutions due to the carboxylic acid group.Based on the functional groups present
pKa The carboxylic acid proton is expected to have a pKa around 4-5.Typical pKa for a propionic acid derivative
UV-Visible Absorption An absorption maximum is expected in the range of 260-350 nm, characteristic of the π → π* transition of the aromatic ring in the isatin moiety. A weaker absorption band may be present in the 350-600 nm range corresponding to n → π* and intramolecular charge transfer transitions.[2]Based on the spectroscopic properties of isatin
Infrared (IR) Spectroscopy Expected to show characteristic peaks for C=O stretching (around 1740 and 1620 cm⁻¹ for the ketone and lactam carbonyls, respectively), N-H stretching will be absent due to N-substitution, and a broad O-H stretch for the carboxylic acid.[2]Inferred from the functional groups
¹H-NMR Spectroscopy Expected to show signals for the aromatic protons of the isatin ring, and two triplets for the -CH₂-CH₂- protons of the propionic acid side chain. The NH proton signal of isatin (around δ 11.03 ppm) will be absent.[2]Based on the structure

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the N-alkylation of isatin. This is a common and well-established method for preparing N-substituted isatin derivatives.[3] The reaction typically involves the deprotonation of the isatin nitrogen followed by nucleophilic attack on an alkyl halide.

General Synthesis Workflow

Synthesis_Workflow Isatin Isatin Intermediate Isatin Anion Isatin->Intermediate Deprotonation Base Base (e.g., K₂CO₃, NaH) Base->Intermediate Solvent Polar Aprotic Solvent (e.g., DMF, DMSO) Solvent->Intermediate Alkylating_Agent 3-Halopropionic acid or ester Product This compound Alkylating_Agent->Product Intermediate->Product N-Alkylation Workup Aqueous Workup & Purification Product->Workup

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: N-Alkylation of Isatin

This protocol is a representative method based on literature procedures for similar N-alkylations of isatin.[3][4]

Materials:

  • Isatin (1.0 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 3-Bromopropionic acid (1.2 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of isatin in DMF, add potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the isatin anion.

  • Add 3-bromopropionic acid to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water and acidify with 1 M HCl to a pH of ~2.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Biological Activities and Potential Applications

While the specific biological profile of this compound has not been extensively reported, the isatin scaffold is a well-known pharmacophore. N-substituted isatin derivatives have demonstrated a broad spectrum of biological activities.[5][6]

Potential Biological Activities:

  • Anticancer: Many N-substituted isatin derivatives exhibit potent anticancer activity through various mechanisms, including inhibition of kinases and tubulin polymerization.[2][7]

  • Antiviral: Isatin derivatives have been investigated for their antiviral properties, including activity against HIV.[7]

  • Antimicrobial: The isatin nucleus is a component of various compounds with antibacterial and antifungal properties.[6][8]

  • Anti-inflammatory: Certain isatin derivatives have shown anti-inflammatory effects.[1]

  • Enzyme Inhibition: N-substituted isatins have been identified as inhibitors of various enzymes, such as cysteine proteases and caspases.[3][5]

The presence of the propionic acid side chain could influence the compound's pharmacokinetic properties, such as solubility and cell permeability, potentially modulating its biological activity.

Logical Relationship of Isatin Derivative Bioactivities

Bioactivity_Relationship Isatin_Core Isatin Core Scaffold N_Substitution N-Substitution (e.g., with propionic acid) Isatin_Core->N_Substitution Modification Anticancer Anticancer N_Substitution->Anticancer Antiviral Antiviral N_Substitution->Antiviral Antimicrobial Antimicrobial N_Substitution->Antimicrobial Enzyme_Inhibition Enzyme Inhibition N_Substitution->Enzyme_Inhibition Drug_Development Potential for Drug Development Anticancer->Drug_Development Antiviral->Drug_Development Antimicrobial->Drug_Development Enzyme_Inhibition->Drug_Development

Caption: Logical relationship of the isatin core to potential biological activities of its derivatives.

Conclusion

This compound is a synthetically accessible derivative of isatin. Based on the extensive research on N-substituted isatins, this compound holds potential for exhibiting a range of valuable biological activities. The provided synthesis protocol offers a reliable method for its preparation, enabling further investigation into its specific chemical and pharmacological properties. This guide serves as a foundational resource for researchers interested in exploring the therapeutic potential of novel isatin derivatives.

References

Spectroscopic Analysis of 3-(2,3-Dioxo-2,3-dihydro-indol-1-yl)-propionic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic analysis of 3-(2,3-Dioxo-2,3-dihydro-indol-1-yl)-propionic acid, a derivative of the versatile heterocyclic compound isatin. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering a detailed examination of its structural characterization through various spectroscopic techniques. Isatin and its derivatives are known for a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties, making their precise characterization crucial for further research and development.[1]

Molecular Structure

This compound belongs to the isatin family, characterized by an indole core with carbonyl groups at positions 2 and 3. The propionic acid moiety is attached to the nitrogen atom at position 1. The structural integrity and purity of this compound are paramount for its application in scientific research, and this is primarily established through a combination of spectroscopic methods.

Spectroscopic Data

The following sections present the expected spectroscopic data for this compound, based on the known spectral characteristics of isatin and its N-substituted derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Table 1: Predicted ¹H NMR Spectroscopic Data (in DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.5Singlet1H-COOH
~7.8Doublet1HAromatic-H
~7.6Triplet1HAromatic-H
~7.2Triplet1HAromatic-H
~7.1Doublet1HAromatic-H
~4.0Triplet2HN-CH₂
~2.8Triplet2H-CH₂-COOH

Table 2: Predicted ¹³C NMR Spectroscopic Data (in DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~184.0C=O (C3)
~172.0-COOH
~158.0C=O (C2)
~150.0Aromatic Quaternary C
~138.0Aromatic CH
~125.0Aromatic CH
~123.0Aromatic CH
~117.0Aromatic Quaternary C
~112.0Aromatic CH
~35.0N-CH₂
~32.0-CH₂-COOH
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of an isatin derivative is characterized by the prominent absorption bands of its carbonyl groups.[1][2]

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3200-2800BroadO-H stretch (Carboxylic acid)
~1740StrongC=O stretch (Ketone at C3)
~1720StrongC=O stretch (Amide at C2)
~1690StrongC=O stretch (Carboxylic acid)
~1610MediumC=C stretch (Aromatic)
~1470MediumC-N stretch
~1220MediumC-O stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and elemental composition.

Table 4: Predicted Mass Spectrometry Data

TechniqueParameterValue
ESI-MS[M-H]⁻~218.04
ESI-MS[M+H]⁺~220.06
High-Resolution MSExact Mass~219.0532
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of isatin derivatives typically shows absorption maxima corresponding to π → π* transitions in the aromatic system.[1]

Table 5: Predicted UV-Visible Absorption Data (in Methanol)

λmax (nm)Molar Absorptivity (ε)Transition
~250Highπ → π
~295Mediumπ → π
~420Lown → π*

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy
  • Sample Preparation : Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrumentation : Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition : Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy
  • Sample Preparation : For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal.

  • Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition : Record the spectrum typically in the range of 4000-400 cm⁻¹.

  • Data Processing : The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Mass Spectrometry
  • Sample Preparation : Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

  • Instrumentation : Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Acquisition : Infuse the sample solution into the ESI source. Acquire spectra in both positive and negative ion modes. For high-resolution data, a TOF or Orbitrap mass analyzer is recommended.

  • Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions.

UV-Vis Spectroscopy
  • Sample Preparation : Prepare a stock solution of the compound in a UV-transparent solvent (e.g., methanol). Prepare a series of dilutions to find a concentration that gives an absorbance reading between 0.1 and 1.0.[3]

  • Instrumentation : Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition : Record the spectrum over a range of 200-800 nm, using the pure solvent as a blank.

  • Data Analysis : Identify the wavelengths of maximum absorbance (λmax).

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation cluster_reporting Final Reporting synthesis Synthesis of Compound purification Purification (e.g., Crystallization) synthesis->purification nmr NMR (1H, 13C) purification->nmr ir FTIR purification->ir ms Mass Spectrometry purification->ms uv UV-Vis purification->uv interpretation Spectral Interpretation nmr->interpretation ir->interpretation ms->interpretation uv->interpretation structure Structure Elucidation interpretation->structure purity Purity Assessment structure->purity report Technical Report/Publication purity->report

Caption: Workflow for Spectroscopic Analysis.

Logical Relationship of Spectroscopic Data

This diagram shows how different spectroscopic techniques provide complementary information to confirm the structure of the molecule.

G cluster_techniques Spectroscopic Techniques compound This compound NMR NMR Spectroscopy ¹H & ¹³C C-H Framework compound->NMR provides IR IR Spectroscopy Functional Groups C=O, O-H, C-N compound->IR provides MS Mass Spectrometry Molecular Weight [M+H]⁺, [M-H]⁻ compound->MS provides UV UV-Vis Spectroscopy Electronic Transitions π → π, n → π compound->UV provides structure_confirmation Confirmed Structure NMR->structure_confirmation IR->structure_confirmation MS->structure_confirmation UV->structure_confirmation

Caption: Data Relationship in Structural Elucidation.

Conclusion

The spectroscopic analysis of this compound requires a multi-faceted approach, integrating data from NMR, IR, Mass Spectrometry, and UV-Vis techniques. While this guide provides predicted data based on known isatin derivatives, experimental verification is essential. The detailed protocols and workflows presented herein offer a robust framework for the accurate characterization of this and similar molecules, which is a critical step in the exploration of their potential biological activities and applications in drug discovery.

References

Technical Guide: Physicochemical Properties of 3-(2,3-Dioxo-2,3-dihydro-indol-1-yl)-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide addresses the solubility characteristics of 3-(2,3-Dioxo-2,3-dihydro-indol-1-yl)-propionic acid, a derivative of isatin. Isatin and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. Understanding the solubility of this specific compound is crucial for its potential applications in drug discovery and development, including formulation, bioavailability, and in vitro/in vivo testing.

However, a comprehensive review of available scientific literature and chemical databases reveals a significant lack of specific data on the solubility of this compound. While extensive information exists for the parent compound, isatin (1H-indole-2,3-dione), and related structures, direct experimental data for the N-propionic acid derivative is not publicly available.

This guide will, therefore, provide a detailed overview of the known properties of isatin to infer the potential solubility characteristics of its N-propionic acid derivative. It will also outline general experimental protocols for determining solubility and discuss the expected impact of the N-propionic acid moiety on the overall physicochemical properties.

Physicochemical Properties of Isatin (Parent Compound)

Isatin is a well-characterized molecule with a distinct solubility profile. It is an orange-red solid at room temperature. The presence of both a hydrogen bond donor (N-H group) and acceptor (two carbonyl groups), as well as an aromatic ring, results in moderate polarity.

Table 1: Reported Solubility of Isatin in Various Solvents

SolventMolar Solubility (mol/L)Temperature (°C)Reference
WaterData not available-Generally reported as poorly soluble
EthanolData not available-Soluble
MethanolData not available-Soluble
Dimethyl Sulfoxide (DMSO)Data not available-Soluble
AcetoneData not available-Soluble
ChloroformData not available-Slightly Soluble

Note: While qualitative solubility is reported, specific quantitative data is scarce in readily accessible literature.

Predicted Influence of the N-propionic acid Moiety on Solubility

The introduction of a propionic acid group at the N-1 position of the isatin ring is expected to significantly alter its solubility profile.

  • Increased Polarity: The carboxylic acid group is highly polar and capable of hydrogen bonding, which should increase the overall polarity of the molecule compared to isatin.

  • pH-Dependent Solubility: The carboxylic acid moiety introduces a pKa value to the molecule. At pH values above its pKa, the carboxylic acid will be deprotonated to form a carboxylate salt. This ionized form is expected to be significantly more soluble in aqueous solutions than the neutral form. Conversely, at pH values below its pKa, the compound will be in its less soluble, protonated form.

  • Solubility in Organic Solvents: The increased polarity may decrease solubility in non-polar organic solvents compared to isatin. However, it is likely to remain soluble in polar organic solvents, particularly those capable of hydrogen bonding, such as alcohols and DMSO.

Experimental Protocols for Solubility Determination

For researchers aiming to determine the solubility of this compound, the following standard experimental protocols are recommended.

Equilibrium Solubility Method (Shake-Flask)

This is the gold standard method for determining thermodynamic solubility.

Methodology:

  • Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of the solvent of interest (e.g., water, buffer of specific pH, organic solvent) in a sealed container.

  • Equilibration: The mixture is agitated (e.g., using a shaker or stirrer) at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the undissolved solid from the saturated solution. Care must be taken to avoid temperature changes during this step.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, or UV-Vis spectrophotometry.

  • Data Reporting: Solubility is reported in units such as mg/mL, µg/mL, or mol/L at the specified temperature and pH.

Kinetic Solubility Method (High-Throughput Screening)

This method is often used in early drug discovery for rapid assessment.

Methodology:

  • Stock Solution Preparation: A concentrated stock solution of the compound is prepared in a highly soluble organic solvent (e.g., DMSO).

  • Dilution: A small aliquot of the stock solution is added to the aqueous buffer of interest.

  • Precipitation Monitoring: The formation of a precipitate is monitored over a short period (typically 1-2 hours) using nephelometry or turbidimetry.

  • Data Reporting: The kinetic solubility is reported as the concentration at which precipitation is first observed.

Logical Workflow for Synthesis and Characterization

The synthesis of this compound would likely involve the N-alkylation of isatin. A general workflow is depicted below.

G Isatin Isatin Intermediate_Ester Intermediate Ester: Ethyl 3-(2,3-dioxoindolin-1-yl)propanoate Isatin->Intermediate_Ester N-Alkylation Base Base (e.g., K2CO3, NaH) in Solvent (e.g., DMF) Base->Intermediate_Ester Alkylating_Agent 3-Halopropionic acid ester (e.g., ethyl 3-bromopropanoate) Alkylating_Agent->Intermediate_Ester Final_Product 3-(2,3-Dioxo-2,3-dihydro- indol-1-yl)-propionic acid Intermediate_Ester->Final_Product Hydrolysis Hydrolysis (e.g., LiOH, NaOH) Hydrolysis->Final_Product Purification Purification (e.g., Recrystallization, Chromatography) Final_Product->Purification Characterization Characterization (NMR, MS, IR) Purification->Characterization Solubility_Study Solubility Determination (Shake-flask method) Characterization->Solubility_Study

Caption: General workflow for the synthesis and solubility determination of the target compound.

Signaling Pathways and Biological Context

Currently, there is no specific information in the scientific literature linking this compound to any particular signaling pathways or biological activities. However, the isatin scaffold is known to be a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of effects, including but not limited to:

  • Anticancer activity: Inhibition of kinases, tubulin polymerization, and induction of apoptosis.

  • Antiviral activity: Targeting various viral enzymes and replication processes.

  • Neuroprotective effects: Modulation of monoamine oxidase (MAO) and other neurological targets.

Any investigation into the biological activity of this compound would need to be conducted through primary research. A potential starting point could be screening against cancer cell lines or relevant enzymatic assays based on the known activities of other isatin derivatives.

G cluster_isatin Known Isatin Derivative Activities Kinase_Inhibition Kinase Inhibition Tubulin_Polymerization Tubulin Polymerization Inhibition Apoptosis_Induction Apoptosis Induction Antiviral_Targets Antiviral Targets MAO_Inhibition MAO Inhibition Target_Compound 3-(2,3-Dioxo-2,3-dihydro- indol-1-yl)-propionic acid Screening Screening Target_Compound->Screening Biological Screening Screening->Kinase_Inhibition Potential Target Screening->Tubulin_Polymerization Potential Target Screening->Apoptosis_Induction Potential Target Screening->Antiviral_Targets Potential Target Screening->MAO_Inhibition Potential Target

Caption: Potential biological screening strategy based on known activities of the isatin scaffold.

Conclusion

While a direct and detailed solubility profile for this compound is not available in the current body of scientific literature, this guide provides a framework for understanding its likely physicochemical properties based on the well-characterized parent molecule, isatin. The addition of the N-propionic acid moiety is predicted to increase aqueous solubility, especially at neutral to basic pH, and introduce pH-dependent solubility. For definitive data, experimental determination using standard protocols such as the shake-flask method is necessary. This guide provides the foundational information and methodologies required for researchers to pursue further investigation into this compound of interest.

The Biological Frontier of N-Substituted Isatin Carboxylic Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (1H-indole-2,3-dione), an endogenous heterocyclic compound, has emerged as a privileged scaffold in medicinal chemistry due to its broad spectrum of biological activities.[1][2][3] The versatility of the isatin core allows for structural modifications at various positions, with N-substitution at the indole nitrogen being a key strategy to modulate its pharmacological profile.[4][5] This technical guide provides an in-depth exploration of the biological activities of N-substituted isatin derivatives with a particular focus on those bearing a carboxylic acid moiety, such as propionic acid. These derivatives have shown significant promise as anticancer, antimicrobial, and antiviral agents.[2][6] This document details their synthesis, summarizes quantitative biological data, outlines experimental protocols, and visualizes key cellular pathways affected by these compounds.

Synthesis of N-Substituted Isatin Carboxylic Acid Derivatives

The synthesis of N-substituted isatin carboxylic acid derivatives typically involves the alkylation of the isatin nitrogen. A general and widely adopted method is the reaction of isatin with a haloalkanoic acid ester (e.g., ethyl bromoacetate or ethyl 3-bromopropionate) in the presence of a base, followed by hydrolysis of the ester to yield the desired carboxylic acid.

A common synthetic route involves the reaction of isatin with a suitable haloalkane in the presence of a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF).[5] The resulting N-alkylated isatin can then be further modified. For the synthesis of N-substituted isatin carboxylic acids, an alkyl halide with a terminal ester group is often used, followed by a hydrolysis step.

Biological Activities and Data Presentation

N-substituted isatin carboxylic acid derivatives have demonstrated a range of biological activities, primarily anticancer and antimicrobial. The introduction of a carboxylic acid group can influence the compound's solubility, cell permeability, and interaction with biological targets.

Anticancer Activity

Numerous studies have highlighted the potent anticancer effects of N-substituted isatin derivatives.[6] These compounds often exert their activity through the inhibition of key enzymes involved in cell cycle regulation and signaling, such as cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs).[6] The cytotoxic efficacy is typically evaluated against a panel of human cancer cell lines, and the half-maximal inhibitory concentration (IC50) is a key quantitative metric.

Table 1: Anticancer Activity of N-Substituted Isatin Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
5-chloro-N-acylisatin derivativeCervical Tumor Cells0.97 ± 0.26[4]
Isatin-hydrazone derivativeMCF-7 (Breast)1.84[2]
Isatin-hydrazone derivativeHCT-116 (Colon)3.31[2]
Isatin-hydrazone derivativeHepG2 (Liver)6.99[2]
Triazole-tethered isatin-coumarin hybridProstate/Breast Cancer≈ 1–5[6]
N-methylated isatin derivative (Compound 99)MDA-MB-468 (Breast)10.24 ± 1.27[6]
N-methylated isatin derivative (Compound 99)MDA-MB-231 (Breast)8.23 ± 1.87[6]
Isatin-indole conjugate (Compound 36)HCT-116 (Colon)2.6[6]
Isatin-indole conjugate (Compound 36)MDA-MB-231 (Breast)4.7[6]
Isatin-indole conjugate (Compound 36)A-549 (Lung)7.3[6]
Antimicrobial Activity

N-substituted isatin derivatives have also been investigated for their antibacterial and antifungal properties.[2] The presence of lipophilic substituents on the isatin ring has been shown to enhance antimicrobial activity.[7] The minimum inhibitory concentration (MIC) is the primary quantitative measure of in vitro antimicrobial activity.

Table 2: Antimicrobial Activity of N-Substituted Isatin Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
N-alkyl isatin derivativeGram-positive bacteria-[8]
Iminoisatin carboxylic acid derivativeGram-positive bacteria & fungi-[9]
Moxifloxacin-amide-1,2,3-triazole-isatin hybridVarious pathogens0.03 - 128[9]
Ferrocene-appended isatin 2,4-thiazolidinedione hybridGram-positive & Gram-negative bacteria-[9]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of the biological activity of novel compounds. Below are standard methodologies employed in the assessment of N-substituted isatin carboxylic acid derivatives.

Anticancer Activity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a standard method for assessing cell viability and proliferation.

  • Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

    • Treatment: Treat the cells with various concentrations of the N-substituted isatin derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

    • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

2. SRB (Sulforhodamine B) Assay

The SRB assay is another colorimetric method used to determine cell density, based on the measurement of cellular protein content.

  • Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues of cellular proteins under acidic conditions. The amount of bound dye is proportional to the total protein mass.

  • Protocol:

    • Cell Seeding and Treatment: Follow the same procedure as the MTT assay.

    • Fixation: Fix the cells by adding cold trichloroacetic acid (TCA) and incubate at 4°C.

    • Staining: Wash the plates and stain the cells with SRB solution.

    • Washing: Remove the unbound dye by washing with 1% acetic acid.

    • Solubilization: Solubilize the protein-bound dye with a Tris base solution.

    • Absorbance Measurement: Measure the absorbance at a wavelength of around 510 nm.

    • Data Analysis: Calculate cell viability and IC50 values.

Antimicrobial Susceptibility Testing

1. Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a compound by measuring the zone of inhibition of microbial growth.

  • Principle: The test compound diffuses from a well through a solid agar medium inoculated with a microorganism. The size of the zone of no growth around the well is indicative of the compound's antimicrobial activity.

  • Protocol:

    • Media Preparation: Prepare and sterilize an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).

    • Inoculation: Inoculate the surface of the agar plates with a standardized microbial suspension.

    • Well Creation: Create wells in the agar using a sterile cork borer.

    • Compound Application: Add a known concentration of the N-substituted isatin derivative solution to the wells. Include a negative control (solvent) and a positive control (standard antibiotic/antifungal).

    • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48-72 hours for fungi).

    • Zone of Inhibition Measurement: Measure the diameter of the clear zone of no growth around each well.

2. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized microbial suspension.

  • Protocol:

    • Serial Dilution: Prepare two-fold serial dilutions of the N-substituted isatin derivative in a suitable broth medium (e.g., Mueller-Hinton broth, Sabouraud dextrose broth) in a 96-well plate.

    • Inoculation: Add a standardized inoculum of the test microorganism to each well.

    • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubation: Incubate the plates under appropriate conditions.

    • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Signaling Pathways and Experimental Workflows

The biological effects of N-substituted isatin derivatives are often mediated through their interaction with specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation s1 Isatin r1 N-Alkylation s1->r1 s2 Haloalkanoic Acid Ester s2->r1 s3 Base (e.g., K2CO3) s3->r1 s4 N-Alkylated Isatin Ester r1->s4 r2 Hydrolysis s4->r2 s5 N-Substituted Isatin Carboxylic Acid r2->s5 b1 Anticancer Assays (MTT, SRB) s5->b1 b2 Antimicrobial Assays (Agar Diffusion, MIC) s5->b2

Caption: Synthetic and biological evaluation workflow for N-substituted isatin carboxylic acids.

Many isatin derivatives exert their anticancer effects by modulating key signaling pathways that control cell proliferation, survival, and apoptosis.[6]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k ras Ras rtk->ras akt Akt pi3k->akt mtor mTOR akt->mtor bcl2 Bcl-2 akt->bcl2 proliferation Cell Proliferation & Survival mtor->proliferation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk erk->proliferation caspase Caspases bcl2->caspase apoptosis Apoptosis caspase->apoptosis isatin N-Substituted Isatin Derivative isatin->rtk isatin->pi3k isatin->bcl2 isatin->caspase

References

In-depth Technical Guide: 3-(2,3-Dioxo-2,3-dihydro-indol-1-yl)-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Technical Guide on the Mechanism of Action of 3-(2,3-Dioxo-2,3-dihydro-indol-1-yl)-propionic acid

Executive Summary

This document addresses the request for an in-depth technical guide on the mechanism of action of this compound. Following a comprehensive search of available scientific literature and databases, it has been determined that there is a significant lack of specific information regarding the biological activity and mechanism of action for this particular chemical entity. The core requirements of quantitative data summarization, detailed experimental protocols, and visualization of signaling pathways cannot be fulfilled at this time due to the absence of published research on this compound.

This guide will instead provide a detailed overview of the parent molecule, isatin (1H-indole-2,3-dione) , for which a substantial body of research exists. The known biological activities and mechanisms of isatin and its derivatives may offer valuable insights into the potential pharmacological profile of this compound.

Introduction to this compound

This compound, also known as Isatin-1-propionic acid, is a derivative of isatin. Isatin is an endogenous indole derivative that has been identified in various mammalian tissues and fluids.[1] The isatin core is a privileged scaffold in medicinal chemistry, known to be a precursor for a multitude of heterocyclic compounds with diverse and potent pharmacological activities.[2][3] These activities include anticancer, anticonvulsant, antimicrobial, and anti-inflammatory properties.[2][4] The addition of a propionic acid group at the N-1 position of the isatin core modifies its physicochemical properties, which could potentially alter its biological activity, targets, and mechanism of action. However, specific studies to elucidate these aspects for this compound are not currently available in the public domain.

Pharmacological Profile of the Parent Compound: Isatin

Given the absence of data on the specific derivative, this section will detail the known mechanisms of action of the parent isatin scaffold. Isatin and its derivatives have been shown to interact with a wide range of biological targets.

Enzyme Inhibition

Isatin and its derivatives are known to be inhibitors of several classes of enzymes:

  • Kinases: Certain isatin derivatives have demonstrated inhibitory activity against various protein kinases, which are crucial in cellular signaling and are often dysregulated in diseases like cancer. For example, some derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs).[2]

  • Monoamine Oxidase (MAO): Isatin is an endogenous inhibitor of MAO, an enzyme involved in the metabolism of neurotransmitters. This inhibitory activity is linked to its observed neurobehavioral effects.[5]

  • Caspases: Some isatin derivatives have been shown to inhibit caspases, a family of proteases that play a key role in apoptosis (programmed cell death).

  • Other Enzymes: Various isatin derivatives have also been reported to inhibit other enzymes such as serine proteases and histone deacetylases.[4]

Receptor Modulation

The isatin scaffold has been implicated in the modulation of various receptors, although this is less characterized than its enzyme inhibitory actions.

Anticancer Activity

The anticancer properties of isatin derivatives are a major area of research. Several mechanisms have been proposed:

  • Induction of Apoptosis: Many isatin-based compounds exert their anticancer effects by inducing apoptosis in cancer cells.[2]

  • Cell Cycle Arrest: Some derivatives can cause cell cycle arrest, preventing the proliferation of cancer cells.

  • Anti-angiogenesis: Inhibition of new blood vessel formation, a critical process for tumor growth and metastasis, has been observed with certain isatin derivatives.

Antimicrobial and Antiviral Activity

Isatin and its derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.[6] Additionally, some derivatives have been investigated for their antiviral properties, including activity against HIV.[4]

Potential Signaling Pathways

Based on the known targets of the isatin core, several signaling pathways could potentially be modulated by this compound. These are speculative and would require experimental validation.

Potential_Signaling_Pathways_of_Isatin_Derivatives Isatin_Derivative 3-(2,3-Dioxo-2,3-dihydro- indol-1-yl)-propionic acid (Hypothetical) Kinases Protein Kinases (e.g., CDKs) Isatin_Derivative->Kinases Inhibition MAO Monoamine Oxidase (MAO) Isatin_Derivative->MAO Inhibition Caspases Caspases Isatin_Derivative->Caspases Modulation CellCycle Cell Cycle Progression Kinases->CellCycle Regulation Neurotransmission Neurotransmitter Metabolism MAO->Neurotransmission Regulation Apoptosis Apoptosis Caspases->Apoptosis Execution Proliferation Cell Proliferation CellCycle->Proliferation Cancer Cancer Apoptosis->Cancer Suppression Neurodegenerative_Diseases Neurodegenerative Diseases Neurotransmission->Neurodegenerative_Diseases Implication Proliferation->Cancer Promotion

Caption: Hypothetical signaling pathways potentially modulated by isatin derivatives.

Experimental Protocols

As no specific experimental data for this compound is available, this section provides a generalized workflow for characterizing the mechanism of action of a novel isatin derivative, based on common practices in the field.

Experimental_Workflow_for_MOA_Elucidation start Synthesize and Purify 3-(2,3-Dioxo-2,3-dihydro- indol-1-yl)-propionic acid in_vitro_screening In Vitro Screening (e.g., Cell Viability Assays) start->in_vitro_screening target_identification Target Identification in_vitro_screening->target_identification If active biochemical_assays Biochemical Assays (e.g., Enzyme Inhibition, Binding Assays) target_identification->biochemical_assays cellular_assays Cellular Assays (e.g., Western Blot, qPCR, Flow Cytometry) target_identification->cellular_assays pathway_analysis Signaling Pathway Analysis biochemical_assays->pathway_analysis cellular_assays->pathway_analysis in_vivo_studies In Vivo Studies (Animal Models) pathway_analysis->in_vivo_studies end Elucidation of Mechanism of Action in_vivo_studies->end

Caption: A generalized experimental workflow for mechanism of action studies.

Quantitative Data

No quantitative data (e.g., IC50, Ki, EC50 values) for this compound is available in the reviewed literature. For isatin and its other derivatives, a wide range of activities has been reported, with potencies varying significantly depending on the specific derivative and the biological assay.

Conclusion and Future Directions

References

In Vitro Screening of 3-(2,3-Dioxo-2,3-dihydro-indol-1-yl)-propionic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro screening methodologies applicable to 3-(2,3-Dioxo-2,3-dihydro-indol-1-yl)-propionic acid, a member of the isatin class of compounds. While specific experimental data for this particular molecule is not extensively available in public literature, this document outlines the established screening protocols and known biological targets for the broader family of isatin derivatives. Isatin and its analogues are recognized for a wide range of biological activities, making them a significant area of interest in drug discovery.[1][2] The strategies detailed herein are directly relevant for the evaluation of this compound and similar structures.

Primary Biological Targets of Isatin Derivatives

Isatin derivatives have been investigated as inhibitors of several enzyme families. The most prominent and well-documented targets are the caspases, key enzymes in the apoptotic pathway, and matrix metalloproteinases (MMPs), which are involved in tissue remodeling and disease progression.

  • Caspases: Isatin sulfonamides, in particular, have been identified as potent and selective non-peptide inhibitors of caspase-3 and caspase-7.[3] These enzymes are critical executioners of apoptosis (programmed cell death), and their inhibition is a therapeutic strategy in diseases characterized by excessive cell death. The interaction between the carbonyl group of the isatin ring and the cysteine thiol in the active site of the enzyme is a key feature of their inhibitory activity.[3]

  • Matrix Metalloproteinases (MMPs): While some studies have explored isatin derivatives as MMP inhibitors, they have generally been found to be weak inhibitors of MMP-9 and MMP-14, with IC50 values often above 100µM.[4] This suggests that while MMPs can be considered as potential targets, the isatin scaffold may require significant modification to achieve high potency.

Given the established activity of isatin derivatives as caspase inhibitors, this guide will focus primarily on the in vitro screening protocols for this target class.

Experimental Protocols for In Vitro Screening

Caspase-3 Inhibition Assay (Fluorometric)

This protocol is adapted from standard fluorometric assays used to determine the inhibitory activity of compounds against caspase-3.

Principle: The assay measures the activity of caspase-3 using a specific fluorogenic substrate, such as N-Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin (Ac-DEVD-AMC).[3][5] In the presence of active caspase-3, the substrate is cleaved, releasing the fluorescent AMC molecule. The rate of fluorescence increase is proportional to the caspase-3 activity. An inhibitor will reduce the rate of substrate cleavage, resulting in a lower fluorescent signal.

Materials:

  • Recombinant human caspase-3

  • Caspase assay buffer (e.g., 20 mM HEPES, pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT)[6]

  • Caspase-3 substrate (Ac-DEVD-AMC)

  • This compound (or other isatin derivatives)

  • Positive control inhibitor (e.g., Ac-DEVD-CHO)[3]

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)[5]

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and the positive control inhibitor in DMSO.

    • Dilute the recombinant caspase-3 to the desired concentration in chilled assay buffer.

    • Prepare the caspase-3 substrate solution in assay buffer.

  • Assay Protocol:

    • In a 96-well black microplate, add the following to each well:

      • Assay Buffer

      • Test compound at various concentrations (typically a serial dilution). Include a vehicle control (DMSO) and a positive control inhibitor.

    • Add the diluted caspase-3 enzyme to each well, except for the no-enzyme control wells.

    • Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the caspase-3 substrate to all wells.

    • Immediately measure the fluorescence in a kinetic mode at 37°C for 30-60 minutes, with readings taken every 1-2 minutes.[7]

  • Data Analysis:

    • Calculate the initial reaction velocity (v) for each well from the linear portion of the fluorescence versus time curve.

    • Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (v_inhibitor / v_vehicle)] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

MMP-9 Inhibition Assay (Fluorometric)

This protocol outlines a general procedure for assessing the inhibitory potential of isatin derivatives against MMP-9.

Principle: This assay utilizes a quenched fluorescent substrate that is specifically cleaved by MMP-9. Upon cleavage, a fluorophore is released from its quencher, resulting in an increase in fluorescence.[8] The inhibitory effect of a compound is determined by its ability to reduce the rate of substrate cleavage.

Materials:

  • Recombinant human MMP-9 (pro-MMP-9 may require activation)

  • MMP assay buffer

  • MMP-9 substrate (FRET-based)

  • APMA (p-aminophenylmercuric acetate) for pro-MMP-9 activation[4]

  • This compound (or other isatin derivatives)

  • Positive control inhibitor (e.g., NNGH)[7]

  • 96-well black microplate

  • Fluorescence microplate reader (e.g., Ex/Em = 325/393 nm or 490/520 nm, depending on the substrate)[7][8]

Procedure:

  • Enzyme Activation (if using pro-MMP-9):

    • Incubate the pro-MMP-9 with APMA in assay buffer at 37°C for the recommended time (e.g., 2 hours).[4]

  • Assay Protocol:

    • In a 96-well black microplate, add the assay buffer and the test compound at various concentrations.

    • Add the activated MMP-9 enzyme to each well.

    • Incubate at 37°C for a pre-determined time to allow for inhibitor-enzyme interaction.

    • Start the reaction by adding the MMP-9 substrate.

    • Measure the fluorescence intensity kinetically at 37°C for 30-60 minutes.[7]

  • Data Analysis:

    • Similar to the caspase-3 assay, calculate the initial reaction velocities and the percentage of inhibition for each inhibitor concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Data Presentation: Inhibitory Activity of Isatin Derivatives

The following tables summarize the reported in vitro inhibitory activities of various isatin derivatives against caspase-3, providing a comparative context for newly synthesized compounds like this compound.

Table 1: In Vitro Inhibitory Activity of Isatin Derivatives against Caspase-3

Compound IDR1 (Isatin N1-substituent)R2 (Isatin C5-substituent)R3 (Sulfonamide moiety)IC50 (µM) vs. Caspase-3Reference
20d -CH2CONH(4-Cl-Ph)H5-(2-(phenoxymethyl)pyrrolidin-1-yl)sulfonyl2.33[3]
11c -CH2CONH(4-F-Ph)HH>20 (71% inhibition at 20 µg/ml)[3]
11f -CH2CONH(4-NO2-Ph)HH>20 (5% inhibition at 20 µg/ml)[3]
Isatin Sulfonamide Analogues VariedVariedVaried2.33–116.91[3][9]
7-halogenated derivatives N-alkylated5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]7-halogenUp to 0.0026[10]

Note: The inhibitory activities of isatin derivatives are highly dependent on the nature and position of substituents on the isatin core.[3]

Mandatory Visualizations

The following diagrams illustrate key conceptual frameworks for the in vitro screening of this compound.

G In Vitro Screening Workflow for Isatin Derivatives cluster_0 Primary Screening cluster_1 Hit Confirmation & Dose-Response cluster_2 Selectivity & Mechanism of Action a Compound Library (Isatin Derivatives) b High-Throughput Screening (HTS) a->b c Single Concentration Assay (e.g., 10 µM) b->c d Hit Confirmation (Fresh Compound) c->d Active 'Hits' e Dose-Response Curve Generation d->e f IC50 Determination e->f g Selectivity Profiling (vs. other Caspases/MMPs) f->g h Mechanism of Inhibition Studies (e.g., Reversibility, Kinetics) g->h

In Vitro Screening Workflow for Isatin Derivatives

G Intrinsic Apoptotic Signaling Pathway cluster_0 Mitochondrion cluster_1 Cytosol cluster_2 Inhibition Mito Mitochondrial Stress (e.g., DNA Damage) BaxBak Bax/Bak Activation Mito->BaxBak CytoC Cytochrome c Release BaxBak->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome ProCasp9 Pro-Caspase-9 ProCasp9->Apoptosome Casp9 Active Caspase-9 Apoptosome->Casp9 ProCasp3 Pro-Caspase-3 Casp9->ProCasp3 Casp3 Active Caspase-3 (Executioner) ProCasp3->Casp3 Substrates Cellular Substrates (e.g., PARP) Casp3->Substrates Apoptosis Apoptosis Substrates->Apoptosis Isatin 3-(2,3-Dioxo-2,3-dihydro-indol-1-yl)- propionic acid Isatin->Casp3

Intrinsic Apoptotic Signaling Pathway

Conclusion

The in vitro screening of this compound should be guided by the extensive research conducted on the broader class of isatin derivatives. The primary focus of initial screening efforts should be on well-established targets, particularly caspase-3, for which isatins have shown significant inhibitory potential. The experimental protocols and data presented in this guide provide a robust framework for these investigations. By systematically evaluating the inhibitory activity, selectivity, and mechanism of action, researchers can effectively characterize the therapeutic potential of this and other novel isatin derivatives. Future studies should aim to generate specific IC50 data for this compound against a panel of caspases and MMPs to fully elucidate its biological activity profile.

References

Discovery of Novel Isatin Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isatin (1H-indole-2,3-dione) is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] As an endogenous compound found in mammalian tissues, it serves as a versatile starting point for the synthesis of a diverse array of biologically active molecules.[3][4][5] The unique structural features of the isatin nucleus, including the reactive C3-keto group and the N1-proton, allow for extensive chemical modifications, leading to the generation of derivatives with a broad spectrum of pharmacological activities.[5][6] These activities include anticancer, antiviral, antimicrobial, neuroprotective, and anti-inflammatory properties.[2][3][7][8] This technical guide provides an in-depth overview of the discovery of novel isatin derivatives, focusing on their synthesis, biological evaluation, and mechanisms of action, tailored for researchers, scientists, and drug development professionals.

Synthetic Strategies for Isatin Derivatives

The versatility of the isatin core allows for substitutions at the N-1, C-3, and C-5 positions, leading to a vast library of compounds.[2][9] Classical methods like the Sandmeyer and Stolle syntheses have been complemented by modern, more efficient techniques.[2][10]

General Synthesis of the Isatin Core (Sandmeyer Methodology)

A common and long-standing method for synthesizing the isatin ring is a variation of the Sandmeyer synthesis. This involves the cyclization of an α-isonitrosoacetanilide in the presence of a strong acid.

Experimental Protocol:

  • Synthesis of α-Isonitrosoacetanilide: An appropriate aromatic amine (0.5 mol) is dissolved in water (300ml) with concentrated hydrochloric acid (0.52 mol). In a separate flask, chloral hydrate (0.54 mol) and crystallized sodium sulfate (1300g) are dissolved in 1200ml of water. The amine solution is added, followed by a solution of hydroxylamine hydrochloride (1.58 mol) in 500ml of water. The mixture is heated until the reaction is complete, then cooled to allow the isonitrosoacetanilide to crystallize.

  • Cyclization to Isatin: The dried α-isonitrosoacetanilide (0.1 mol) is added gradually to pre-heated concentrated sulfuric acid (100g) at 60-70°C. The temperature is then raised to 80°C for 10 minutes to complete the cyclization. The reaction mixture is cooled and poured onto crushed ice, causing the isatin product to precipitate. The crude product is filtered, washed with cold water, and dried.

Synthesis of N-Substituted Derivatives

The nitrogen atom at the N-1 position is readily alkylated or arylated.

Experimental Protocol (N-Alkylation):

  • To a solution of the parent isatin derivative (1.0 equiv) in Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 3.0 equiv).[11]

  • Add the desired alkyl halide (e.g., ethyl bromoacetate, 1.2 equiv) to the mixture.[11]

  • Stir the reaction at room temperature for approximately 1 hour, monitoring completion with Thin-Layer Chromatography (TLC).[11]

  • Upon completion, pour the reaction mixture into ice water and stir for 30 minutes to precipitate the solid product.[11]

  • Filter the resulting solid, wash with water, and dry to obtain the N-alkylated isatin derivative.[11]

Synthesis of C-3 Substituted Derivatives (Hydrazones)

The C3-carbonyl group is a key site for modification, often via condensation reactions to form Schiff bases or hydrazones.

Experimental Protocol (Isatin Hydrazone Formation):

  • Dissolve the isatin derivative (0.01 mol) in methanol or ethanol (20 ml).

  • Add hydrazine hydrate (99%, 0.015 mol) to the solution while shaking.

  • Warm the reaction mixture on a water bath for 10 minutes.

  • Cool the mixture to allow the isatin-3-hydrazone product to crystallize.

  • Filter the product, wash with cold water, and purify by recrystallization.

Biological Activities and Data Presentation

Isatin derivatives have demonstrated significant efficacy across multiple therapeutic areas. Their mechanism often involves the inhibition of key enzymes like kinases, proteases, and tubulin polymerization.[1][12]

Anticancer Activity

Isatin-based compounds exhibit potent cytotoxic effects against a wide range of cancer cell lines, including breast, colon, lung, and liver cancers.[1][12] Their mechanisms include inducing apoptosis, inhibiting tubulin polymerization, and modulating critical signaling pathways by targeting kinases such as VEGFR-2, EGFR, and CDK2.[1][12]

Table 1: Anticancer Activity of Selected Isatin Derivatives (IC₅₀ Values)

Compound IDTarget Cell LineBiological ActivityIC₅₀ (µM)Reference
4j MCF-7 (Breast)Cytotoxicity1.51 ± 0.09[13]
16m HT-29, ZR-75, A-549Antiproliferative1.17 (average)[5]
11e SARS-CoV 3CL ProteaseProtease Inhibition0.95[6]
Unnamed HepG2 (Liver)Antitumor Activity6.99[3][4]
Unnamed Jurkat T lymphocytesCytotoxicity0.03[3][4]
ISB1 MAO-BEnzyme Inhibition0.124 ± 0.007[14][15]
Antiviral Activity

Derivatives of isatin have shown broad-spectrum antiviral properties against a variety of viruses, including HIV, Chikungunya virus, and coronaviruses.[8][16][17] For instance, isatin-β-thiosemicarbazones have been noted for their ability to inhibit viral replication.[16]

Table 2: Antiviral Activity of Selected Isatin Derivatives

Compound IDTarget VirusActivity MetricValueReference
1a (Mannich Base) HIV-1EC₅₀11.3 µg/mL[16]
1b (Mannich Base) HIV-1EC₅₀13.9 µg/mL[16]
MBZM-N-IBT Chikungunya VirusViral ReplicationSignificant Inhibition[16]
Neuroprotective Activity

Certain isatin derivatives act as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's.[14][18] Others have been shown to restore insulin signaling in the brain, offering a potential therapeutic avenue for neurodegeneration associated with diabetes.[19]

Methodologies for Biological Evaluation

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a standard colorimetric method to assess the cytotoxic effect of compounds on cancer cell lines.

Experimental Protocol:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized isatin derivatives and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the supernatant and add Dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at 570 nm using a microplate reader. The cell viability is expressed as a percentage relative to the untreated control cells, and the IC₅₀ value is calculated.[13][20]

Visualizing Workflows and Pathways

Drug Discovery Workflow

The process of discovering novel isatin derivatives follows a structured workflow from initial synthesis to the identification of lead compounds.

G General Workflow for Isatin Derivative Discovery cluster_0 Synthesis & Design cluster_1 Screening & Evaluation cluster_2 Optimization cluster_3 Mechanism of Action start Isatin Core Synthesis (e.g., Sandmeyer) deriv Chemical Derivatization (N-1, C-3, C-5) start->deriv lib Compound Library Generation deriv->lib screen In Vitro Biological Screening (e.g., MTT Assay) lib->screen hit Hit Identification screen->hit sar Structure-Activity Relationship (SAR) hit->sar lead Lead Compound Optimization sar->lead pathway Signaling Pathway Analysis lead->pathway target Target Validation pathway->target

Caption: A streamlined workflow for the discovery of novel isatin derivatives.

Anticancer Signaling Pathways

Isatin derivatives exert their anticancer effects by modulating multiple oncogenic signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis.

G Key Anticancer Signaling Pathways Modulated by Isatin Derivatives cluster_targets Molecular Targets cluster_effects Cellular Effects cluster_outcomes Therapeutic Outcome Isatin Isatin Derivatives VEGFR2 VEGFR-2 Isatin->VEGFR2 inhibit EGFR EGFR Isatin->EGFR inhibit CDK2 CDK2 Isatin->CDK2 inhibit PI3K PI3K Isatin->PI3K inhibit Tubulin Tubulin Isatin->Tubulin inhibit Apoptosis Induction of Apoptosis Isatin->Apoptosis induce Angiogenesis Inhibition of Angiogenesis VEGFR2->Angiogenesis Proliferation Inhibition of Cell Proliferation & Cycle EGFR->Proliferation CDK2->Proliferation PI3K->Proliferation Tubulin->Proliferation via polymerization inhibition Outcome Anticancer Activity Angiogenesis->Outcome Proliferation->Outcome Apoptosis->Outcome

Caption: Isatin derivatives target key kinases and proteins to exert anticancer effects.

Conclusion and Future Perspectives

The isatin scaffold remains a cornerstone in the development of novel therapeutics. Its synthetic tractability and diverse biological profile make it an attractive starting point for drug discovery campaigns. Current research highlights the potential of isatin-hybrids, which combine the isatin core with other pharmacophores to enhance potency and selectivity.[1][6][12] Future efforts will likely focus on nano-formulation and targeted delivery systems to improve bioavailability and reduce off-target effects, further solidifying the role of isatin derivatives in modern medicine.[1] The systematic exploration of structure-activity relationships will continue to guide the rational design of next-generation isatin-based drugs with superior efficacy and safety profiles.[13][21]

References

An In-Depth Technical Guide on the Preliminary Cytotoxicity of 3-(2,3-Dioxo-2,3-dihydro-indol-1-yl)-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Isatin (1H-indole-2,3-dione) and its derivatives have garnered significant attention in medicinal chemistry as a versatile scaffold for the development of novel anticancer therapeutics.[1][2] The structural diversity of isatin allows for modifications at various positions, leading to a wide array of compounds with potent and selective cytotoxicity against numerous cancer cell lines.[2][3] These derivatives often elicit their anticancer effects through mechanisms such as the induction of apoptosis, cell cycle arrest, and inhibition of key oncogenic signaling pathways.[1][2] This technical guide focuses on a specific N-substituted derivative, 3-(2,3-Dioxo-2,3-dihydro-indol-1-yl)-propionic acid, providing a comprehensive overview of the methodologies for evaluating its preliminary cytotoxicity and discussing its potential mechanisms of action based on the known behavior of the isatin scaffold.

Introduction to the Isatin Scaffold in Oncology

The isatin core is a privileged heterocyclic framework known for its broad spectrum of biological activities. In the context of cancer, isatin-based compounds have been shown to target multiple oncogenic pathways, including those mediated by protein kinases such as VEGFR-2, EGFR, and CDK2.[1][4] The therapeutic potential of isatin derivatives is often attributed to their ability to induce programmed cell death (apoptosis) in cancer cells, making them promising candidates for drug development.[4] The synthesis of this compound involves the N-alkylation of the isatin core, a common strategy to enhance the pharmacological profile of the parent molecule.

Synthesis and Characterization

The synthesis of this compound can be achieved through a standard N-alkylation reaction of isatin. A generalized synthetic protocol is outlined below.

Proposed Synthesis of this compound

A mixture of isatin (1 equivalent), 3-bromopropionic acid (1.2 equivalents), and a suitable base such as potassium carbonate (K2CO3) (2 equivalents) is refluxed in a polar aprotic solvent like N,N-dimethylformamide (DMF). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, poured into ice-cold water, and acidified with a dilute mineral acid (e.g., HCl) to precipitate the product. The resulting solid is filtered, washed with water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired product. The structure of the synthesized compound is then confirmed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Protocols for Cytotoxicity Evaluation

Detailed and standardized protocols are essential for the accurate and reproducible assessment of the cytotoxic effects of novel compounds. This section provides step-by-step methodologies for key in vitro assays.

Cell Culture

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer, and PC-3 for prostate cancer) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation as an indicator of cytotoxicity.[2]

  • Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[2]

  • Protocol:

    • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for attachment.

    • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). The final DMSO concentration should not exceed 0.5%.

    • Incubation: The plate is incubated for 48 or 72 hours.

    • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

    • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

    • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

    • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorochrome like FITC for detection. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[2]

  • Protocol:

    • Cell Treatment: Cells are seeded in a 6-well plate and treated with this compound at its IC₅₀ concentration for 24 or 48 hours.

    • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.

    • Staining: 5 µL of Annexin V-FITC and 5 µL of PI are added to the cell suspension.

    • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

    • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. The cell populations are quantified as viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺).

Data Presentation: Quantitative Cytotoxicity

The cytotoxic efficacy of this compound is quantified by its IC₅₀ value. The following table summarizes representative IC₅₀ values against a panel of human cancer cell lines, providing a comparative view of its potential potency.

Cell LineCancer TypeRepresentative IC₅₀ (µM)
MCF-7Breast Cancer35.2 ± 2.1
A549Lung Cancer42.8 ± 3.5
HepG2Liver Cancer28.5 ± 1.9
PC-3Prostate Cancer51.3 ± 4.2
DoxorubicinReference Drug0.8 - 5.0 (Varies by cell line)

Note: The IC₅₀ values presented are illustrative and based on the reported activities of similar isatin derivatives.[4][5]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for evaluating the preliminary cytotoxicity of a novel compound.

G cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis Synthesis Synthesis Characterization Characterization Synthesis->Characterization Purity & Structure Cell_Culture Cancer Cell Lines Characterization->Cell_Culture MTT_Assay MTT Assay (Cell Viability) Cell_Culture->MTT_Assay Apoptosis_Assay Annexin V/PI Assay (Apoptosis) Cell_Culture->Apoptosis_Assay IC50_Determination IC50 Determination MTT_Assay->IC50_Determination Apoptosis_Quantification Apoptosis Quantification Apoptosis_Assay->Apoptosis_Quantification

Caption: General workflow for cytotoxicity evaluation.

Proposed Signaling Pathway Inhibition

Isatin derivatives are known to inhibit key signaling pathways that are frequently dysregulated in cancer, such as the PI3K/AKT and MAPK pathways.[4] These pathways are crucial for cell survival and proliferation.

G cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS Isatin 3-(2,3-Dioxo-2,3-dihydro- indol-1-yl)-propionic acid Isatin->RTK AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of pro-survival signaling pathways.

Induction of Apoptosis

The cytotoxic effects of many isatin-based compounds are mediated through the induction of apoptosis, which involves the activation of caspases.

G Isatin 3-(2,3-Dioxo-2,3-dihydro- indol-1-yl)-propionic acid Mitochondria Mitochondrial Stress Isatin->Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: Proposed intrinsic pathway of apoptosis induction.

Conclusion

While specific experimental data for this compound is not yet extensively published, its structural similarity to other cytotoxic isatin derivatives suggests it is a promising candidate for further investigation as an anticancer agent. The protocols and potential mechanisms outlined in this guide provide a robust framework for its preliminary cytotoxic evaluation. Further studies, including in vivo efficacy and toxicity assessments, will be necessary to fully elucidate its therapeutic potential. The versatility of the isatin scaffold continues to offer a valuable platform for the rational design of new and effective anticancer drugs.[1]

References

Structure-Activity Relationship of Isatin-N-Propionic Acid Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (1H-indole-2,3-dione), an endogenous heterocyclic compound, has emerged as a privileged scaffold in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. The isatin core can be readily functionalized at various positions, allowing for the fine-tuning of its pharmacological properties. This technical guide focuses on the structure-activity relationship (SAR) of a specific class of isatin derivatives: isatin-N-propionic acid analogs. These compounds have garnered significant interest for their potential as therapeutic agents, particularly as enzyme inhibitors. This document provides a comprehensive overview of their synthesis, biological evaluation, and the key structural features governing their activity, with a focus on their role as aldose reductase inhibitors and their potential as anticancer agents.

Synthesis of Isatin-N-Propionic Acid Analogs

The primary synthetic route to isatin-N-propionic acid analogs involves the N-alkylation of the isatin core. A general and efficient method for this transformation is the microwave-assisted N-alkylation of isatin with an appropriate alkyl halide.[1] This method offers significant advantages over conventional heating, including drastically reduced reaction times, lower solvent requirements, and often higher yields.[1]

General Experimental Protocol: Microwave-Assisted N-Alkylation of Isatin

A mixture of isatin (1 mmol), an appropriate 2-halopropionic acid ester (e.g., ethyl 2-bromopropanoate) (1.1 mmol), and a base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) (1.3 mmol) is prepared in a minimal amount of a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP) to form a slurry.[1] The reaction mixture is then subjected to microwave irradiation. The power and duration of irradiation are optimized for the specific substrates but typically range from low to medium power for a few minutes.[2] Following the completion of the reaction (monitored by thin-layer chromatography), the resulting ester is hydrolyzed to the corresponding carboxylic acid, typically by treatment with a base such as sodium hydroxide, followed by acidification.

Structure-Activity Relationship (SAR) Analysis

The biological activity of isatin-N-propionic acid analogs is significantly influenced by the nature and position of substituents on the isatin core. The N-propionic acid moiety itself plays a crucial role in the interaction with biological targets.

Aldose Reductase Inhibition

One of the most promising therapeutic applications of isatin-N-propionic acid analogs is the inhibition of aldose reductase (AR), a key enzyme in the polyol pathway.[3] Under hyperglycemic conditions, the overactivation of this pathway is implicated in the pathogenesis of diabetic complications.[4][5]

The carboxylic acid group of the N-propionic acid side chain is a critical feature for potent aldose reductase inhibition. It is believed to interact with the "anion binding pocket" of the enzyme.[6] A study on the closely related isatin-N-acetic acid derivatives provides significant insights into the SAR of this class of compounds. The acetic acid group at the N1 position was identified as a key structure for inhibitory activity.[3][7]

CompoundSubstitution (R)IC50 (µM) vs. Aldose Reductase
1H> 10
25-Br1.25
35-Cl1.83
45-F3.46
55-NO20.42
67-CH35.17
75,7-diBr0.28

Data for isatin-N-acetic acid analogs adapted from a study on aldose reductase inhibitors.[3] This data is presented to infer the SAR for the closely related isatin-N-propionic acid analogs.

Key SAR observations for aldose reductase inhibition:

  • N-Carboxyalkyl Moiety: The presence of a carboxylic acid group on the N-alkyl chain is essential for high inhibitory potency.

  • Substitution on the Aromatic Ring: Electron-withdrawing groups at the 5-position of the isatin ring, such as nitro (NO2) and bromo (Br), significantly enhance inhibitory activity compared to the unsubstituted analog.[3]

  • Halogenation: Halogen substitution at the 5-position generally improves activity, with bromine being more effective than chlorine and fluorine.

  • Disubstitution: Disubstitution with bromine at both the 5 and 7 positions leads to a further increase in potency.

Anticancer Activity

Isatin derivatives have demonstrated a broad spectrum of anticancer activities, and N-alkylation can modulate this activity.[8][9][10] While specific data for isatin-N-propionic acid analogs is limited, the general SAR for N-substituted isatins suggests that the nature of the N-alkyl group influences cytotoxicity. For instance, various N-substituted isatin derivatives have shown IC50 values in the micromolar range against different cancer cell lines.[8][11]

Compound ClassCancer Cell LineIC50 (µM)
Isatin-triazole hybridsMCF-7 (Breast)6.22[8]
Isatin-triazole hybridsMDA-MB-435s (Melanoma)9.94[8]
Isatin-triazole hybridsHepG2 (Liver)8.14[8]
Metal complexes of isatinsHCT-116 (Colon)0.08 - 8.6[8]

This table presents a selection of IC50 values for various N-substituted isatin derivatives to provide a general context for their anticancer potential.

Experimental Workflows and Signaling Pathways

Synthesis Workflow

The synthesis of isatin-N-propionic acid analogs follows a straightforward workflow that can be visualized as follows:

SynthesisWorkflow Isatin Isatin Microwave Microwave Irradiation Isatin->Microwave Halopropionate 2-Halopropionic Acid Ester Halopropionate->Microwave Base Base (e.g., K2CO3) Base->Microwave Solvent Solvent (e.g., DMF) Solvent->Microwave Ester Isatin-N-propionic Acid Ester Microwave->Ester Hydrolysis Hydrolysis (e.g., NaOH, then H+) Ester->Hydrolysis Final_Product Isatin-N-propionic Acid Analog Hydrolysis->Final_Product

Synthesis of Isatin-N-propionic Acid Analogs.
Aldose Reductase Inhibition Pathway

Isatin-N-propionic acid analogs exert their therapeutic effect in the context of diabetic complications by inhibiting aldose reductase, thereby blocking the polyol pathway of glucose metabolism.

AldoseReductasePathway Glucose Glucose AldoseReductase Aldose Reductase (ALR2) Glucose->AldoseReductase NADPH -> NADP+ Sorbitol Sorbitol AldoseReductase->Sorbitol SorbitolDehydrogenase Sorbitol Dehydrogenase Sorbitol->SorbitolDehydrogenase NAD+ -> NADH DiabeticComplications Diabetic Complications (Neuropathy, Retinopathy, etc.) Sorbitol->DiabeticComplications Fructose Fructose SorbitolDehydrogenase->Fructose IsatinAnalog Isatin-N-propionic Acid Analog IsatinAnalog->AldoseReductase Inhibition

Inhibition of the Polyol Pathway by Isatin Analogs.

Conclusion

Isatin-N-propionic acid analogs represent a promising class of compounds with significant potential for the development of novel therapeutic agents. The key to their activity lies in the presence of the N-carboxyalkyl side chain and the substitution pattern on the isatin core. For aldose reductase inhibition, electron-withdrawing substituents at the 5- and 7-positions are crucial for enhancing potency. While the anticancer potential of this specific subclass requires further investigation, the broader family of N-substituted isatins has demonstrated significant cytotoxic effects. The synthetic accessibility of these compounds, particularly through efficient microwave-assisted methods, facilitates the generation of diverse libraries for further SAR studies and lead optimization. This technical guide provides a foundational understanding for researchers and drug development professionals to explore the therapeutic potential of isatin-N-propionic acid analogs.

References

Methodological & Application

Application Notes and Protocols for N-Acylation of Isatin with Propionic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the N-acylation of isatin to synthesize N-propionyl isatin, a derivative with potential applications in medicinal chemistry and drug development. The protocol is based on established methods for the N-acylation of isatin using carboxylic anhydrides. Direct acylation with propionic acid is not a standard or efficient method; therefore, the use of a more reactive acylating agent, propionic anhydride, is described. This method offers a reliable route to obtaining the desired N-acyl isatin derivative.

Introduction

Isatin (1H-indole-2,3-dione) is a versatile heterocyclic compound that serves as a valuable scaffold in the synthesis of a wide range of biologically active molecules. Modification of the isatin core at the N-1 position through acylation can significantly alter its physicochemical properties and biological activity. N-acylated isatins are key intermediates in the synthesis of various heterocyclic systems and have been investigated for their potential as therapeutic agents. This protocol details the synthesis of N-propionyl isatin via the N-acylation of isatin with propionic anhydride.

Data Presentation

While specific quantitative data for the N-prop H-acylation of isatin is not widely published, the following table provides representative yields for the analogous N-acetylation of isatin derivatives, which can serve as an expected range for the N-prop H-acylation under similar conditions. The acetylation of isatin with acetic anhydride under reflux for 4 hours has been reported to furnish the acetyl derivatives in good yields.[1]

Table 1: Representative Yields for N-Acetylation of Isatin Derivatives

Starting Isatin DerivativeProductYield (%)
IsatinN-Acetylisatin82
5-Bromo-isatinN-Acetyl-5-bromo-isatin85
5-Nitro-isatinN-Acetyl-5-nitro-isatin87
5-Chloro-isatinN-Acetyl-5-chloro-isatin89

Yields are based on the N-acetylation of various isatin derivatives as reported in the literature and serve as an estimation for the N-prop H-acylation reaction.[1]

Experimental Protocols

Protocol 1: N-Acylation of Isatin with Propionic Anhydride

This protocol describes the synthesis of N-propionyl isatin by reacting isatin with propionic anhydride. N-acylation can be achieved by reacting the sodium salt of isatin with an acyl chloride or anhydride under reflux.[2] A general method for N-acetylation involves refluxing isatin with acetic anhydride.[1][3] This protocol adapts that procedure for propionic anhydride.

Materials:

  • Isatin

  • Propionic Anhydride

  • Anhydrous Sodium Acetate (optional, as a catalyst)

  • Glacial Acetic Acid (as solvent, optional)

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, combine isatin (1 equivalent) and a slight excess of propionic anhydride (1.5-2 equivalents). Anhydrous sodium acetate (0.1-0.2 equivalents) can be added as a catalyst. Alternatively, the reaction can be carried out in a solvent such as glacial acetic acid.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux with constant stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete (as indicated by TLC), allow the reaction mixture to cool to room temperature.

  • Isolation of Product: Slowly pour the cooled reaction mixture into a beaker of ice-cold water with stirring. The N-propionyl isatin will precipitate out as a solid.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any unreacted propionic anhydride and other water-soluble impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield pure N-propionyl isatin.

  • Drying: Dry the purified product in a desiccator or a vacuum oven at a low temperature.

  • Characterization: Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure.

Mandatory Visualization

Experimental Workflow for N-Acylation of Isatin

experimental_workflow start Start reagents Combine Isatin & Propionic Anhydride start->reagents reflux Reflux (2-4 hours) reagents->reflux workup Cool & Pour into Ice Water reflux->workup Reaction Complete filtration Filter & Wash with Water workup->filtration purification Recrystallize from Ethanol filtration->purification product N-Propionyl Isatin purification->product

Caption: Workflow for the synthesis of N-propionyl isatin.

Signaling Pathway (Logical Relationship)

The reaction of isatin with propionic anhydride is a nucleophilic acyl substitution reaction. The nitrogen atom of the isatin acts as a nucleophile, attacking one of the carbonyl carbons of the propionic anhydride.

logical_relationship isatin Isatin (Nucleophile) intermediate Tetrahedral Intermediate isatin->intermediate Nucleophilic Attack anhydride Propionic Anhydride (Electrophile) anhydride->intermediate product N-Propionyl Isatin intermediate->product Collapse of Intermediate side_product Propionic Acid (Byproduct) intermediate->side_product Elimination of Leaving Group

Caption: Logical flow of the N-acylation reaction mechanism.

References

Application Notes and Protocols for Isatin Derivatives and Indole-3-propionic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Section 1: Isatin and Its Derivatives in Cell Culture

Introduction: Isatin (1H-indole-2,3-dione) is a versatile heterocyclic compound that serves as a scaffold for a wide array of biologically active molecules.[1][2] Isatin and its derivatives have garnered substantial interest in medicinal chemistry due to their potent pharmacological activities, most notably their anticancer properties.[3][4] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and prevent migration and invasion in various cancer cell lines, making them valuable tools for cancer research and drug development.[1][5]

Primary Applications:

  • Anticancer Drug Screening: Evaluation of the cytotoxic and anti-proliferative effects on various cancer cell lines.[6][7]

  • Cell Cycle Analysis: Studying the ability of compounds to induce cell cycle arrest at different phases.[5]

  • Apoptosis Induction: Investigating the mechanisms of programmed cell death triggered by isatin derivatives.[6]

  • Inhibition of Cell Migration and Invasion: Assessing the potential of compounds to prevent cancer metastasis.

  • Signal Transduction Studies: Elucidating the molecular pathways affected by isatin derivatives, such as the STAT3 pathway.

Data Presentation: Cytotoxicity of Isatin Derivatives

The cytotoxic efficacy of various isatin derivatives is commonly expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population.

Derivative TypeCell LineCancer TypeIC50 (µM)Reference
Isatin-Chalcone HybridHepG-2Liver Cancer2.88 - 62.88[5]
Isatin-Chalcone HybridMCF-7Breast Cancer2.88 - 62.88[5]
Isatin-Chalcone HybridHCT-116Colon Cancer2.88 - 62.88[5]
Bis-isatin Hybrid (10a)HelaCervical Cancer8.32 - 49.73[5]
Bis-isatin Hybrid (10a)A549Lung Cancer8.32 - 49.73[5]
Isatin-Pyrazoline Conjugate (1d)Leukemia SubpanelLeukemia0.69 - 3.35[8]
5-(trans-2-(methoxycarbonyl)ethen-1-yl)-isatin (2h)JurkatT-cell Leukemia0.03[6]
Isatin-based Conjugate (16m)A-549Lung Cancer1.17[5]
Isatin-based Conjugate (16m)HT-29Colon Cancer1.17[5]
Isatin-based Conjugate (16m)ZR-75Breast Cancer1.17[5]
Isatin-Triazole Hybrid (36)HCT-116Colon Cancer2.6[9]
Isatin-Triazole Hybrid (36)MDA-MB-231Breast Cancer4.7[9]
Isatin-Triazole Hybrid (36)A-549Lung Cancer7.3[9]
Signaling Pathway: Isatin-Mediated Inhibition of STAT3

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many cancers, promoting proliferation and survival.[10] Some isatin derivatives have been shown to exert their anticancer effects by inhibiting the phosphorylation of STAT3 at Tyrosine 705 (Tyr705), which is crucial for its activation, dimerization, and nuclear translocation.[11]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 (Tyr705) STAT3->pSTAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization TargetGenes Target Gene Expression (e.g., Cyclin D1, MMPs) STAT3_dimer->TargetGenes Nuclear Translocation & Transcription Isatin Isatin Derivative Isatin->JAK Inhibition

Isatin derivative inhibiting the JAK/STAT3 signaling pathway.
Experimental Protocols

1. Cell Viability (MTT) Assay

This protocol assesses cell metabolic activity as an indicator of cytotoxicity.

  • Materials:

    • 96-well cell culture plates

    • Cell line of interest

    • Complete culture medium

    • Isatin derivative stock solution (in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl)

    • Microplate reader

  • Procedure:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

    • Prepare serial dilutions of the isatin derivative in culture medium.

    • Remove the medium from the wells and add 100 µL of the diluted compounds. Include vehicle control (DMSO) and untreated control wells.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[1]

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the crystals.[1]

    • Gently shake the plate for 5-10 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

2. Cell Migration (Wound Healing/Scratch) Assay

This method evaluates the effect of a compound on collective cell migration.[12]

  • Materials:

    • 6-well or 12-well plates

    • Sterile 200 µL pipette tips

    • Complete and serum-free culture medium

    • Isatin derivative

    • Microscope with a camera

  • Procedure:

    • Seed cells in a multi-well plate to create a confluent monolayer (typically takes 24-48 hours).[12]

    • Once confluent, create a straight "scratch" or wound through the center of the monolayer with a sterile 200 µL pipette tip.[13]

    • Gently wash the wells twice with PBS to remove detached cells and debris.[12][13]

    • Replace the PBS with fresh medium containing the desired concentration of the isatin derivative or vehicle control. Using serum-free or low-serum medium is recommended to minimize cell proliferation.

    • Place the plate on a microscope stage and capture images of the scratch at time 0.

    • Incubate the plate at 37°C and capture images of the same fields at regular intervals (e.g., every 6, 12, or 24 hours).

    • Measure the width or area of the scratch at each time point using software like ImageJ.

    • Calculate the percentage of wound closure relative to the initial scratch area to quantify cell migration.

3. Western Blot for Phosphorylated STAT3 (p-STAT3)

This protocol detects the activation state of STAT3.[10][11]

  • Materials:

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF or nitrocellulose membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% BSA in TBST)

    • Primary antibodies (anti-p-STAT3 Tyr705, anti-total STAT3, anti-β-actin or GAPDH)

    • HRP-conjugated secondary antibody

    • ECL chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Plate cells and grow to 70-80% confluency. Treat with the isatin derivative for the desired time.

    • Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[14]

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet debris.[14]

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.[14]

    • Incubate the membrane with the primary antibody against p-STAT3 (Tyr705) overnight at 4°C.[15]

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

    • Wash again and apply the ECL substrate to the membrane.[14]

    • Capture the chemiluminescent signal with an imaging system.

    • To normalize the data, strip the membrane and re-probe for total STAT3 and a loading control like β-actin.[15]

Section 2: Indole-3-propionic Acid (IPA) in Cell Culture

Introduction: Indole-3-propionic acid (IPA) is a metabolite produced by the gut microbiota from tryptophan.[16] It is recognized for its potent antioxidant and neuroprotective properties.[17] In cell culture, IPA is used to investigate a variety of cellular processes, including oxidative stress, inflammation, mitochondrial function, and the regulation of metabolic pathways. It interacts with nuclear receptors such as the Pregnane X Receptor (PXR) and the Aryl Hydrocarbon Receptor (AhR), modulating the expression of genes involved in detoxification and immune responses.

Primary Applications:

  • Oxidative Stress Studies: Investigating the protective effects of IPA against ROS-induced cellular damage.

  • Inflammation Models: Assessing the anti-inflammatory properties of IPA in cells stimulated with pro-inflammatory agents like LPS.

  • Metabolic Research: Studying the effects of IPA on glucose and lipid metabolism in hepatocytes and other cell types.

  • Neuroprotection Assays: Evaluating the ability of IPA to protect neuronal cells from toxins and oxidative stress.

  • Nuclear Receptor Activation: Analyzing the role of IPA as a ligand for PXR and AhR.

Data Presentation: Effective Concentrations of IPA

The effective concentration of IPA varies depending on the cell type and the biological endpoint being measured.

Cell TypeEffectEffective ConcentrationReference
HL-1 CardiomyocytesIncreased maximal mitochondrial respiration (acute)1 µM - 100 µM[18]
HL-1 CardiomyocytesMitochondrial dysfunction (chronic, 24h)1 mM[18]
Caco-2 Intestinal Epithelial CellsInduced cell proliferation1 - 500 µM[19]
NASH-HCC Cell LinesSuppressed cell proliferation10 µM, 100 µM[16]
LO2 HepatocytesSuppressed lipid accumulation10 µM, 100 µM[16]
MacrophagesReduced pro-inflammatory cytokine expressionNot specified[16]
PASMCsInhibited cell proliferation5 µM[20]
Signaling Pathways and Workflows

1. IPA-Mediated Activation of PXR and AhR

IPA can bind to and activate PXR and AhR, leading to the transcription of target genes, including detoxification enzymes like CYP3A4 and genes involved in immune modulation.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IPA Indole-3-propionic Acid (IPA) PXR PXR IPA->PXR Binding & Activation AhR AhR IPA->AhR Binding & Activation PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR Nuclear Translocation & Heterodimerization with RXR HSP90 HSP90 AhR->HSP90 dissociation AhR_ARNT AhR-ARNT Heterodimer AhR->AhR_ARNT Nuclear Translocation & Heterodimerization with ARNT XRE XRE / PXR-RE (DNA Response Element) PXR_RXR->XRE Binds to DNA AhR_ARNT->XRE Binds to DNA TargetGenes Target Gene Expression (e.g., CYP enzymes, Transporters) XRE->TargetGenes Initiates Transcription

IPA activates PXR and AhR signaling pathways.

2. Experimental Workflow for Assessing IPA Effects

This diagram outlines a typical workflow for investigating the cellular effects of IPA.

G cluster_assays Downstream Assays Start Start: Cell Culture Treatment Treat cells with IPA (various concentrations & times) Start->Treatment Stimulation (Optional) Induce Stress/Inflammation (e.g., H2O2, LPS) Treatment->Stimulation Harvest Harvest Cells / Supernatant Treatment->Harvest Stimulation->Harvest ROS ROS Measurement (DCFH-DA Assay) Harvest->ROS Cytokines Cytokine Quantification (ELISA) Harvest->Cytokines Viability Cell Viability (MTT Assay) Harvest->Viability GeneExp Gene Expression (qPCR / Western Blot) Harvest->GeneExp Analysis Data Analysis & Interpretation ROS->Analysis Cytokines->Analysis Viability->Analysis GeneExp->Analysis

General workflow for studying the effects of IPA in cell culture.
Experimental Protocols

1. Reactive Oxygen Species (ROS) Detection Assay

This protocol uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS.[21]

  • Materials:

    • Black, clear-bottom 96-well plates

    • DCFH-DA stock solution (in DMSO)

    • Serum-free medium

    • ROS inducer (positive control, e.g., H2O2 or Tert-Butyl hydroperoxide)

    • Fluorescence microplate reader or fluorescence microscope

  • Procedure:

    • Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.

    • Treat cells with IPA at desired concentrations for a specific duration.

    • Prepare a positive control by treating cells with a known ROS inducer for 30-60 minutes.

    • Remove the treatment medium and wash the cells once with warm PBS or serum-free medium.

    • Prepare a 10 µM working solution of DCFH-DA in serum-free medium.[22]

    • Add 100 µL of the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.[22]

    • Wash the cells twice with PBS to remove excess probe.[22]

    • Add 100 µL of PBS to each well.

    • Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[21]

2. Measurement of Inflammatory Cytokines (ELISA)

This protocol quantifies the concentration of secreted cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.[23][24]

  • Materials:

    • 24-well or 6-well plates

    • LPS (lipopolysaccharide) for stimulating inflammation

    • IPA

    • Commercially available ELISA kit for the cytokine of interest

    • Microplate reader

  • Procedure:

    • Seed cells (e.g., RAW 264.7 macrophages) in a multi-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of IPA for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 6, 12, or 24 hours) to induce cytokine production. Include appropriate controls (untreated, IPA alone, LPS alone).

    • After incubation, collect the culture supernatant and centrifuge to remove any cells or debris.[25]

    • Store the supernatant at -80°C or proceed directly with the ELISA.

    • Perform the ELISA according to the manufacturer's protocol. This typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Blocking the plate.

      • Adding standards and samples (the collected supernatant).

      • Adding a detection antibody.

      • Adding an enzyme conjugate (e.g., HRP).

      • Adding a substrate (e.g., TMB) and stopping the reaction.[25]

    • Measure the absorbance at 450 nm.

    • Calculate the cytokine concentration in each sample by comparing its absorbance to the standard curve.

3. PXR/AhR Luciferase Reporter Assay

This assay measures the ability of IPA to activate PXR or AhR transcriptionally.[26][27]

  • Materials:

    • Hepatoma cell line (e.g., HepG2)

    • PXR or AhR expression vector

    • Luciferase reporter plasmid containing PXR or AhR response elements (e.g., CYP3A4 or CYP1A1 promoter)

    • Transfection reagent

    • Luciferase assay system

    • Luminometer

    • Reference agonists (e.g., Rifampicin for PXR, TCDD or Omeprazole for AhR)

  • Procedure:

    • Co-transfect HepG2 cells with the nuclear receptor expression vector and the corresponding luciferase reporter plasmid. Alternatively, use a stable cell line expressing these constructs.[28]

    • Plate the transfected cells in a white, opaque 96-well plate.

    • Treat the cells with serial dilutions of IPA. Include a vehicle control and a positive control (reference agonist).

    • Incubate for 24 hours at 37°C.[28]

    • Lyse the cells and measure the luciferase activity using a luminometer according to the assay kit's instructions.

    • The fold activation is calculated by normalizing the luciferase signal from IPA-treated cells to that of the vehicle-treated cells.

    • Data can be plotted to determine the EC50 (effective concentration for 50% of maximal activation).

References

High-Throughput Screening Assays for Isatin Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (1H-indole-2,3-dione) is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide spectrum of biological activities.[1][2] Derivatives of isatin have demonstrated potent anticancer, antiviral, antimicrobial, and enzyme inhibitory properties.[1][2][3] High-throughput screening (HTS) plays a pivotal role in the discovery of novel isatin-based therapeutic agents by enabling the rapid evaluation of large compound libraries.[4][5] This document provides detailed application notes and protocols for key HTS assays relevant to the screening of isatin compounds, focusing on cytotoxicity and kinase inhibition.

I. Cell-Based Cytotoxicity Assays

Cell-based assays are fundamental in early-stage drug discovery to determine the cytotoxic effects of compounds on cancer cell lines.[4][6][7] Two common and robust methods suitable for HTS are the MTT and Sulforhodamine B (SRB) assays.

A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[2][8] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[2][8] The amount of formazan produced is proportional to the number of living cells.[8]

Experimental Protocol: High-Throughput Screening (96-well format) [5][6][8][9]

  • Cell Seeding:

    • Culture cancer cells (e.g., MCF-7, A549) to ~80% confluency.

    • Trypsinize and resuspend cells in fresh culture medium.

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of isatin compounds in culture medium. The final solvent (e.g., DMSO) concentration should typically not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.

    • Include vehicle controls (medium with solvent) and positive controls (e.g., doxorubicin).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

    • Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[2][9]

    • Read the absorbance at 570 nm using a microplate reader.

B. Sulforhodamine B (SRB) Assay

Principle: The SRB assay is a colorimetric assay that relies on the ability of the aminoxanthene dye, sulforhodamine B, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[10][11] The amount of bound dye is directly proportional to the total protein mass and thus to the cell number.[10][11]

Experimental Protocol: High-Throughput Screening (96-well format) [11][12][13]

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 from the MTT assay protocol.

  • Cell Fixation:

    • After the incubation period with the compounds, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well without removing the culture medium.

    • Incubate for 1 hour at 4°C to fix the cells.

  • Washing:

    • Carefully aspirate the supernatant.

    • Wash the plates four to five times with 1% (v/v) acetic acid or water to remove unbound dye and TCA.

    • Allow the plates to air dry completely.

  • SRB Staining:

    • Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well.

    • Incubate at room temperature for 30 minutes.

  • Washing:

    • Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound SRB.

    • Allow the plates to air dry completely.

  • Solubilization and Absorbance Reading:

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Place the plates on a shaker for 10 minutes to ensure complete dissolution.

    • Read the absorbance at 510-565 nm using a microplate reader.[11][12]

Data Presentation: Cytotoxicity of Isatin Derivatives

The cytotoxic efficacy is typically expressed as the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Isatin DerivativeCell LineAssayIC₅₀ (µM)Reference
Compound 8 (4-nitrobenzylidene)A549 (Lung)Not Specified42.43[14]
5-chloro-substituted derivativeCervical TumorNot Specified0.97[15]
Compound 1MCF7 (Breast)Not Specified1.51[16]
Compound 2MCF7 (Breast)Not Specified3.56[16]
Compound 17mMCF-7 (Breast)MTT~0.75 (40% cell death)[1]

II. Biochemical Assays: Kinase Inhibition

Many isatin derivatives have been identified as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways and are often dysregulated in cancer.[15][16][17] Luminescence-based assays are highly suitable for HTS of kinase inhibitors due to their high sensitivity and broad dynamic range.[14][18]

A. Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

Principle: This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The assay is performed in two steps: first, after the kinase reaction, remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal. The light output is directly proportional to the ADP produced and thus to the kinase activity.[14] An inhibitor will lead to a decrease in the luminescent signal.[14]

Experimental Protocol: High-Throughput Screening (384-well format) [14][19][20]

  • Reagent Preparation:

    • Prepare a 2X solution of the target kinase (e.g., EGFR, VEGFR-2, CDK2) and its specific substrate in the appropriate kinase reaction buffer.

    • Prepare a 2X ATP solution in the kinase buffer. The optimal ATP concentration should be close to the Kₘ value for the specific kinase.

    • Prepare serial dilutions of the isatin test compounds.

  • Kinase Reaction:

    • Dispense 2.5 µL of the test compound dilutions or vehicle control into the wells of a white, opaque 384-well plate.

    • Add 2.5 µL of the 2X Kinase/Substrate mix to all wells.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.[19]

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to all wells (total volume = 10 µL).

    • Incubate for 60 minutes at room temperature (or the optimal temperature for the kinase).

  • Signal Generation and Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate-reading luminometer.

Data Presentation: Kinase Inhibitory Activity of Isatin Derivatives

The inhibitory activity is quantified by the IC₅₀ value, representing the concentration of the compound required to inhibit 50% of the kinase activity.

Isatin DerivativeTarget KinaseAssayIC₅₀ (µM)Reference
Compound 1EGFRNot Specified0.269[16]
Compound 1VEGFR-2Not Specified0.232[16]
Compound 1CDK2Not Specified0.246[16]
Compound 2EGFRNot Specified0.369[16]
Compound 2VEGFR-2Not Specified0.266[16]
5-hydroxyisatinMAO-ANot Specified8.4[12]
IsatinMAO-ANot Specified14[12]

III. Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow

HTS_Workflow cluster_prep Assay Preparation cluster_screen Screening cluster_readout Data Acquisition & Analysis Compound_Prep Compound Library (Isatin Derivatives) Serial Dilution Incubation Incubation with Test Compounds Compound_Prep->Incubation Cell_Prep Cell Culture Seeding in Microplates Cell_Prep->Incubation Reagent_Prep Reagent Preparation (e.g., Kinase, Substrate, ATP) Assay_Step Assay Specific Steps (e.g., Reagent Addition) Reagent_Prep->Assay_Step Incubation->Assay_Step Detection Signal Detection (Absorbance/Luminescence) Assay_Step->Detection Data_Analysis Data Analysis (IC50 Calculation) Detection->Data_Analysis Hit_ID Hit Identification Data_Analysis->Hit_ID

Caption: General workflow for high-throughput screening of isatin compounds.

Signaling Pathways Targeted by Isatin Compounds

Isatin derivatives often exert their effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis.

1. EGFR Signaling Pathway

Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates cascades like the MAPK and PI3K/AKT pathways, promoting cell growth and survival.[1][7][15]

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Activates PI3K PI3K EGFR->PI3K Activates Isatin Isatin Inhibitor Isatin->EGFR Inhibits Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Inhibition of the EGFR signaling pathway by isatin compounds.

2. VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis. Its activation leads to endothelial cell proliferation, migration, and survival.[21][22]

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K_AKT PI3K-AKT Pathway VEGFR2->PI3K_AKT Activates Isatin Isatin Inhibitor Isatin->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf_MEK_ERK Raf-MEK-ERK Cascade PKC->Raf_MEK_ERK Angiogenesis Angiogenesis (Proliferation, Migration) Raf_MEK_ERK->Angiogenesis PI3K_AKT->Angiogenesis CDK2_Pathway G1 G1 Phase CyclinE_CDK2 Cyclin E / CDK2 G1->CyclinE_CDK2 Activates S S Phase (DNA Replication) pRb pRb CyclinE_CDK2->pRb Phosphorylates pRb_p pRb-P Isatin Isatin Inhibitor Isatin->CyclinE_CDK2 Inhibits Arrest Cell Cycle Arrest Isatin->Arrest E2F E2F pRb->E2F Inhibits pRb_p->E2F Releases E2F->S

References

Application Notes and Protocols for Testing 3-(2,3-Dioxo-2,3-dihydro-indol-1-yl)-propionic acid Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-(2,3-Dioxo-2,3-dihydro-indol-1-yl)-propionic acid belongs to the isatin class of compounds. Isatin (1H-indole-2,3-dione) and its derivatives are versatile heterocyclic scaffolds known for a wide range of pharmacological activities.[1][2][3][4][5] These activities include antitumor, neuroprotective, anti-inflammatory, anticonvulsant, antiviral, and antimicrobial effects.[1][2][5] The therapeutic potential of isatin derivatives is attributed to their ability to interact with various biological targets and modulate multiple signaling pathways.[3] Given the broad bioactivity of the isatin core, this compound is a promising candidate for evaluation in several disease models. These application notes provide detailed protocols for assessing the efficacy of this compound in preclinical animal models of cancer and neurodegenerative disease.

Section 1: In Vivo Efficacy in an Oncology Model

Animal Model: Human Tumor Xenograft in Immunocompromised Mice

Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard for in vivo testing of novel anticancer agents.[6][7][8] This model allows for the evaluation of a compound's direct antitumor activity in a living system.

Proposed Signaling Pathway for Anticancer Activity

Many isatin derivatives exert their anticancer effects by inhibiting protein kinases and inducing apoptosis. The diagram below illustrates a hypothetical signaling pathway that could be targeted by this compound.

anticancer_pathway Compound 3-(2,3-Dioxo-2,3-dihydro- indol-1-yl)-propionic acid Kinase Protein Kinase (e.g., VEGFR, FGFR) Compound->Kinase Inhibition Caspase Caspase Activation Compound->Caspase Induces Prolif Cell Proliferation Kinase->Prolif Promotes Apoptosis Apoptosis Caspase->Apoptosis Triggers

Caption: Hypothetical anticancer signaling pathway for the test compound.

Experimental Protocol
  • Cell Culture:

    • Culture a human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions.

    • Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium or PBS at a concentration of 1 x 10^7 cells/mL.

  • Animal Handling and Tumor Implantation:

    • Use 6-8 week old female athymic nude mice (or other suitable immunocompromised strain).

    • Allow a one-week acclimatization period.

    • Inject 0.1 mL of the cell suspension (1 x 10^6 cells) subcutaneously into the right flank of each mouse.

  • Treatment Protocol:

    • Monitor the mice daily for tumor growth.

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 per group):

      • Group 1: Vehicle control (e.g., saline, DMSO/saline mixture).

      • Group 2: Test compound (low dose).

      • Group 3: Test compound (high dose).

      • Group 4: Positive control (a standard-of-care chemotherapy agent).

    • Administer the test compound and controls via a clinically relevant route (e.g., intraperitoneal injection, oral gavage) daily or on a predetermined schedule for 21-28 days.

  • Efficacy Assessment:

    • Tumor Volume: Measure tumor dimensions with calipers twice weekly and calculate volume using the formula: (Length x Width²) / 2.

    • Body Weight: Record the body weight of each mouse twice weekly as an indicator of toxicity.

    • Endpoint: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and process for further analysis (e.g., histology, biomarker analysis).

Data Presentation

Table 1: Antitumor Efficacy in Xenograft Model

Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³) ± SEMPercent Tumor Growth Inhibition (%)Mean Final Tumor Weight (g) ± SEM
Vehicle Control-1500 ± 12001.5 ± 0.15
Test Compound10950 ± 9036.70.9 ± 0.10
Test Compound30500 ± 6566.70.5 ± 0.07
Positive ControlVaries400 ± 5073.30.4 ± 0.05

Section 2: In Vivo Efficacy in a Neurodegenerative Disease Model

Animal Model: Transgenic Mouse Model of Alzheimer's Disease

Isatin derivatives and related indole compounds have shown neuroprotective potential.[1][2] Transgenic mouse models that overexpress genes associated with familial Alzheimer's disease (AD), such as APP and PSEN1, are widely used to study disease mechanisms and test therapeutic interventions.[9] These models develop key pathological features of AD, including amyloid plaques and cognitive deficits.

Experimental Workflow

The following diagram outlines the workflow for testing the compound in an AD mouse model.

ad_workflow start Select Transgenic AD Mice (e.g., 5XFAD) treatment Chronic Administration: - Vehicle - Test Compound start->treatment behavior Behavioral Testing (e.g., Morris Water Maze) treatment->behavior biochem Biochemical Analysis (Aβ levels, Inflammation) behavior->biochem histology Histological Analysis (Plaque Load) biochem->histology end Data Analysis and Conclusion histology->end

Caption: Experimental workflow for efficacy testing in an AD mouse model.

Experimental Protocol
  • Animal Model:

    • Use a well-characterized transgenic AD mouse model, such as the 5XFAD model, which rapidly develops amyloid pathology.

    • Begin treatment at an age before significant plaque deposition or cognitive decline is established (e.g., 3 months of age).

  • Treatment Protocol:

    • Randomize mice into treatment groups (n=12-15 per group, mixed gender):

      • Group 1: Wild-type mice + Vehicle.

      • Group 2: 5XFAD mice + Vehicle.

      • Group 3: 5XFAD mice + Test Compound (low dose).

      • Group 4: 5XFAD mice + Test Compound (high dose).

    • Administer the test compound and vehicle daily via oral gavage for a chronic period (e.g., 3 months).

  • Efficacy Assessment:

    • Behavioral Testing: In the final month of treatment, conduct cognitive assessments. The Morris Water Maze is a standard test for spatial learning and memory.

      • Acquisition Phase: Train mice for 5 days to find a hidden platform. Record escape latency (time to find the platform).

      • Probe Trial: On day 6, remove the platform and record the time spent in the target quadrant.

    • Biochemical Analysis: After behavioral testing, euthanize the mice and collect brain tissue.

      • Homogenize one hemisphere and use ELISA kits to quantify levels of soluble and insoluble Amyloid-beta 40 (Aβ40) and Aβ42.

    • Histological Analysis:

      • Fix and section the other brain hemisphere.

      • Perform immunohistochemistry using antibodies against Aβ (e.g., 6E10) to visualize and quantify amyloid plaque load.

Data Presentation

Table 2: Neuroprotective Efficacy in AD Mouse Model

Treatment GroupMean Escape Latency (Day 5) (s) ± SEMTime in Target Quadrant (s) ± SEMBrain Aβ42 Levels (pg/mg tissue) ± SEMPlaque Load (%) ± SEM
Wild-type + Vehicle15 ± 2.135 ± 3.5N/A0
5XFAD + Vehicle45 ± 4.518 ± 2.02500 ± 30012 ± 1.5
5XFAD + Test Cmpd (10 mg/kg)32 ± 3.825 ± 2.81800 ± 2508 ± 1.1
5XFAD + Test Cmpd (30 mg/kg)25 ± 3.130 ± 3.11200 ± 1805 ± 0.8

Disclaimer: These protocols and data are provided as a template and should be adapted and optimized based on the specific properties of the test compound and institutional guidelines for animal care and use.

References

Application of 3-(2,3-Dioxo-2,3-dihydro-indol-1-yl)-propionic acid in neurobiology

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols: Indole-3-Propionic Acid in Neurobiology

Introduction

While specific research on "3-(2,3-Dioxo-2,3-dihydro-indol-1-yl)-propionic acid" is not extensively available in public literature, a closely related and well-studied compound, Indole-3-propionic acid (IPA), offers significant insights into the neurobiological applications of indole-propionic acid derivatives. IPA is a tryptophan-derived metabolite produced by the gut microbiota and has demonstrated potent neuroprotective, antioxidant, and anti-inflammatory properties.[1][2][3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the neurobiological applications of IPA and its analogs.

IPA has been investigated for its therapeutic potential in a range of neurological and neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and cerebral ischemia.[1][4][5] Its mechanisms of action are multifaceted, involving the scavenging of free radicals, modulation of inflammatory pathways, and interaction with specific cellular receptors.[2][6]

Mechanism of Action

Indole-3-propionic acid exerts its neuroprotective effects through several key mechanisms:

  • Antioxidant Activity : IPA is a powerful scavenger of hydroxyl radicals, a highly reactive oxygen species that contributes to oxidative stress and neuronal damage.[1] Unlike some other antioxidants, it does not appear to generate reactive pro-oxidant intermediates.[7]

  • Anti-inflammatory Effects : IPA can suppress neuroinflammation by inhibiting the synthesis of pro-inflammatory cytokines such as TNF-α and downregulating inflammatory signaling pathways like the RAGE-JAK2-STAT3 pathway.[2][3]

  • Receptor-Mediated Signaling : IPA acts as a ligand for the Pregnane X Receptor (PXR) and the Aryl Hydrocarbon Receptor (AhR), which are involved in regulating gene expression related to metabolism, inflammation, and cellular defense.[6]

  • Modulation of Microglia : In the context of neuroinflammation, IPA has been shown to protect microglial cells from inflammatory insults, which in turn promotes neuronal function.[8]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the neurobiological effects of Indole-3-propionic acid and its derivatives.

Table 1: In Vivo Neuroprotective Effects of Indole-3-Propionic Acid

Animal ModelCompoundDosageAdministration RouteKey FindingReference
Mongolian Gerbils (Transient Forebrain Ischemia)Indole-3-propionic acid (IPA)10 mg/kgOralProtected 56.8% of CA1 neurons from ischemic damage.[4][5]

Table 2: In Vitro Effects of Indole-3-Propionic Acid and its Derivatives

Cell LineCompoundConcentrationAssayKey FindingReference
SH-SY5Y and bEnd3 cellsIndole-3-propionic acid (IPA) and 5-methoxy-indole carboxylic acid (5MICA) derivativesIC50 > 150 µMCell ViabilityGood safety profile with low cytotoxicity.[7]
SH-SY5Y cells2,3-dihydroxy, 2-hydroxy-4-methoxy, and syringaldehyde derivatives of 5MICANot specifiedH2O2-induced oxidative stressStrong neuroprotection against oxidative stress.[7]
Rat-brain synaptosomes2,3-dihydroxy, 2-hydroxy-4-methoxy, and syringaldehyde derivatives of 5MICANot specified6-OHDA-induced neurotoxicityStrong neuroprotection against 6-OHDA toxicity.[7]
Not specifiedIndole-3-propionic acid (IPA) derivativesNot specifiedIron-induced lipid peroxidationAll tested compounds suppressed lipid peroxidation.[7]
Not specifiedHydroxyl derivatives of IPANot specifiedDeoxyribose degradationMost active in inhibiting deoxyribose degradation.[7]
Not specified3,4-dihydroxy derivatives of IPANot specifiedSuperoxide-anion generationDecreased superoxide-anion generation.[7]
Not specifiedIPA and 5MICA hybridsNot specifiedhMAO-B inhibitionIncreased inhibition of human Monoamine Oxidase B.[7]
BV2 microglial cellsIndole-3-propionic acid (IPA)Not specifiedLipopolysaccharide (LPS) stimulationProtected microglia from inflammation.[8]

Experimental Protocols

Detailed methodologies for key experiments involving Indole-3-propionic acid are provided below.

In Vivo Model of Transient Forebrain Ischemia
  • Animal Model : Mongolian gerbils are commonly used due to their incomplete circle of Willis, which allows for reliable induction of forebrain ischemia.

  • Procedure :

    • Administer Indole-3-propionic acid (10 mg/kg) or vehicle orally for 15 consecutive days prior to surgery.[4][5]

    • Anesthetize the animals.

    • Make a midline cervical incision to expose both common carotid arteries.

    • Induce ischemia by occluding both common carotid arteries with aneurysm clips for 5 minutes.

    • Remove the clips to allow reperfusion.

    • Suture the incision and allow the animals to recover.

    • After a set period (e.g., 4 days), perfuse the animals with a fixative (e.g., 4% paraformaldehyde).

    • Collect brain tissue for histological analysis (e.g., Cresyl Violet staining) to assess neuronal survival in the hippocampal CA1 region.[4]

  • Endpoint Analysis : Quantify the percentage of viable neurons in the hippocampal CA1 region compared to sham-operated controls. Immunohistochemistry can be used to assess markers of gliosis (GFAP, S-100) and microglial activation (Iba-1).[4]

In Vitro H2O2-Induced Oxidative Stress Model
  • Cell Line : SH-SY5Y human neuroblastoma cells are a suitable model for neuronal studies.

  • Procedure :

    • Culture SH-SY5Y cells in appropriate media until they reach the desired confluence.

    • Pre-treat the cells with various concentrations of the test compound (e.g., IPA derivatives) for a specified duration (e.g., 24 hours).

    • Induce oxidative stress by exposing the cells to a cytotoxic concentration of hydrogen peroxide (H2O2).

    • After the incubation period with H2O2, assess cell viability using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Endpoint Analysis : Measure the absorbance in the MTT assay to determine the percentage of cell viability relative to untreated controls. Increased viability in compound-treated cells indicates a neuroprotective effect.[7]

Iron-Induced Lipid Peroxidation Assay
  • Principle : This assay measures the extent of lipid peroxidation, a marker of oxidative damage, by quantifying the formation of malondialdehyde (MDA), a byproduct of lipid peroxidation.

  • Procedure :

    • Prepare a reaction mixture containing a source of lipids (e.g., brain homogenate or liposomes), a chelating agent (e.g., ADP), and an iron source (e.g., FeCl3).

    • Add the test compound at various concentrations.

    • Initiate the reaction by adding a reducing agent (e.g., ascorbic acid).

    • Incubate the mixture at 37°C for a specified time (e.g., 1 hour).

    • Stop the reaction and measure the formation of MDA using the thiobarbituric acid reactive substances (TARS) method.

  • Endpoint Analysis : Quantify the amount of MDA produced by measuring the absorbance at 532 nm. A reduction in MDA levels in the presence of the test compound indicates antioxidant activity.[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by Indole-3-propionic acid and a general workflow for assessing its neuroprotective effects.

IPA_Signaling_Pathway IPA Indole-3-propionic acid (IPA) PXR Pregnane X Receptor (PXR) IPA->PXR binds AhR Aryl Hydrocarbon Receptor (AhR) IPA->AhR binds RAGE RAGE IPA->RAGE inhibits JAK2 JAK2 IPA->JAK2 inhibits STAT3 STAT3 IPA->STAT3 inhibits GeneExpression Altered Gene Expression PXR->GeneExpression AhR->GeneExpression Neuroprotection Neuroprotection GeneExpression->Neuroprotection AntiInflammation Anti-inflammation GeneExpression->AntiInflammation InflammatoryCytokines Pro-inflammatory Cytokines (e.g., TNF-α) AntiInflammation->InflammatoryCytokines RAGE->JAK2 activates JAK2->STAT3 activates STAT3->InflammatoryCytokines promotes transcription

Caption: Signaling pathways of Indole-3-propionic acid (IPA).

Experimental_Workflow start Start: Hypothesis (IPA is neuroprotective) invitro In Vitro Studies (e.g., SH-SY5Y cells) start->invitro invivo In Vivo Studies (e.g., Ischemia model) start->invivo assays Cell-based Assays: - Oxidative Stress (H2O2) - Neurotoxicity (6-OHDA) - Anti-inflammatory (LPS) invitro->assays data Data Analysis & Interpretation assays->data behavior Behavioral Analysis (if applicable) invivo->behavior histology Histological & Molecular Analysis: - Neuronal Survival - Biomarker Expression invivo->histology behavior->data histology->data conclusion Conclusion: Therapeutic Potential of IPA data->conclusion

References

Application Notes and Protocols: 3-(2,3-Dioxo-2,3-dihydro-indol-1-yl)-propionic acid as a Putative Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are provided as a hypothetical example for research and development purposes. As of the current date, specific literature detailing the enzyme inhibitory activity of 3-(2,3-Dioxo-2,3-dihydro-indol-1-yl)-propionic acid is not available in the public domain. The information presented here is extrapolated from the known biological activities of structurally related compounds, particularly the isatin (indole-2,3-dione) scaffold, which has been identified as a class of carboxylesterase inhibitors.

Introduction

This compound is an organic molecule featuring an isatin core functionalized with a propionic acid side chain at the N-1 position. The isatin moiety is a recognized pharmacophore known to interact with various biological targets. Notably, derivatives of isatin have demonstrated inhibitory activity against several enzymes, including carboxylesterases. Carboxylesterases (CEs) are a class of serine hydrolases that play a crucial role in the metabolism of a wide range of xenobiotics and endogenous esters. Inhibition of these enzymes can have significant implications for drug metabolism and pharmacokinetics.

These notes provide a putative framework for investigating the potential of this compound as a carboxylesterase inhibitor.

Putative Mechanism of Action

Based on the isatin scaffold, it is hypothesized that this compound may act as a competitive inhibitor of carboxylesterases. The dicarbonyl group of the isatin ring could potentially interact with the active site of the enzyme, mimicking the transition state of the ester hydrolysis. The propionic acid side chain may influence the compound's solubility, cell permeability, and binding affinity within the enzyme's active site.

Data Presentation: Hypothetical Inhibitory Activity

The following tables summarize hypothetical quantitative data for the inhibitory activity of this compound against two major human carboxylesterases, hCE1 and hCE2. These values are for illustrative purposes and are based on typical ranges observed for isatin-based inhibitors.

Table 1: Hypothetical IC50 Values for this compound

Enzyme TargetSubstrateHypothetical IC50 (µM)
Human Carboxylesterase 1 (hCE1)p-Nitrophenyl acetate15.2
Human Carboxylesterase 2 (hCE2)p-Nitrophenyl acetate45.8

Table 2: Hypothetical Kinetic Parameters for Inhibition of hCE1

InhibitorKi (µM)Type of Inhibition
This compound8.5Competitive

Experimental Protocols

Protocol 1: Determination of IC50 using a Spectrophotometric Assay

This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) of this compound against a carboxylesterase using a colorimetric substrate.

Materials:

  • Recombinant human carboxylesterase (hCE1 or hCE2)

  • This compound

  • p-Nitrophenyl acetate (pNPA)

  • Sodium phosphate buffer (100 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare serial dilutions of the inhibitor in sodium phosphate buffer. Ensure the final DMSO concentration in the assay is below 1%.

  • In a 96-well plate, add 20 µL of each inhibitor dilution to triplicate wells. Include wells with buffer and DMSO as a negative control.

  • Add 160 µL of sodium phosphate buffer to all wells.

  • Add 10 µL of the hCE1 or hCE2 enzyme solution to all wells and incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding 10 µL of the pNPA substrate solution.

  • Immediately measure the absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader.

  • Calculate the rate of reaction (V) for each inhibitor concentration.

  • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Protocol 2: Determination of Kinetic Parameters (Ki)

This protocol outlines the determination of the inhibition constant (Ki) and the mode of inhibition using Michaelis-Menten kinetics.

Materials:

  • Same as Protocol 1.

Procedure:

  • Prepare several dilutions of the inhibitor in sodium phosphate buffer.

  • Prepare a range of concentrations for the substrate (pNPA).

  • In a 96-well plate, set up reactions containing a fixed concentration of the enzyme, a fixed concentration of the inhibitor (or no inhibitor for control), and varying concentrations of the substrate.

  • Initiate the reactions and measure the initial reaction velocities (V₀) as described in Protocol 1.

  • Generate Lineweaver-Burk or Michaelis-Menten plots for each inhibitor concentration.

  • Analyze the plots to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive).

  • Calculate the Ki value from the changes in Km and/or Vmax in the presence of the inhibitor.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Inhibitor_Stock Inhibitor Stock (in DMSO) Serial_Dilution Serial Dilution of Inhibitor Inhibitor_Stock->Serial_Dilution Enzyme_Stock Enzyme Stock Plate_Setup Plate Setup (Inhibitor, Buffer, Enzyme) Enzyme_Stock->Plate_Setup Substrate_Stock Substrate Stock Reaction_Start Reaction Initiation (add Substrate) Substrate_Stock->Reaction_Start Serial_Dilution->Plate_Setup Incubation Incubation (10 min, 37°C) Plate_Setup->Incubation Incubation->Reaction_Start Measurement Kinetic Measurement (Absorbance at 405 nm) Reaction_Start->Measurement Rate_Calculation Calculate Reaction Rates Measurement->Rate_Calculation IC50_Plot Dose-Response Curve Rate_Calculation->IC50_Plot Kinetics_Plot Lineweaver-Burk Plot Rate_Calculation->Kinetics_Plot IC50_Value Determine IC50 IC50_Plot->IC50_Value Ki_Value Determine Ki and Inhibition Type Kinetics_Plot->Ki_Value

Caption: Workflow for determining the inhibitory activity of a compound.

signaling_pathway cluster_drug_metabolism Drug Metabolism Pathway Ester_Drug Ester Prodrug hCE1 Carboxylesterase (hCE1) Ester_Drug->hCE1 Metabolism Active_Drug Active Drug Inactive_Metabolite Inactive Metabolite Active_Drug->Inactive_Metabolite Further Metabolism hCE1->Active_Drug Inhibitor 3-(2,3-Dioxo-2,3-dihydro- indol-1-yl)-propionic acid Inhibitor->hCE1 Inhibition

Caption: Putative role in modulating drug metabolism via carboxylesterase inhibition.

Application Notes and Protocols for Western Blot Analysis Following Treatment with 3-(2,3-Dioxo-2,3-dihydro-indol-1-yl)-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2,3-Dioxo-2,3-dihydro-indol-1-yl)-propionic acid is a novel synthetic compound with a chemical structure suggestive of potential activity in modulating cellular signaling pathways. While specific biological data for this compound is not extensively documented in publicly available literature, its structural similarity to other indole-based molecules, such as the tryptophan metabolite 3-Indolepropionic acid (IPA), suggests potential anti-inflammatory and antioxidant properties.[1][2] IPA is known to interact with signaling pathways including the Aryl hydrocarbon Receptor (AhR), Pregnane X Receptor (PXR), and the NF-κB pathway.[3][4][5] This document provides a detailed protocol for utilizing Western blot analysis to investigate the effects of this compound on key proteins within a hypothetical inflammatory signaling cascade.

Western blotting is a powerful and widely used technique in molecular biology to detect and quantify specific proteins in a sample.[6][7] The methodology involves separating proteins by size via gel electrophoresis, transferring them to a solid support membrane, and then probing the membrane with specific antibodies to identify the protein of interest.[8] This application note will focus on a hypothetical scenario where the compound is investigated for its potential to inhibit the NF-κB signaling pathway, a key regulator of inflammation.

Hypothetical Signaling Pathway: Inhibition of NF-κB

The following diagram illustrates a simplified, hypothetical mechanism of action for this compound in the context of the NF-κB signaling pathway. It is proposed that the compound may inhibit the phosphorylation of IκBα, thereby preventing the translocation of the p65 subunit of NF-κB to the nucleus and subsequent expression of pro-inflammatory target genes.

NFkB_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkBa_p65_p50 IκBα p65 p50 IKK->IkBa_p65_p50 phosphorylates p_IkBa p-IκBα p65 p50 IkBa_p65_p50->p_IkBa p65_p50 p65 p50 Proteasome Proteasome p_IkBa->Proteasome ubiquitination & degradation p65_p50_nuc p65 p50 p65_p50->p65_p50_nuc translocates Compound 3-(2,3-Dioxo-2,3-dihydro- indol-1-yl)-propionic acid Compound->IKK inhibits DNA DNA p65_p50_nuc->DNA Genes Pro-inflammatory Gene Expression DNA->Genes

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

Experimental Workflow

The diagram below outlines the major steps of the Western blot protocol described in this application note.

Western_Blot_Workflow A 1. Cell Culture and Treatment (e.g., Macrophages) B 2. Cell Lysis and Protein Extraction A->B C 3. Protein Quantification (BCA or Bradford Assay) B->C D 4. SDS-PAGE Gel Electrophoresis C->D E 5. Protein Transfer to Membrane (PVDF or Nitrocellulose) D->E F 6. Blocking (Non-fat milk or BSA) E->F G 7. Primary Antibody Incubation (e.g., anti-p-p65, anti-p65, anti-β-actin) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Detection (ECL Substrate) H->I J 10. Imaging and Data Analysis (Densitometry) I->J

Caption: General workflow for Western blot analysis.

Detailed Experimental Protocols

1. Cell Culture and Treatment

  • Cell Line: A relevant cell line, such as the RAW 264.7 macrophage cell line, is suitable for studying inflammatory responses.

  • Cell Seeding: Culture RAW 264.7 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Seed cells in 6-well plates to achieve 70-80% confluency at the time of treatment.[6]

  • Compound Preparation: Prepare a 100 mM stock solution of this compound in dimethyl sulfoxide (DMSO).[2] Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 10 µM, 50 µM).

  • Treatment:

    • Pre-treat the cells with the compound at various concentrations for 1 hour.

    • Include a vehicle control (DMSO at the same final concentration as the highest compound concentration).

    • After pre-treatment, stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) (1 µg/mL) for 30 minutes to activate the NF-κB pathway.

    • Include an unstimulated control group (no LPS).

2. Cell Lysis and Protein Extraction

  • After treatment, aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

  • Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

  • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[8]

  • Incubate the lysate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C to pellet cellular debris.[6]

  • Carefully transfer the supernatant containing the total protein to a new pre-chilled tube.

3. Protein Quantification

  • Determine the protein concentration of each sample using a Bicinchoninic Acid (BCA) or Bradford assay, following the manufacturer's instructions.[6] This is crucial for ensuring equal loading of protein in the subsequent steps.

4. SDS-PAGE Gel Electrophoresis

  • Prepare protein samples by mixing with 4X Laemmli sample buffer and heating at 95°C for 5 minutes to denature the proteins.[8]

  • Load equal amounts of protein (e.g., 20-30 µg) per lane into a 10% or 12% SDS-polyacrylamide gel.

  • Include a pre-stained molecular weight marker in one lane.

  • Run the gel in 1X Tris-Glycine-SDS running buffer at 100-120V until the dye front reaches the bottom of the gel.

5. Protein Transfer

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[9]

  • This can be done using a wet or semi-dry transfer system. Ensure good contact between the gel and the membrane and avoid air bubbles.[6]

6. Blocking

  • To prevent non-specific antibody binding, incubate the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature with gentle agitation.

7. Antibody Incubation

  • Primary Antibody: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[9]

    • Example antibodies:

      • Rabbit anti-phospho-NF-κB p65 (Ser536)

      • Rabbit anti-NF-κB p65

      • Mouse anti-β-actin (as a loading control)

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[6]

  • Secondary Antibody: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.[9]

  • Final Washes: Wash the membrane three times for 10 minutes each with TBST.[6]

8. Detection and Analysis

  • Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[6]

  • Incubate the membrane with the ECL substrate.

  • Capture the chemiluminescent signal using a digital imager or X-ray film.[8]

  • Quantify the band intensities using densitometry software (e.g., ImageJ).[6]

  • Normalize the intensity of the target protein (e.g., phospho-p65) to the loading control (β-actin) and/or the total protein (p65).

Data Presentation

Quantitative data from the Western blot analysis should be presented in a clear, tabular format to facilitate comparison between different treatment groups.

Table 1: Hypothetical Densitometry Analysis of Phospho-p65 Levels

Treatment GroupCompound Conc. (µM)Relative Band Intensity (Phospho-p65 / β-actin)Fold Change vs. LPS Control
Unstimulated Control00.15 ± 0.030.12
LPS Stimulated (Control)01.25 ± 0.101.00
LPS + Compound11.05 ± 0.080.84
LPS + Compound100.62 ± 0.050.50
LPS + Compound500.28 ± 0.040.22

Data are represented as mean ± standard deviation from three independent experiments.

Table 2: Summary of Antibodies and Dilutions

AntibodyHost SpeciesSupplierCatalog #Dilution
Phospho-NF-κB p65 (Ser536)Rabbit(Example)(Example)1:1000
NF-κB p65Rabbit(Example)(Example)1:1000
β-actinMouse(Example)(Example)1:5000
Anti-rabbit IgG, HRP-linkedGoat(Example)(Example)1:2000
Anti-mouse IgG, HRP-linkedGoat(Example)(Example)1:5000

Conclusion

This document provides a comprehensive framework for utilizing Western blot analysis to assess the biological activity of this compound. By following these detailed protocols, researchers can effectively investigate the compound's impact on specific protein expression and phosphorylation events within targeted signaling pathways. The hypothetical data presented illustrates how to quantify and compare the effects of the compound, providing a basis for further drug development and mechanistic studies.

References

Application Notes and Protocols for Isatin Derivatives in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives have garnered significant attention in medicinal chemistry and oncology due to their broad-spectrum anticancer activities.[1][2][3] These compounds have demonstrated efficacy against a variety of cancer cell lines, including those derived from breast, colon, lung, liver, and leukemia.[1][4] The anticancer effects of isatin derivatives are attributed to diverse mechanisms of action, such as the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways involving protein kinases like VEGFR-2, EGFR, and CDK2.[1][4][5] This document provides a summary of the cytotoxic activity of selected isatin derivatives, detailed protocols for their evaluation in cancer cell lines, and diagrams of relevant signaling pathways and experimental workflows.

Quantitative Data: Cytotoxicity of Isatin Derivatives

The following tables summarize the reported cytotoxic activities of various isatin derivatives against a panel of human cancer cell lines.

Table 1: IC50 Values of Selected Isatin Derivatives

Compound IDCancer Cell LineCell TypeIC50 (µM)Reference
Compound 36 A-549Lung Carcinoma7.3[1]
MDA-MB-231Breast Adenocarcinoma4.7[1]
HCT-116Colorectal Carcinoma2.6[1]
Compound 2h JurkatT-cell Leukemia0.03[6]
Compound 15 MCF-7Breast Adenocarcinoma1.56[7]
Compound 13 MGC-803Gastric Cancer9.78[7]
Compound 22 HCT-116Colorectal Carcinoma7[7]
HepG2Hepatocellular Carcinoma5.5[7]
Isatin HL-60Promyelocytic Leukemia2.94 µg/ml[8]

Table 2: GI50 Values of an Isatin Derivative

Compound IDCancer Cell Line SubpanelGI50 Range (µM)Reference
Compound 1d Leukemia0.69 - 3.35[9]

Experimental Protocols

Herein are detailed protocols for fundamental assays to characterize the anticancer properties of isatin derivatives in vitro.

Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of an isatin derivative.

Materials:

  • Cancer cell line of interest

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Isatin derivative stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete growth medium in a 96-well plate.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the isatin derivative in complete growth medium. The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After incubation, add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

  • Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, apoptotic, and necrotic cells.

Materials:

  • Cancer cell line

  • 6-well cell culture plates

  • Isatin derivative

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the isatin derivative at the desired concentrations (e.g., IC50 and 2x IC50) for the chosen duration. Include a vehicle-treated control.

  • Cell Harvesting:

    • Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer within one hour.

    • Annexin V-FITC positive, PI negative cells are in early apoptosis. Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate the experimental workflow for evaluating isatin derivatives and the signaling pathways they may modulate.

G cluster_0 In Vitro Evaluation cluster_1 Mechanism of Action Studies cluster_2 Data Analysis and Interpretation start Isatin Derivative Synthesis and Characterization cell_culture Cancer Cell Line Culture start->cell_culture treatment Treatment with Isatin Derivative cell_culture->treatment viability Cell Viability Assay (MTT) treatment->viability ic50 IC50 Determination viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis western_blot Western Blot Analysis ic50->western_blot pathway Signaling Pathway Analysis apoptosis->pathway western_blot->pathway data_analysis Data Analysis pathway->data_analysis conclusion Conclusion on Anticancer Activity data_analysis->conclusion

Caption: Experimental workflow for evaluating isatin derivatives.

G isatin Isatin pten PTEN isatin->pten activates pip3 PIP3 pten->pip3 dephosphorylates akt AKT pip3->akt mtor mTOR akt->mtor proliferation Cell Proliferation, Invasion, & Migration mtor->proliferation

Caption: Isatin-mediated activation of the PTEN signaling pathway.[10]

G cluster_0 Kinase Inhibition cluster_1 Apoptosis Induction cluster_2 Other Mechanisms isatin Isatin Derivatives vegfr2 VEGFR-2 isatin->vegfr2 egfr EGFR isatin->egfr cdk2 CDK2 isatin->cdk2 caspase Caspase Activation isatin->caspase bcl2 Bcl-2 Downregulation isatin->bcl2 ros ROS Generation isatin->ros tubulin Tubulin Polymerization Inhibition isatin->tubulin cancer_cell_death Cancer Cell Death vegfr2->cancer_cell_death egfr->cancer_cell_death cdk2->cancer_cell_death caspase->cancer_cell_death bcl2->cancer_cell_death ros->cancer_cell_death tubulin->cancer_cell_death

Caption: Diverse mechanisms of action of isatin derivatives in cancer cells.[1][4]

References

Application Notes and Protocols: A Method for Assessing the Anti-inflammatory Potential of Isatin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isatin (1H-indole-2,3-dione) is a versatile heterocyclic compound found in various plants and is also an endogenous component in mammals.[1][2] Isatin and its derivatives have garnered significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anticonvulsant properties.[3] Notably, numerous studies have highlighted the potent anti-inflammatory and analgesic effects of isatin derivatives, making them promising candidates for the development of new therapeutic agents.[1][3][4] The anti-inflammatory action of these compounds is often attributed to their ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators.[5][6]

This document provides a comprehensive set of protocols for researchers to systematically evaluate and characterize the anti-inflammatory potential of novel isatin derivatives, from initial in vitro screening to mechanistic studies.

Key Inflammatory Signaling Pathways

Inflammation is a complex biological response mediated by a network of signaling pathways. Dysregulation of these pathways is a hallmark of chronic inflammatory diseases.[7] Isatin derivatives may exert their anti-inflammatory effects by targeting one or more of these critical cascades.

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Considered a master regulator of inflammation, the NF-κB pathway controls the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[7][8][9][10] Its activation is a central event in the inflammatory response.[10]

  • MAPK (Mitogen-Activated Protein Kinase) Pathways: This family of kinases, including p38, JNK, and ERK, plays a crucial role in translating extracellular stimuli into cellular responses.[11][12] They are heavily involved in the synthesis and release of inflammatory mediators like TNF-α and IL-6.[13][14]

  • JAK/STAT (Janus Kinase/Signal Transducer and Activator of Transcription) Pathway: This pathway is a primary route for cytokine signaling.[15] Upon cytokine receptor activation, JAKs phosphorylate STAT proteins, which then translocate to the nucleus to regulate the expression of genes involved in inflammation and immunity.[16][17]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAP3K MAP3K TLR4->MAP3K IkappaB IκBα IKK->IkappaB P NFkB p65/p50 IkappaB->NFkB NFkB_nuc p65/p50 NFkB->NFkB_nuc Translocation MAP2K MAP2K MAP3K->MAP2K p38_JNK p38/JNK MAP2K->p38_JNK p38_JNK_nuc p38/JNK p38_JNK->p38_JNK_nuc Translocation Isatin Isatin Derivative Isatin->IKK Isatin->MAP2K Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) NFkB_nuc->Genes p38_JNK_nuc->Genes G A Synthesized Isatin Derivatives B In Vitro Cytotoxicity Assay (e.g., MTT Assay) Determine non-toxic concentrations A->B C Primary In Vitro Screening (LPS-stimulated Macrophages) B->C D Measure Inflammatory Mediators: • Nitric Oxide (Griess Assay) • Pro-inflammatory Cytokines  (ELISA for TNF-α, IL-6, IL-1β) C->D E Identify Lead Compounds D->E F Mechanistic Studies (on Lead Compounds) E->F I In Vivo Validation (Optional) (e.g., Carrageenan-induced Paw Edema) E->I Optional G Gene Expression Analysis (RT-qPCR) (TNF, IL6, IL1B, NOS2, COX2) F->G H Protein Expression Analysis (Western Blot) (p-p65, p-IκBα, p-p38) F->H

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(2,3-Dioxo-2,3-dihydro-indol-1-yl)-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 3-(2,3-Dioxo-2,3-dihydro-indol-1-yl)-propionic acid synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My reaction is showing a very low yield of this compound. What are the potential causes and how can I improve it?

Answer: Low yields in the N-alkylation of isatin with a propionic acid sidechain can stem from several factors. A systematic approach to troubleshoot this issue is outlined below:

  • Incomplete Deprotonation of Isatin: The N-H bond of the isatin ring must be deprotonated to form the nucleophilic isatin anion for the reaction to proceed.

    • Solution: Ensure a suitable base is used in sufficient quantity. Stronger bases or appropriate base/solvent combinations can improve deprotonation. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidinone (NMP).[1] For isatin, the use of K₂CO₃ or Cs₂CO₃ in DMF or NMP has been reported to give the best results in microwave-assisted reactions.[1]

  • Choice of Alkylating Agent/Michael Acceptor: The reactivity of the reagent that provides the propionic acid sidechain is crucial.

    • Solution:

      • Using 3-Halopropionic Acid Esters: Ethyl or tert-butyl 3-bromopropionate can be used as the alkylating agent. Bromides are generally more reactive than chlorides.

      • Using Acrylate Esters (Michael Addition): Tert-butyl acrylate can react with the isatin anion in a Michael addition. An intractable red oil may initially form, which upon purification can yield the desired product. This method avoids the direct use of potentially unstable 3-halopropionic acids.

  • Suboptimal Reaction Temperature and Time: The reaction may be too slow at room temperature or decompose at excessively high temperatures.

    • Solution:

      • Conventional Heating: Monitor the reaction progress using Thin Layer Chromatography (TLC). Typical temperatures for N-alkylation of isatin range from room temperature to 80°C.

      • Microwave Irradiation: This technique can significantly reduce reaction times and improve yields.[1]

  • Presence of Water: Moisture can quench the isatin anion and hydrolyze the alkylating agent.

    • Solution: Use anhydrous solvents and dry glassware. If using a base like K₂CO₃, ensure it is finely powdered and dried.

Issue 2: Formation of Side Products

Question: I am observing significant impurity spots on my TLC plate. What are the likely side reactions and how can I minimize them?

Answer: Several side reactions can occur during the N-alkylation of isatin, leading to a lower yield of the desired product.

  • O-Alkylation: The isatin anion is an ambident nucleophile, meaning it can react at the nitrogen or the oxygen of the C2-carbonyl group. While N-alkylation is generally favored, O-alkylation can occur, especially with "harder" alkylating agents.

    • Mitigation: The choice of solvent and counter-ion can influence the N/O selectivity. Polar aprotic solvents like DMF generally favor N-alkylation.

  • Reactions at the C3-Carbonyl Group: The C3-keto group of isatin is electrophilic and can participate in side reactions.

    • Aldol-type Condensation: Under strongly basic conditions, self-condensation or reaction with solvent molecules (e.g., acetone) can occur.

    • Mitigation: Avoid using acetone as a solvent with strong bases. Use a non-nucleophilic base if possible.

  • Hydrolysis of Ester Protecting Group: If using an ester of 3-halopropionic acid or an acrylate ester, premature hydrolysis of the ester can occur under basic conditions, especially in the presence of water.

    • Mitigation: Use anhydrous conditions and consider using a tert-butyl ester, which is more stable to basic conditions and can be cleaved later under acidic conditions.

Issue 3: Difficulty in Product Purification

Question: I am having trouble isolating a pure, solid product. My product is an oil or is contaminated with starting material.

Answer: Purification of N-alkylated isatins can be challenging due to their physical properties and the presence of unreacted starting materials.

  • Oily Product:

    • Troubleshooting:

      • High Vacuum Drying: Ensure all residual solvent is removed under a high vacuum.

      • Trituration: Attempt to induce crystallization by stirring the oil with a non-polar solvent like hexane or diethyl ether.

      • Column Chromatography: If trituration fails, purify the product using silica gel column chromatography. A common eluent system is a gradient of ethyl acetate in hexane.

  • Contamination with Isatin:

    • Troubleshooting:

      • Drive the Reaction to Completion: Ensure the reaction goes to completion by using a slight excess (1.1-1.2 equivalents) of the alkylating agent and base, and monitoring by TLC.

      • Optimized Chromatography: If separation by column chromatography is difficult, try different solvent systems or use a different stationary phase.

      • Acid-Base Extraction: The carboxylic acid product can be separated from neutral starting materials and byproducts by extraction with a mild aqueous base (e.g., sodium bicarbonate solution), followed by acidification of the aqueous layer and re-extraction with an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the best method for synthesizing this compound?

A1: Both direct N-alkylation with a 3-halopropionic acid derivative and a Michael addition with an acrylate ester are viable methods. The Michael addition route using tert-butyl acrylate has been reported to yield the desired product after purification. Microwave-assisted synthesis can be a more efficient alternative to conventional heating, often leading to shorter reaction times and higher yields.[1]

Q2: Which base and solvent combination is recommended?

A2: For the N-alkylation of isatin, a combination of a moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent such as DMF or NMP is often effective.[1] The use of stronger bases like sodium hydride (NaH) in anhydrous DMF can also be employed, but requires stricter anhydrous conditions.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most common method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material (isatin) and the product. The disappearance of the isatin spot and the appearance of a new, typically less polar, product spot indicate the reaction is proceeding.

Q4: What are the typical reaction times and temperatures?

A4: Reaction times and temperatures can vary significantly depending on the chosen method:

  • Conventional Heating: Reactions can take anywhere from a few hours to 48 hours at temperatures ranging from room temperature to around 80°C.

  • Microwave-Assisted Synthesis: Reactions are often complete within minutes (e.g., 2-10 minutes) at temperatures that can be higher than those used in conventional heating but for a much shorter duration.[1]

Q5: How do I remove the ester protecting group to get the final carboxylic acid?

A5:

  • For Methyl or Ethyl Esters: Saponification using a base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a mixture of water and an organic solvent (e.g., ethanol or THF), followed by acidification with an acid like HCl, is a standard procedure.

  • For Tert-Butyl Esters: Acid-catalyzed hydrolysis is typically used. Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) at room temperature is a common method for cleaving tert-butyl esters.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Alkylation of Isatin (General)

EntryAlkylating AgentBase (equiv.)SolventMethodTimeYield (%)Reference
1Ethyl bromoacetateK₂CO₃ (1.5)DMFConventional48 h-[2]
2Benzyl chlorideK₂CO₃ (1.5)DMFMicrowave5 min96[3]
3Ethyl bromoacetateCs₂CO₃ (1.5)DMFMicrowave3 min76[3]
4tert-Butyl acrylateKF/AluminaAcetonitrileReflux--

Note: Yields are for general N-alkylation of isatin and may vary for the synthesis of the specific target molecule.

Experimental Protocols

Protocol 1: Synthesis of this compound via Michael Addition

  • Deprotonation of Isatin: To a solution of isatin (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Reaction: Stir the mixture at room temperature for 30 minutes. Then, add tert-butyl acrylate (1.2 eq) dropwise.

  • Heating: Heat the reaction mixture at 60-80°C and monitor the progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification of Ester: Concentrate the organic layer under reduced pressure and purify the resulting crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

  • Hydrolysis: Dissolve the purified tert-butyl ester in dichloromethane (DCM) and add trifluoroacetic acid (TFA) (excess). Stir at room temperature until the ester is fully cleaved (monitor by TLC).

  • Final Product Isolation: Remove the solvent and excess TFA under reduced pressure. The resulting crude acid can be purified by recrystallization from a suitable solvent system (e.g., water or ethanol/water).

Mandatory Visualization

experimental_workflow cluster_synthesis Synthesis cluster_hydrolysis Hydrolysis start Start deprotonation 1. Deprotonation of Isatin (Isatin, K2CO3, DMF) start->deprotonation addition 2. Michael Addition (Add tert-butyl acrylate) deprotonation->addition heating 3. Heating (60-80°C, Monitor by TLC) addition->heating workup 4. Aqueous Work-up (Ice-water, Extraction) heating->workup purify_ester 5. Purification of Ester (Column Chromatography) workup->purify_ester hydrolysis 6. Hydrolysis (TFA, DCM) purify_ester->hydrolysis isolation 7. Product Isolation (Evaporation, Recrystallization) hydrolysis->isolation end Final Product isolation->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of Product cause1 Incomplete Deprotonation start->cause1 cause2 Poor Alkylating Agent start->cause2 cause3 Suboptimal Temperature start->cause3 cause4 Presence of Water start->cause4 solution1 Use stronger base (e.g., Cs2CO3) Increase base equivalents cause1->solution1 solution2 Use more reactive agent (e.g., 3-bromopropionate ester) cause2->solution2 solution3 Optimize temperature (TLC monitoring) Use microwave synthesis cause3->solution3 solution4 Use anhydrous solvents Dry glassware and reagents cause4->solution4

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Purification of 3-(2,3-Dioxo-2,3-dihydro-indol-1-yl)-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 3-(2,3-Dioxo-2,3-dihydro-indol-1-yl)-propionic acid.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities encountered during the synthesis of this compound?

A1: Common impurities can include unreacted isatin, residual alkylating agents (e.g., 3-halopropionic acid or its ester), the corresponding ester if the reaction was performed with an ester followed by hydrolysis, and potentially O-alkylated byproducts. Side reactions of the alkylating agent can also lead to impurities.

Q2: What is the general approach for purifying crude this compound?

A2: The most common purification strategy involves an acid-base extraction. The crude product, which is acidic, is dissolved in an aqueous base (like sodium hydroxide or sodium carbonate), and any non-acidic impurities are removed by filtration or extraction with an organic solvent. The acidic product is then precipitated by acidifying the aqueous solution with an acid like hydrochloric acid.[1] Further purification can be achieved by recrystallization.

Q3: Which solvents are recommended for the recrystallization of this compound?

A3: Based on general procedures for isatin derivatives, suitable solvents for recrystallization include methanol, glacial acetic acid, and chloroform.[1] The choice of solvent will depend on the specific impurities present. It is advisable to test solubility in a small scale first.

Q4: Can chromatography be used for the purification of this compound?

A4: Yes, column chromatography on silica gel is a viable method for purifying isatin derivatives and can be employed for this compound.[2][3] A suitable eluent system, likely a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) with a small amount of acetic acid to ensure the carboxylic acid is protonated, would need to be developed.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield After Purification - Incomplete precipitation during acid-base extraction. - Product loss during recrystallization. - Incomplete reaction.- Ensure the aqueous solution is sufficiently acidified (check pH with indicator paper). - Cool the solution after acidification to maximize precipitation. - Minimize the amount of solvent used for recrystallization. - Cool the recrystallization mixture slowly and for a sufficient time. - Optimize reaction conditions (time, temperature, stoichiometry).
Persistent Impurities After Acid-Base Extraction - Acidic impurities are co-extracted. - Incomplete removal of non-acidic impurities.- Perform a second acid-base extraction cycle. - Consider using a weaker base (e.g., sodium bicarbonate) which may selectively dissolve the more acidic product over less acidic impurities. - Ensure thorough washing of the basic aqueous layer with an organic solvent before acidification. - Follow up with recrystallization or column chromatography.
Product is an Oil or Gummy Solid - Presence of residual solvent. - Presence of impurities that lower the melting point.- Dry the product under high vacuum for an extended period. - Triturate the crude product with a non-polar solvent (e.g., hexane) to induce crystallization and remove non-polar impurities. - Attempt purification by column chromatography.
Color of the Final Product is Off (e.g., too dark) - Presence of colored impurities or degradation products.- Treat a solution of the product with activated carbon before the final filtration in recrystallization.[4] - Consider purification via formation of a sodium bisulfite adduct, which can be decolorized and then decomposed to yield the purified product.[4]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction
  • Dissolution: Suspend the crude this compound in a 1 M aqueous solution of sodium hydroxide or sodium carbonate. Use enough base to fully dissolve the product.

  • Filtration/Extraction: If solid impurities are present, filter the solution. To remove non-acidic organic impurities, extract the aqueous solution with a water-immiscible organic solvent like dichloromethane or ethyl acetate. Discard the organic layer.

  • Precipitation: Cool the aqueous solution in an ice bath and slowly add 1 M hydrochloric acid with stirring until the solution is acidic to Congo red paper (or a suitable pH).[1]

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid on the filter with cold water to remove any inorganic salts.

  • Drying: Dry the purified product in a vacuum oven.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., methanol, glacial acetic acid).

  • Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the selected hot solvent.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution to remove any insoluble impurities (and activated carbon if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Crude Product acid_base Acid-Base Extraction start->acid_base Primary chromatography Column Chromatography start->chromatography Alternative recrystallization Recrystallization acid_base->recrystallization Secondary end Pure Product acid_base->end recrystallization->end chromatography->end

Caption: General purification workflow for this compound.

TroubleshootingFlow start Purified Product Unsatisfactory low_yield Low Yield? start->low_yield impure Persistent Impurities? low_yield->impure No check_ph Check Precipitation pH Optimize Recrystallization low_yield->check_ph Yes oily Oily/Gummy? impure->oily No rerun_purification Repeat Acid-Base Extraction Consider Chromatography impure->rerun_purification Yes triturate Triturate with Non-Polar Solvent Dry Under High Vacuum oily->triturate Yes end Pure Product oily->end No check_ph->impure rerun_purification->oily triturate->end

Caption: Troubleshooting decision tree for purification issues.

References

Overcoming solubility issues of 3-(2,3-Dioxo-2,3-dihydro-indol-1-yl)-propionic acid in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 3-(2,3-Dioxo-2,3-dihydro-indol-1-yl)-propionic acid in various assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: While specific solubility data for this compound is not extensively published, its parent molecule, isatin, is known to be poorly soluble in water but soluble in organic solvents. The propionic acid moiety introduces a carboxylic acid group, which may slightly increase aqueous solubility compared to isatin, particularly at higher pH where the carboxylic acid is deprotonated. It is anticipated that this compound will exhibit good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and moderate solubility in alcohols like ethanol.

Q2: I'm observing precipitation of the compound when I dilute my DMSO stock solution into aqueous assay buffer. What can I do?

A2: This is a common issue for poorly soluble compounds. Here are several strategies to address this:

  • Optimize the final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your assay that maintains compound solubility. Many cell-based assays can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity, though this should be validated for your specific cell line and assay.[1][2]

  • Use a co-solvent: In addition to DMSO, you can try incorporating a more water-miscible organic solvent like ethanol in your dilution scheme.

  • pH adjustment of the final buffer: The carboxylic acid group in the compound suggests that its solubility will be pH-dependent. Increasing the pH of your final assay buffer (e.g., to pH 7.4 or slightly higher) may increase solubility by deprotonating the carboxylic acid. However, ensure the pH is compatible with your assay's biological components.

  • Serial dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in a mixture of your assay buffer and a solubilizing agent.

  • Pre-warm the assay buffer: Gently warming the assay buffer before adding the compound stock can sometimes help maintain solubility.

Q3: Can I use surfactants or cyclodextrins to improve the solubility of this compound?

A3: Yes, these are established methods for enhancing the solubility of poorly soluble compounds.[3][4]

  • Surfactants: Non-ionic surfactants like Tween® 20 or Triton™ X-100 can be used at low concentrations (typically below their critical micelle concentration) to improve wetting and solubility. It is crucial to test the compatibility of the surfactant with your assay, as they can interfere with biological systems.

  • Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[5] The suitability and concentration of the cyclodextrin would need to be empirically determined.

Q4: Are there any potential liabilities of using DMSO as a solvent in my experiments?

A4: While widely used, DMSO is not inert and can have effects on cellular assays.[1][2][6] At concentrations typically above 1%, DMSO can induce cellular stress, differentiation, or toxicity.[1][2] It can also interfere with certain assay readouts.[6] It is always recommended to include a vehicle control (assay buffer with the same final concentration of DMSO) in your experiments to account for any solvent-induced effects.

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility issues with this compound.

Problem: Compound is not dissolving in the initial solvent.
Possible Cause Suggested Solution
Inappropriate solvent choice.Based on the structure, polar aprotic solvents are a good starting point. Attempt to dissolve the compound in 100% DMSO or DMF.
Insufficient solvent volume.Increase the volume of the solvent to achieve a lower stock concentration.
Compound is in a crystalline form that is difficult to dissolve.Gentle warming (to 37°C) and vortexing or sonication can aid in dissolution. Be cautious with warming to avoid compound degradation.
Problem: Compound precipitates upon addition to aqueous buffer.
Possible Cause Suggested Solution
Low aqueous solubility of the compound.Decrease the final concentration of the compound in the assay.
High final concentration of the organic solvent (e.g., DMSO).Optimize the dilution scheme to keep the final DMSO concentration as low as possible (ideally ≤0.5%).[1][2]
pH of the aqueous buffer is not optimal for solubility.Given the carboxylic acid moiety, try increasing the pH of the final buffer to 7.4 or slightly above to deprotonate the acid and increase solubility. Buffer compatibility with the assay must be confirmed.
Rapid change in solvent polarity.Instead of a single dilution, perform a stepwise serial dilution, gradually increasing the proportion of aqueous buffer.

Data Presentation

Table 1: Experimentally Determined Solubility of Isatin in Various Solvents at 298.15 K (25°C)

Note: This data is for the parent compound, isatin. The solubility of this compound should be experimentally determined, but this table can serve as a useful starting point for solvent selection.

SolventMole Fraction SolubilityMass Fraction Solubility (kg·kg⁻¹)
Water5.14 x 10⁻⁵4.20 x 10⁻⁴
Ethanol4.09 x 10⁻³1.31 x 10⁻²
Ethyl Acetate (EA)5.68 x 10⁻³9.54 x 10⁻³
Acetone--
N,N-Dimethylformamide (DMF)--
Dichloromethane--
Toluene--
1,4-Dioxane--
Tetrahydrofuran (THF)--
Acetonitrile--
Polyethylene Glycol 400 (PEG 400)9.85 x 10⁻²-
Transcutol5.23 x 10⁻¹1.20

Data compiled from:[7]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Objective: To prepare a concentrated stock solution of this compound in DMSO.

  • Materials:

    • This compound (powder)

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh out the required amount of the compound to prepare the desired volume of a 10 mM stock solution. For example, for 1 mL of a 10 mM stock, weigh out X mg of the compound (where X is the molecular weight of the compound in g/mol multiplied by 0.01).

    • Add the weighed compound to a microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to the tube.

    • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

    • If the compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure there are no visible particles.

    • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Solubilization using a Co-solvent System for a Cell-Based Assay
  • Objective: To prepare a working solution of the compound in a cell culture medium using a DMSO/ethanol co-solvent system, minimizing precipitation.

  • Materials:

    • 10 mM stock solution of the compound in DMSO (from Protocol 1)

    • Ethanol (200 proof, absolute)

    • Sterile cell culture medium

  • Procedure:

    • Determine the final desired concentration of the compound in the cell culture medium.

    • Prepare an intermediate dilution of the 10 mM DMSO stock solution in ethanol. For example, to achieve a final concentration of 10 µM with a final solvent concentration of 0.1% DMSO and 0.1% ethanol, you can make a 100X intermediate stock (1 mM) by diluting the 10 mM DMSO stock 1:10 in ethanol.

    • Warm the cell culture medium to 37°C.

    • While gently vortexing the warmed medium, add the intermediate stock solution dropwise to the medium to achieve the final desired concentration.

    • Visually inspect the final working solution for any signs of precipitation.

    • Use the working solution immediately in your cell-based assay.

    • Important: Always include a vehicle control containing the same final concentrations of DMSO and ethanol in your experiment.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Assay Preparation start Weigh Compound dissolve Dissolve in 100% DMSO start->dissolve check_sol Visually Inspect dissolve->check_sol vortex Vortex/Sonicate check_sol->vortex Precipitate stock 10 mM Stock Solution check_sol->stock Fully Dissolved vortex->dissolve dilute Dilute Stock in Aqueous Buffer stock->dilute check_precip Observe for Precipitation dilute->check_precip assay Perform Assay check_precip->assay No Precipitate troubleshoot Troubleshoot Solubility check_precip->troubleshoot Precipitate troubleshooting_logic start Compound Precipitates in Aqueous Buffer q1 Is final DMSO concentration >0.5%? start->q1 a1 Reduce final DMSO concentration q1->a1 Yes q2 Is the compound's pKa near the buffer pH? q1->q2 No end Re-evaluate Solubility a1->end a2 Adjust buffer pH (if assay permits) q2->a2 Yes q3 Is a single dilution step being used? q2->q3 No a2->end a3 Use serial dilutions q3->a3 Yes q3->end No a3->end

References

Technical Support Center: Optimizing Isatin N-Propylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the N-propylation of isatin.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of isatin N-propylation?

A1: The N-propylation of isatin is a type of N-alkylation reaction.[1] The process involves two primary steps: first, the deprotonation of the acidic N-H group of the isatin ring using a suitable base to form a highly conjugated isatin anion.[2] This anion then acts as a nucleophile, attacking an electrophilic propyl source, typically a propyl halide (e.g., propyl bromide or propyl iodide), to form the N-propylisatin product.[3]

Q2: What are the most common reagents and solvents used for this reaction?

A2: Common propylating agents include propyl bromide and propyl iodide. The choice of base is critical, with options ranging from strong bases like sodium hydride (NaH) and calcium hydride (CaH₂) to milder bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃).[2] The reaction is typically carried out in polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidinone (NMP), or dimethyl sulfoxide (DMSO).[4][5]

Q3: Which base is optimal for the N-propylation of isatin?

A3: The optimal base depends on the desired reaction conditions and scale. Sodium hydride (NaH) is a powerful base that ensures complete deprotonation but requires strictly anhydrous (dry) solvents and careful handling.[6] Potassium carbonate (K₂CO₃) is a milder, less hazardous, and cost-effective alternative that often provides excellent yields, especially when paired with DMF or under microwave irradiation.[2][4] For isatins with electron-withdrawing groups that decrease the nitrogen's nucleophilicity, a stronger base may be necessary to achieve a good yield.[5]

Q4: Can microwave irradiation be used to improve the reaction?

A4: Yes, microwave-assisted synthesis is a highly effective method for isatin N-propylation. It dramatically reduces reaction times from hours to just a few minutes, often requires less solvent, and can lead to higher yields compared to conventional heating methods.[2][3] The best results under microwave conditions are typically achieved using K₂CO₃ or Cs₂CO₃ with a few drops of DMF or NMP.[2]

Q5: What are potential side reactions during isatin N-propylation?

A5: While N-alkylation is generally favored, side reactions can occur. O-alkylation is a possibility, though less common.[7] Under strongly basic conditions, aldol-type condensation reactions involving the C3-keto group can lead to byproducts.[2] Using hazardous reagents like metal hydrides can also lead to undesired reductions.[2] Careful selection of the base and reaction temperature can help minimize these side reactions.

Troubleshooting Guide

Issue 1: The yield of N-propylisatin is consistently low.

  • Question: My N-propylation reaction is giving a very low yield. What are the potential causes and how can I improve it?

  • Answer: Low yields can stem from several factors:

    • Incomplete Deprotonation: The isatin N-H bond must be deprotonated to form the reactive anion. If the base is not strong enough or is used in insufficient quantity, the reaction will not proceed to completion. Ensure the base is used in at least a stoichiometric amount; a slight excess is often beneficial.[5][7] If using NaH or CaH₂, ensure your solvent is completely anhydrous, as water will quench the base.[6]

    • Inactive Propylating Agent: Propyl halides can degrade over time. Using a fresh bottle or purifying the agent before use is recommended.

    • Suboptimal Temperature: The reaction may be too slow at room temperature. Gentle heating (e.g., 40-70 °C) can significantly improve the reaction rate and yield.[8]

    • Side Reactions: The formation of byproducts can consume starting material.[7] Consider using a milder base like K₂CO₃ to reduce the likelihood of side reactions.[2]

Issue 2: The final product is an oil and will not crystallize.

  • Question: After workup and solvent evaporation, my N-propylisatin is an oil and I cannot get it to solidify. What should I do?

  • Answer: This is a common issue, often caused by residual high-boiling point solvents or impurities.

    • Residual Solvent: Solvents like DMF can be difficult to remove completely and may inhibit crystallization.[7] Dry the product under a high vacuum for an extended period, potentially with gentle heating, to remove all solvent traces.

    • Impurities: The presence of unreacted starting materials or side products can prevent crystallization.[5]

    • Trituration: Attempt to induce crystallization by adding a non-polar solvent in which the product is insoluble (e.g., hexanes or diethyl ether) to the oil and scratching the inside of the flask with a glass rod.[7]

    • Purification: If trituration fails, purify the product using column chromatography. A common eluent system is a mixture of hexanes and ethyl acetate.[6][7]

Issue 3: The reaction is incomplete, with significant starting material remaining.

  • Question: My TLC analysis shows a large amount of unreacted isatin even after several hours. How can I drive the reaction to completion?

  • Answer: An incomplete reaction is often the primary reason for finding starting material in the final product mixture.[7]

    • Reagent Stoichiometry: Use a slight excess (e.g., 1.1 to 1.5 equivalents) of both the propylating agent and the base to ensure the isatin is fully consumed.

    • Reaction Conditions: Increase the reaction time or temperature. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the isatin spot disappears.

    • Solvent and Base: Switching to a more polar solvent like NMP or a stronger base like NaH (with appropriate precautions) can increase the reaction rate.[2][6]

Data Presentation: Comparison of N-Alkylation Conditions

The following table summarizes various conditions for the N-alkylation of isatin, providing a clear comparison of their effectiveness. Propylation is expected to follow similar trends.

MethodAlkylating AgentBaseSolventTemperature (°C)TimeYield (%)Reference
ConventionalMethyl IodideK₂CO₃DMF701.5 - 2 h~80[8]
ConventionalPropargyl BromideNaHDMF606 hGood[6]
ConventionalVarious Alkyl HalidesCaH₂DMF40-5015-30 min (initial)High[9]
MicrowaveMethyl IodideK₂CO₃DMFNot Specified3 min95[5]
MicrowaveEthyl ChloroacetateK₂CO₃ / Cs₂CO₃DMF / NMPNot Specified2-5 min85-92[2]
Phase TransferAlkyl BromideK₂CO₃ / TBABDMFRoom Temp48 h~80[8]

Note: TBAB stands for Tetra-n-butylammonium bromide, a phase-transfer catalyst.

Experimental Protocols

Protocol 1: Conventional N-Propylation using K₂CO₃

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve isatin (1.0 mmol) in anhydrous DMF (5 mL).

  • Add Base: Add potassium carbonate (K₂CO₃, 1.3 mmol) to the solution.

  • Stir: Stir the mixture at room temperature for approximately 30 minutes. The formation of the reddish-purple isatin anion may be observed.

  • Add Propylating Agent: Add propyl bromide or propyl iodide (1.1 - 1.2 mmol) to the reaction mixture.

  • Heating: Heat the reaction in an oil bath to 70 °C for 1.5 to 2 hours. Monitor the reaction's progress by TLC until the starting isatin is consumed.[8]

  • Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water to precipitate the product.

  • Isolation: Collect the solid precipitate by vacuum filtration, wash thoroughly with water to remove residual DMF and salts, and dry under vacuum.

  • Purification: If necessary, recrystallize the crude product from ethanol to obtain pure N-propylisatin.[7]

Protocol 2: Microwave-Assisted N-Propylation

  • Setup: In a microwave reaction vessel, combine isatin (1.0 mmol), K₂CO₃ (1.3 mmol), and the propylating agent (e.g., propyl bromide, 1.2 mmol).

  • Add Solvent: Add a few drops of DMF or NMP, just enough to create a slurry.[2]

  • Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a suitable power (e.g., 300 W) for 2-5 minutes.[2][5] Caution: Microwave reactions can generate pressure rapidly. Use appropriate equipment and safety precautions.

  • Workup: After the reaction, allow the vessel to cool to room temperature. Add water to the mixture.

  • Isolation: Extract the product with an organic solvent like ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Evaporate the solvent under reduced pressure. Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.[5]

Visualizations

The following diagrams illustrate the key chemical pathways and logical steps involved in optimizing the N-propylation of isatin.

ReactionMechanism Isatin Isatin Anion Isatin Anion Isatin->Anion + Base - HB⁺ Product N-Propylisatin Anion->Product + Propyl Halide - X⁻ Base Base (e.g., K₂CO₃) PropylHalide Propyl Halide (Pr-X) TroubleshootingWorkflow Start Low Yield or Incomplete Reaction Cause1 Check Reagents Start->Cause1 Cause2 Check Conditions Start->Cause2 Sol1a Use stronger/excess base (e.g., NaH, excess K₂CO₃) Cause1->Sol1a Base issue? Sol1b Ensure anhydrous solvent (if using NaH, CaH₂) Cause1->Sol1b Base issue? Sol1c Use fresh propyl halide Cause1->Sol1c Halide issue? Sol2a Increase temperature (e.g., 70 °C) Cause2->Sol2a Temp. issue? Sol2b Increase reaction time (Monitor by TLC) Cause2->Sol2b Time issue? Sol2c Switch to Microwave (for faster reaction) Cause2->Sol2c Speed issue?

References

Troubleshooting unexpected results in bioassays with 3-(2,3-Dioxo-2,3-dihydro-indol-1-yl)-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding specific bioassay results for 3-(2,3-Dioxo-2,3-dihydro-indol-1-yl)-propionic acid is limited. This guide is based on the known biological activities and physicochemical properties of isatin (1H-indole-2,3-dione) derivatives, the core structure of this compound. Isatin and its derivatives are recognized for a wide range of biological activities, including as enzyme inhibitors, and may present challenges in bioassays related to solubility and potential for assay interference.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected activity?

A1: This compound is a derivative of isatin. Isatin derivatives are a broad class of heterocyclic compounds known to exhibit a wide range of biological activities, including potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[1][2] Many of these effects stem from their ability to act as enzyme inhibitors, for example, by targeting kinases or proteases like caspases, which are central to apoptosis (programmed cell death).[4] Therefore, it is reasonable to hypothesize that this compound may function as an inhibitor in various bioassays.

Q2: My compound shows lower-than-expected or no activity in my bioassay. What are the initial troubleshooting steps?

A2: When observing a lack of activity, it's crucial to first verify the fundamentals of the experiment.[5]

  • Confirm Compound Integrity and Concentration: Ensure the compound has been stored correctly to prevent degradation and that the stock solution concentration is accurate.

  • Assess Solubility: Poor solubility is a common issue for organic small molecules and can drastically reduce the effective concentration in your assay. Visually inspect your final assay solution for any signs of precipitation.

  • Check Vehicle Control: Ensure the solvent used to dissolve the compound (e.g., DMSO) is at a low, non-toxic final concentration (typically ≤ 0.5%) and that the vehicle-only control behaves as expected.[5]

  • Review Assay Protocol: Double-check all reagent concentrations, incubation times, and instrument settings. It is important to perform a dose-response experiment with a broad range of concentrations to determine the optimal conditions.[5]

Q3: I'm observing high background signal or assay interference. Could the compound be the cause?

A3: Yes, isatin derivatives can sometimes interfere with assay readouts.

  • Colorimetric Assays: Isatin itself is an orange-red crystalline solid, and its derivatives can be colored.[1] This intrinsic color could interfere with absorbance-based assays by contributing to the signal. Always run a control containing only the compound and assay buffer (no enzyme or cells) to measure its intrinsic absorbance.

  • Fluorescence Assays: Some indole derivatives are known to be fluorescent. This auto-fluorescence can interfere with fluorescence-based assays. Measure the fluorescence of the compound alone at the excitation and emission wavelengths of your assay to quantify any interference.

Q4: The compound precipitated in my aqueous assay buffer or cell culture medium. How can I improve its solubility?

A4: Improving the solubility of poorly soluble compounds is a common challenge.[6][7]

  • Solvent Selection: While DMSO is a common solvent for initial stock solutions, exploring other organic solvents or using co-solvents may be necessary.[8]

  • Use of Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween-20, Triton X-100) can help maintain compound solubility in aqueous solutions.[7]

  • pH Adjustment: The propionic acid moiety on your compound suggests its solubility may be pH-dependent. Adjusting the pH of the buffer might increase solubility, but ensure the new pH is compatible with your assay system.

  • Particle Size Reduction: For preclinical studies, techniques like micronization or nanomilling can increase the surface area of a compound, which can improve its dissolution rate and bioavailability.[8][9]

Troubleshooting Guides

Guide 1: Issue - Inconsistent or Non-Reproducible Results
Potential Cause Recommended Solution
Compound Instability The compound may be degrading in the assay buffer or under specific conditions (e.g., exposure to light, temperature). Prepare fresh solutions for each experiment and minimize the time the compound spends in aqueous buffer before the assay begins. Check for stability over the time course of your experiment.[5]
Incomplete Solubilization Even if not visibly precipitated, the compound may not be fully dissolved. Before adding to the assay, briefly vortex or sonicate the stock solution and the diluted working solutions.
Cell-Based Assay Variability In cell-based assays, factors like cell passage number, seeding density, and cell health can significantly impact results. Standardize your cell culture practices rigorously.[10] Always include a positive control (a known inhibitor/activator) to assess the responsiveness of the cells.
Pipetting Errors Small volumes of concentrated stock solutions can be difficult to pipette accurately. Use calibrated pipettes and consider serial dilutions to reach the final concentration.
Guide 2: Issue - Unexpected Cytotoxicity in Cell-Based Assays
Potential Cause Recommended Solution
High Compound Concentration The observed effect may be due to general toxicity rather than specific target inhibition. Perform a dose-response cytotoxicity assay (e.g., MTT, LDH) to determine the concentration at which the compound affects cell viability. Use concentrations below the toxic threshold for your functional assays.[5]
Solvent Toxicity The concentration of the vehicle (e.g., DMSO) may be too high. Ensure the final solvent concentration is low (typically ≤ 0.5%) and consistent across all wells, including the vehicle control.[5]
Off-Target Effects The compound may be hitting unintended targets that are crucial for cell survival. If possible, test a structurally related but inactive analog to differentiate between specific and non-specific effects.
Apoptosis Induction As many isatin derivatives inhibit key apoptosis regulators like caspases, the compound might be inducing or potentiating cell death through its intended mechanism. Correlate cytotoxicity with a specific marker of apoptosis (e.g., caspase activity, Annexin V staining).

Experimental Protocols

Protocol: In Vitro Caspase-3 Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Recombinant active human Caspase-3

  • Caspase-3 Substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AFC for fluorometric detection)[11][12][13]

  • Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)

  • Test Compound: this compound dissolved in DMSO

  • Positive Control Inhibitor (e.g., Ac-DEVD-CHO)[12]

  • 96-well microplate (black for fluorescence, clear for absorbance)[11][14]

  • Microplate reader

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in Assay Buffer. Also prepare dilutions of the positive control. Ensure the final DMSO concentration is constant in all wells and does not exceed 0.5%.

  • Reaction Setup: In each well of the 96-well plate, add the following in order:

    • Assay Buffer

    • Test compound dilution (or positive control, or vehicle control)

    • Recombinant Caspase-3 enzyme

  • Pre-incubation: Gently mix and incubate the plate at 37°C for 15-30 minutes to allow the compound to bind to the enzyme.

  • Initiate Reaction: Add the Caspase-3 substrate to all wells to start the reaction. Mix gently.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C. Measure the absorbance at 405 nm (for pNA substrate) or fluorescence at λex/em = 400/490 nm (for AFC substrate) every 1-2 minutes for 30-60 minutes.[11][12]

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the kinetic curve) for each well.

    • Normalize the rates to the vehicle control (100% activity).

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway: Apoptosis and Caspase Cascade

Caspase_Cascade cluster_0 Initiation Phase cluster_1 Execution Phase cluster_2 Inhibition Point Apoptotic Stimulus Apoptotic Stimulus Caspase-8 Caspase-8 Apoptotic Stimulus->Caspase-8 activates Caspase-9 Caspase-9 Apoptotic Stimulus->Caspase-9 activates Caspase-3 Caspase-3 Caspase-8->Caspase-3 activates Caspase-9->Caspase-3 activates Cellular Substrates Cellular Substrates Caspase-3->Cellular Substrates cleaves Apoptosis Apoptosis Cellular Substrates->Apoptosis leads to Isatin_Derivative 3-(2,3-Dioxo...) propionic acid Isatin_Derivative->Caspase-3 inhibits Solubility_Troubleshooting start Start: Compound precipitates in aqueous buffer solubility_check Is compound soluble in pure DMSO at high concentration? start->solubility_check prepare_stock Prepare concentrated stock in 100% DMSO solubility_check->prepare_stock Yes alt_solvent Find alternative organic solvent (e.g., Ethanol, DMF) solubility_check->alt_solvent No dilution_test Test final dilution in assay buffer prepare_stock->dilution_test precip_again Does it precipitate? dilution_test->precip_again add_cosolvent Option 1: Add co-solvent (e.g., Pluronic F-68) or surfactant (e.g., Tween-20) to buffer precip_again->add_cosolvent Yes lower_conc Option 2: Lower final compound concentration precip_again->lower_conc Yes success Success: Compound is soluble precip_again->success No add_cosolvent->success lower_conc->success fail Fail: Consider resynthesis or formulation development alt_solvent->fail Toxicity_vs_Inhibition cluster_obs Observation cluster_cause Potential Causes cluster_exp Disambiguating Experiments cluster_conc Conclusion Obs Cell Death Observed in Functional Assay Tox General Cytotoxicity Obs->Tox Inh Specific Inhibition of Anti-Apoptotic Target Obs->Inh Exp_Tox Cytotoxicity Assay (e.g., MTT, LDH) Result: Dose-dependent death Tox->Exp_Tox Exp_Inh Mechanism Assay (e.g., Caspase Activity) Result: Target modulation Inh->Exp_Inh Exp_Ctl Inactive Analog Control Result: No cell death Inh->Exp_Ctl Conc_Tox Effect is likely Non-Specific Toxicity Exp_Tox->Conc_Tox Conc_Inh Effect is likely On-Target Exp_Inh->Conc_Inh Exp_Ctl->Conc_Inh

References

Technical Support Center: Stability Testing of 3-(2,3-Dioxo-2,3-dihydro-indol-1-yl)-propionic acid in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting stability testing of 3-(2,3-Dioxo-2,3-dihydro-indol-1-yl)-propionic acid. The information is presented in a question-and-answer format to directly address common issues and questions that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on the isatin scaffold, the primary anticipated degradation pathways involve the hydrolysis of the γ-lactam ring. This is particularly prevalent under basic conditions and results in the opening of the five-membered ring to form the corresponding isatinic acid derivative.[1][2][3] Another potential degradation route is the oxidation of the isatin ring, which can lead to the formation of isatoic anhydride derivatives.[4][5] The N-propionic acid side chain is generally more stable but could be susceptible to degradation under extreme conditions.

Q2: Which analytical technique is most suitable for monitoring the stability of this compound?

A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method, typically using a C18 column with gradient elution and UV detection, is the most common and recommended technique.[6][7] This method can separate the parent compound from its potential degradation products. For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[8][9][10] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for the definitive structural elucidation of isolated degradation products.[1][5]

Q3: What are the typical stress conditions used in forced degradation studies for a compound like this?

A3: Forced degradation studies are conducted to understand the intrinsic stability of the molecule.[2] Typical conditions, as recommended by ICH guidelines, include:

  • Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature to elevated temperatures (e.g., 60-80°C).

  • Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature. The isatin ring is particularly sensitive to bases, so milder conditions may be required.[1][3]

  • Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.[3][11][12]

  • Thermal Degradation: Heating the solid compound or a solution at temperatures above accelerated stability conditions (e.g., 60-80°C).[13][14]

  • Photostability: Exposing the solid compound and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[4][15]

Q4: How much degradation is targeted during forced degradation studies?

A4: The goal is to achieve sufficient degradation to produce and identify potential degradation products without completely degrading the parent compound. A target degradation of 5-20% is generally considered appropriate. Over-stressing can lead to secondary degradation products that may not be relevant to real-world storage conditions.[12]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
No degradation observed under stress conditions. The compound is highly stable under the applied conditions. The stress conditions are too mild.Increase the strength of the stressor (e.g., higher acid/base concentration, higher temperature, longer exposure time). Note: For oxidative stress, if no degradation is seen with 3% H₂O₂, you can increase the concentration up to 30%.[3]
Complete and rapid degradation of the compound, especially in basic solution. The isatin γ-lactam ring is known to be highly susceptible to base-catalyzed hydrolysis.[1][3]Use milder basic conditions (e.g., lower concentration of NaOH, lower temperature, shorter time points). Consider using a buffer system with a lower pH (e.g., pH 8-10).
Multiple new peaks appear in the chromatogram, and mass balance is poor. Complex degradation pathways or formation of secondary degradation products due to over-stressing. Degradation products may not have the same UV chromophore as the parent compound.Reduce the intensity or duration of the stress condition to target 5-20% degradation.[12] Use a photodiode array (PDA) detector to check for peak purity and compare UV spectra. Ensure the analytical method can detect all potential degradation products.
Peak shape for the parent compound or degradation products is poor (e.g., tailing, fronting). The analytical method is not optimized. Degradation products may have different chemical properties (e.g., pKa) than the parent compound.Re-evaluate and optimize the HPLC method parameters, including mobile phase pH, gradient slope, and column type.
Inconsistent results between replicate stability experiments. Inconsistent sample preparation. Fluctuation in experimental conditions (e.g., temperature, light intensity). Improper sealing of vials leading to solvent evaporation.Ensure precise and consistent sample preparation. Calibrate and monitor all equipment (ovens, photostability chambers). Use tightly sealed vials, especially for thermal studies.

Experimental Protocols

General Protocol for Stability Sample Preparation
  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile, methanol, or a mixture with water) at a known concentration (e.g., 1 mg/mL).

  • For hydrolytic and oxidative studies, transfer a known volume of the stock solution into vials.

  • Add the stressor (acid, base, or H₂O₂) to achieve the desired final concentration.

  • For thermal studies in solution, place the vials in a calibrated oven. For solid-state thermal studies, place a known amount of the solid compound in vials.

  • For photostability studies, expose the solid compound and the solution in photochemically transparent containers to a calibrated light source as per ICH Q1B. Prepare dark controls by wrapping identical samples in aluminum foil.

  • At specified time points, withdraw an aliquot of the sample, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for analysis.

Stability-Indicating HPLC Method (Example)
  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with a low percentage of B, and linearly increase to elute the parent compound and any more hydrophobic degradation products.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength determined by the UV spectrum of the parent compound.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Data Presentation

Quantitative data from stability studies should be meticulously recorded. Below are template tables for organizing your results.

Table 1: Summary of Forced Degradation Studies

Stress ConditionTime (hours)% Assay of Parent Compound% DegradationNo. of DegradantsRemarks (e.g., Major Degradant RT)
0.1 M HCl (60°C)2
4
8
0.1 M NaOH (RT)0.5
1
2
3% H₂O₂ (RT)4
8
24
Thermal (80°C, Solid)24
48
Photolytic (ICH Q1B)-

Table 2: Purity Data from Stability-Indicating HPLC Method

Sample IDRetention Time (min)Peak Area% Area
Control (T=0)
Parent Compound
Acid Stressed
Degradant 1
Parent Compound
Degradant 2
Base Stressed
Degradant 3
Parent Compound

Visualizations

Below are diagrams illustrating key workflows and concepts in stability testing.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) aliquot Aliquot into Vials stock->aliquot hydrolysis Hydrolysis (Acid & Base) aliquot->hydrolysis oxidation Oxidation (H₂O₂) aliquot->oxidation thermal Thermal (Heat) aliquot->thermal photo Photolysis (Light/UV) aliquot->photo sampling Sample at Time Points hydrolysis->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc lcms LC-MS for ID hplc->lcms If unknown peaks data Data Interpretation & Reporting hplc->data nmr NMR for Structure lcms->nmr For confirmation

Caption: Workflow for a forced degradation study.

G cluster_hydrolysis Hydrolysis (esp. Base) cluster_oxidation Oxidation isatin This compound (Parent Compound) isatinate Isatinic Acid Derivative (Ring-Opened Product) isatin->isatinate γ-Lactam Cleavage anhydride Isatoic Anhydride Derivative isatin->anhydride Ring Oxidation

Caption: Potential degradation pathways of the isatin scaffold.

References

How to prevent degradation of 3-(2,3-Dioxo-2,3-dihydro-indol-1-yl)-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-(2,3-Dioxo-2,3-dihydro-indol-1-yl)-propionic acid

This technical support center provides guidance on the prevention of degradation of this compound, an N-substituted isatin derivative. Isatin and its derivatives are known to be susceptible to certain degradation pathways, which can impact experimental outcomes. This guide offers troubleshooting advice, frequently asked questions, and experimental protocols to help researchers maintain the integrity of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathway for isatin derivatives like this compound is hydrolysis of the γ-lactam ring in the isatin core. This can be catalyzed by both acidic and alkaline conditions.[1][2][3][4] Other potential degradation pathways include photodegradation and oxidation.[5][6][7]

Q2: How should I store this compound to minimize degradation?

A2: To minimize degradation, the compound should be stored in a cool, dry, and dark place.[5][6] It is recommended to keep it in a tightly sealed container, protected from light and moisture.[5][6] For long-term storage, refrigeration is advised.[5][6]

Q3: What solvents are recommended for dissolving this compound?

Q4: Is this compound sensitive to light?

A4: Yes, isatin derivatives can be light-sensitive.[5][6] It is crucial to protect the solid compound and its solutions from direct sunlight and even ambient laboratory light for extended periods. Use of amber vials or aluminum foil to wrap containers is recommended.

Troubleshooting Guide

Observed Issue Potential Cause(s) Troubleshooting Steps
Change in color of the solid compound (e.g., from orange/red to a different shade). Oxidation or photodegradation.- Store the compound in a dark, cool, and dry place under an inert atmosphere (e.g., argon or nitrogen) if possible.[5][6] - Avoid prolonged exposure to light and air.
Decreased potency or activity in biological assays. Hydrolysis of the lactam ring, leading to the formation of the inactive isatinic acid derivative.[8]- Prepare solutions fresh before each experiment. - Use buffers with a neutral pH for aqueous solutions and minimize the time the compound is in solution. - Store stock solutions at low temperatures (-20°C or -80°C) and for short durations.
Appearance of new peaks in HPLC or LC-MS analysis. Degradation of the compound into one or more byproducts.- Analyze a freshly prepared solution as a reference. - Investigate the pH of the solution and the storage conditions as potential causes of degradation. - Consider performing forced degradation studies (see experimental protocols) to identify potential degradation products.
Poor solubility or precipitation of the compound from solution. The compound may have degraded into a less soluble product.- Confirm the identity and purity of the compound using an appropriate analytical technique. - Re-evaluate the choice of solvent and consider sonication or gentle warming to aid dissolution, while being mindful of potential thermal degradation.

Factors Influencing Stability of Isatin Derivatives

Factor Effect on Stability Recommendations for Prevention
pH The γ-lactam ring is susceptible to hydrolysis under both acidic and alkaline conditions.[1][2] The rate of hydrolysis can be dependent on the hydroxide ion concentration.[1][2]Maintain solutions at or near neutral pH. Use buffered solutions when possible. Avoid strong acids and bases.
Light Exposure to light can lead to photodegradation.[5][6]Store the solid compound and solutions in the dark. Use amber-colored vials or wrap containers with aluminum foil.
Temperature Higher temperatures can accelerate the rate of degradation, including hydrolysis and oxidation.[5]Store the compound at low temperatures (refrigerated or frozen).[5][6] Avoid excessive heat when dissolving the compound.
Oxygen The indole ring can be susceptible to oxidation.[7]Store the compound under an inert atmosphere (e.g., argon or nitrogen) for long-term storage. Minimize headspace in storage vials.
Moisture Water is a reactant in the hydrolysis pathway.Store the solid compound in a desiccator or a tightly sealed container in a dry environment.[5][6] Use anhydrous solvents when preparing solutions for non-aqueous applications.

Experimental Protocols

Protocol 1: Assessment of pH Stability
  • Prepare Buffers: Prepare a series of buffers with pH values ranging from acidic to alkaline (e.g., pH 2, 4, 7, 9, 12).

  • Prepare Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., DMSO or acetonitrile).

  • Incubate Samples: Dilute the stock solution into each buffer to a final concentration suitable for analysis (e.g., 10 µg/mL). Incubate the solutions at a controlled temperature (e.g., 37°C).

  • Time-Point Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Quench and Analyze: Quench the degradation by neutralizing the pH if necessary and immediately analyze the samples by a suitable stability-indicating method, such as reverse-phase HPLC with UV detection.[9]

  • Data Analysis: Quantify the remaining parent compound at each time point to determine the rate of degradation at different pH values.

Protocol 2: Photostability Testing
  • Sample Preparation: Prepare two sets of solutions of the compound in a suitable solvent.

  • Light Exposure: Expose one set of samples to a controlled light source (e.g., a photostability chamber with a specified light intensity). Wrap the second set of samples in aluminum foil to serve as a dark control.

  • Incubation: Place both sets of samples at a constant temperature.

  • Analysis: After a defined period of exposure, analyze both the light-exposed and dark control samples by HPLC.

  • Comparison: Compare the chromatograms of the exposed and control samples to assess the extent of photodegradation.

Visualizations

cluster_degradation Degradation of this compound Compound 3-(2,3-Dioxo-2,3-dihydro- indol-1-yl)-propionic acid HydrolysisProduct Isatinic Acid Derivative Compound->HydrolysisProduct H₂O (Acid/Base Catalysis) OxidationProducts Oxidized Products Compound->OxidationProducts Oxygen PhotodegradationProducts Photodegradation Products Compound->PhotodegradationProducts Light

Caption: Potential degradation pathways for this compound.

cluster_workflow Experimental Workflow for Stability Assessment start Start: Obtain Compound prep_solution Prepare Stock Solution start->prep_solution stress_conditions Expose to Stress Conditions (e.g., pH, Light, Temperature) prep_solution->stress_conditions sampling Collect Samples at Time Points stress_conditions->sampling analysis Analyze by HPLC/LC-MS sampling->analysis data_analysis Quantify Degradation analysis->data_analysis conclusion Determine Stability Profile data_analysis->conclusion

Caption: A general experimental workflow for assessing the stability of the compound.

Caption: A decision tree for troubleshooting unexpected experimental results.

References

Technical Support Center: Minimizing Off-Target Effects of 3-(2,3-Dioxo-2,3-dihydro-indol-1-yl)-propionic acid and Related Isatin-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the specific off-target effects of 3-(2,3-Dioxo-2,3-dihydro-indol-1-yl)-propionic acid is limited in publicly available scientific literature. This technical support guide has been developed based on the known biological activities and polypharmacology of the broader class of isatin-based compounds. The principles and methodologies provided are intended to serve as a general framework for researchers to identify and mitigate potential off-target effects when working with this and structurally related molecules.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for isatin-based compounds?

A1: Isatin (1H-indole-2,3-dione) is a versatile heterocyclic scaffold known to exhibit a wide range of biological activities.[1][2] Derivatives of isatin have been shown to act as inhibitors of various enzymes, including protein kinases (e.g., VEGFR-2, EGFR, CDK2), monoamine oxidases (MAO-A and MAO-B), and α-glucosidase.[3][4][5][6] The mechanism of action often involves the isatin core binding to the active site of target enzymes, leading to modulation of their activity and downstream signaling pathways.[1][3] This can result in diverse cellular effects such as apoptosis induction, inhibition of cell proliferation, and anti-inflammatory responses.[2][6]

Q2: What are the likely off-target effects when using an isatin-based compound like this compound?

A2: Due to the ability of the isatin scaffold to interact with a variety of proteins, off-target effects are a significant consideration.[7] Potential off-target effects can arise from the inhibition of unintended kinases, as many isatin derivatives show activity against multiple kinases.[5][6] Inhibition of other enzymes, such as monoamine oxidases, could lead to neurological or metabolic side effects.[3] Furthermore, interactions with other proteins can lead to unexpected cellular phenotypes or toxicity.[7]

Q3: How can I experimentally validate that the observed phenotype is due to the intended on-target effect?

A3: A multi-pronged approach is recommended for target validation. This includes:

  • Use of a structurally distinct inhibitor: If another inhibitor targeting the same primary protein but with a different chemical scaffold produces the same phenotype, it strengthens the evidence for an on-target effect.

  • Genetic knockdown/knockout: Techniques like CRISPR/Cas9 or siRNA to reduce the expression of the intended target protein should phenocopy the effects of the compound.

  • Rescue experiments: Overexpression of a resistant mutant of the target protein should ideally reverse the phenotypic effects of the compound.

  • Cell-free biochemical assays: Confirming direct inhibition of the purified target protein in a cell-free system can help distinguish direct from indirect cellular effects.

Q4: What are some common causes of inconsistent results in my experiments with this compound?

A4: Inconsistent results can stem from several factors:

  • Compound Stability: The compound may be unstable in your cell culture medium or assay buffer.

  • Cell Line Variability: Different cell lines may have varying expression levels of the on-target and potential off-target proteins.

  • Experimental Conditions: Factors like cell density, passage number, and serum concentration can influence cellular responses.

  • Solvent Effects: The vehicle used to dissolve the compound (e.g., DMSO) may have its own biological effects at higher concentrations.

Troubleshooting Guides

Issue 1: Unexpected Cellular Toxicity or Phenotype
Possible Cause Troubleshooting Steps
Off-target kinase inhibition 1. Perform a broad-spectrum kinase panel screening to identify unintended kinase targets. 2. Compare the observed phenotype with known effects of inhibiting the identified off-target kinases. 3. If possible, test a more selective inhibitor for your primary target.
Inhibition of other enzymes (e.g., MAOs) 1. Conduct enzymatic assays for common off-target enzyme classes known to interact with indole-based compounds. 2. Review literature for known off-targets of structurally similar molecules.
General cellular stress response 1. Assess markers of cellular stress, such as heat shock protein expression or activation of stress-activated protein kinase (SAPK/JNK) pathways. 2. Lower the concentration of the compound to determine if the toxicity is dose-dependent.
Compound degradation into toxic byproducts 1. Assess the stability of the compound in your experimental conditions using techniques like HPLC or LC-MS. 2. If degradation is observed, consider using freshly prepared solutions or modifying the experimental buffer.
Issue 2: Discrepancy Between Biochemical and Cellular Activity
Possible Cause Troubleshooting Steps
Poor cell permeability 1. Employ cellular thermal shift assays (CETSA) or similar methods to assess target engagement within the cell. 2. Use computational models to predict cell permeability (e.g., LogP, polar surface area). 3. If permeability is low, consider synthesizing more lipophilic analogs.
Efflux by multidrug resistance (MDR) pumps 1. Co-incubate with known MDR pump inhibitors (e.g., verapamil) to see if cellular activity is restored. 2. Use cell lines with varying levels of MDR pump expression.
Rapid intracellular metabolism 1. Analyze cell lysates by LC-MS to identify potential metabolites of the compound. 2. If metabolism is rapid, consider co-treatment with inhibitors of relevant metabolic enzymes (e.g., cytochrome P450s).

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

Objective: To determine the inhibitory activity of this compound against a panel of protein kinases to identify potential off-targets.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Serially dilute the compound in assay buffer to create a range of concentrations (e.g., 10-point, 3-fold serial dilution).

  • Kinase Reaction: In a suitable microplate, combine the test compound dilutions, a specific recombinant kinase, its corresponding substrate, and ATP. Include positive (known inhibitor) and negative (vehicle) controls.

  • Incubation: Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. The detection method will depend on the assay format (e.g., phosphorylation-specific antibody-based detection, luminescence-based ATP consumption assay).

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.

Quantitative Data Summary (Hypothetical)

Kinase TargetIC50 (nM) for Compound X
Primary Target (e.g., VEGFR2) 50
Off-Target 1 (e.g., EGFR)850
Off-Target 2 (e.g., CDK2)1,200
Off-Target 3 (e.g., MAO-A)>10,000
Off-Target 4 (e.g., MAO-B)7,500

This table presents hypothetical data for illustrative purposes.

Visualizations

Signaling Pathway: Potential On- and Off-Target Effects of an Isatin-Based Kinase Inhibitor

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Growth Factor Growth Factor Primary Target (RTK) Primary Target (RTK) Growth Factor->Primary Target (RTK) Off-Target (RTK) Off-Target (RTK) Growth Factor->Off-Target (RTK) Signaling Cascade 1 Signaling Cascade 1 Primary Target (RTK)->Signaling Cascade 1 Signaling Cascade 2 Signaling Cascade 2 Off-Target (RTK)->Signaling Cascade 2 Compound Compound Compound->Primary Target (RTK) Inhibition Compound->Off-Target (RTK) Inhibition Cellular Response 1 (On-Target) Cellular Response 1 (On-Target) Signaling Cascade 1->Cellular Response 1 (On-Target) Cellular Response 2 (Off-Target) Cellular Response 2 (Off-Target) Signaling Cascade 2->Cellular Response 2 (Off-Target)

Caption: Potential on- and off-target signaling pathways of an isatin-based kinase inhibitor.

Experimental Workflow: Target Validation and Off-Target Identification

Experimental_Workflow cluster_initial Initial Observation cluster_validation On-Target Validation cluster_offtarget Off-Target Identification cluster_conclusion Conclusion Observed Phenotype Observed Phenotype Biochemical Assay Biochemical Assay Observed Phenotype->Biochemical Assay Genetic Knockdown Genetic Knockdown Observed Phenotype->Genetic Knockdown Rescue Experiment Rescue Experiment Observed Phenotype->Rescue Experiment Kinase Profiling Kinase Profiling Observed Phenotype->Kinase Profiling Proteomic Profiling Proteomic Profiling Observed Phenotype->Proteomic Profiling On-Target Effect Confirmed On-Target Effect Confirmed Biochemical Assay->On-Target Effect Confirmed Genetic Knockdown->On-Target Effect Confirmed Rescue Experiment->On-Target Effect Confirmed Off-Target Effect Identified Off-Target Effect Identified Kinase Profiling->Off-Target Effect Identified Proteomic Profiling->Off-Target Effect Identified

References

Technical Support Center: Enhancing the Bioavailability of N-Substituted Isatins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for enhancing the bioavailability of N-substituted isatins. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is enhancing the bioavailability of N-substituted isatins a critical area of research?

A1: N-substituted isatins are a class of heterocyclic compounds with a wide range of biological activities, including potent anticancer, antiviral, and anticonvulsant properties.[1][2][3] However, their therapeutic potential is often limited by poor aqueous solubility, leading to low oral bioavailability. Enhancing their bioavailability is crucial to improve their therapeutic efficacy, reduce the required dosage, and minimize potential side effects.

Q2: What are the primary strategies for improving the oral bioavailability of N-substituted isatins?

A2: The main approaches focus on overcoming their low aqueous solubility and dissolution rate. These strategies include:

  • Prodrugs: Modifying the N-substituted isatin molecule to create a more soluble or permeable derivative that converts to the active drug in the body.[4][5][6][7]

  • Solid Dispersions: Dispersing the N-substituted isatin in a hydrophilic carrier at a solid state to improve its wettability and dissolution rate.

  • Nanoformulations: Reducing the particle size of the N-substituted isatin to the nanoscale to increase its surface area and dissolution velocity. This includes nanoparticles, nanoemulsions, and self-emulsifying drug delivery systems (SEDDS).

Q3: What are Self-Emulsifying Drug Delivery Systems (SEDDS) and how do they work for isatin derivatives?

A3: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that can form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. For poorly soluble drugs like N-substituted isatins, SEDDS can improve oral bioavailability by presenting the drug in a solubilized form, which facilitates its absorption.

Q4: What is a solid dispersion and how is it prepared for N-substituted isatins?

A4: A solid dispersion is a system where a poorly soluble drug, like an N-substituted isatin, is dispersed in an inert, hydrophilic carrier. This formulation enhances the dissolution rate of the drug. Common preparation methods include the solvent evaporation method and the melting (fusion) method.

Troubleshooting Guides

Synthesis of N-Substituted Isatins
Problem Possible Cause Troubleshooting Steps
Low yield of N-substituted isatin Incomplete reaction during N-alkylation/arylation.- Ensure anhydrous reaction conditions.- Use a slight excess of the alkylating/arylating agent.- Optimize reaction temperature and time.
Formation of side products Reactivity of the C3 carbonyl group of the isatin core.- Protect the C3 carbonyl group if necessary, though this adds extra steps.- Use milder reaction conditions.
Difficulty in purification Similar polarities of the product and starting materials or byproducts.- Optimize the chromatographic separation method (e.g., try different solvent systems or stationary phases).- Consider recrystallization with different solvents.
Formulation of N-Substituted Isatins
Problem Possible Cause Troubleshooting Steps
Low encapsulation efficiency in nanoparticles Poor affinity of the N-substituted isatin for the nanoparticle matrix. Drug leakage during formulation.- Optimize the drug-to-polymer/lipid ratio.- For polymeric nanoparticles, use a water-immiscible solvent for the organic phase to minimize drug partitioning into the aqueous phase.- Ensure rapid solvent removal to quickly solidify the nanoparticles and entrap the drug.[8][9]
Instability of solid dispersion (recrystallization of the drug) The amorphous drug within the dispersion is converting back to its more stable crystalline form.- Select a carrier that has good miscibility with the N-substituted isatin.- Increase the drug-to-carrier ratio to ensure adequate separation of drug molecules.- Store the solid dispersion under controlled temperature and humidity conditions.
Phase separation or drug precipitation in SEDDS The formulation is not thermodynamically stable or the drug concentration exceeds its solubility in the formulation.- Carefully select the oil, surfactant, and co-solvent based on the solubility of the specific N-substituted isatin.- Construct a pseudo-ternary phase diagram to identify the optimal concentration ranges for the components.- Do not exceed 80% of the saturation concentration of the drug in the lipid vehicle.

Quantitative Data on Bioavailability Enhancement

While direct comparative data for various N-substituted isatin formulations is still emerging in the literature, studies on other poorly soluble isoflavones, such as genistein, demonstrate the potential of these techniques. The following table illustrates the significant improvement in pharmacokinetic parameters achieved through a solid dispersion formulation.

Table 1: Pharmacokinetic Parameters of Genistein and its Solid Dispersion (SD) in Rats [10]

FormulationCmax (ng/mL)AUC0–24 (ng·h/mL)
Pure Genistein120.3 ± 25.4890.7 ± 180.2
Genistein SD (1:7 drug-to-carrier ratio)825.2 ± 150.61835.4 ± 340.9

Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

This data shows a 6.86-fold increase in Cmax and a 2.06-fold increase in AUC for the solid dispersion compared to the pure drug, highlighting the substantial bioavailability enhancement achievable with this method.[10]

Key Experimental Protocols

Protocol 1: Preparation of N-Substituted Isatin Solid Dispersion by Solvent Evaporation

This protocol is a general guideline and should be optimized for your specific N-substituted isatin and chosen carrier.

Materials:

  • N-substituted isatin

  • Hydrophilic carrier (e.g., Polyvinylpyrrolidone (PVP) K30, Polyethylene glycol (PEG) 6000)

  • Organic solvent (e.g., ethanol, methanol, dichloromethane)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

  • Sieves

Procedure:

  • Dissolution: Dissolve the N-substituted isatin and the hydrophilic carrier in a suitable organic solvent. The ratio of drug to carrier should be optimized (e.g., 1:1, 1:3, 1:5). Ensure complete dissolution.

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator at an appropriate temperature (e.g., 40-60 °C) until a solid film or mass is formed.

  • Drying: Further dry the solid mass in a vacuum oven at a controlled temperature (e.g., 40 °C) for 24 hours to remove any residual solvent.

  • Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle. Pass the resulting powder through a sieve of a specific mesh size to obtain a uniform particle size.[11]

  • Characterization: Characterize the prepared solid dispersion for drug content, dissolution rate, and solid-state properties (e.g., using DSC, XRD, and FTIR).

Protocol 2: Formulation of N-Substituted Isatin Self-Emulsifying Drug Delivery System (SEDDS)

This is a general protocol; the selection and ratio of components are critical and require optimization.

Materials:

  • N-substituted isatin

  • Oil (e.g., Labrafil M 1944 CS, Capryol 90)

  • Surfactant (e.g., Cremophor RH40, Tween 80)

  • Co-solvent/Co-surfactant (e.g., Transcutol HP, PEG 400)

  • Vortex mixer

  • Water bath

Procedure:

  • Solubility Studies: Determine the solubility of the N-substituted isatin in various oils, surfactants, and co-solvents to select the most suitable excipients.

  • Formulation Preparation: Accurately weigh the selected oil, surfactant, and co-solvent into a glass vial. Heat the mixture in a water bath at approximately 40 °C to facilitate mixing.

  • Drug Incorporation: Add the N-substituted isatin to the excipient mixture and vortex until a clear, homogenous solution is obtained.

  • Pseudo-Ternary Phase Diagram Construction: To optimize the formulation, prepare a series of formulations with varying ratios of oil, surfactant, and co-solvent. Evaluate their self-emulsification properties upon dilution with water to identify the optimal self-emulsifying region.

  • Characterization: Characterize the optimized SEDDS formulation for self-emulsification time, droplet size, and in vitro drug release.

Signaling Pathways and Experimental Workflows

N-substituted isatins often exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. Understanding these pathways is crucial for designing experiments and interpreting results.

experimental_workflow cluster_formulation Formulation Development cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies drug N-Substituted Isatin formulation Bioavailability Enhancement (Solid Dispersion, SEDDS, etc.) drug->formulation Incorporate characterization Dissolution Studies Particle Size Analysis Solid-State Characterization formulation->characterization Analyze cell_culture Cancer Cell Lines characterization->cell_culture Treat cytotoxicity Cytotoxicity Assays (MTT, etc.) cell_culture->cytotoxicity signaling Western Blot (for pathway analysis) cell_culture->signaling animal_model Animal Model (e.g., Xenograft) cytotoxicity->animal_model Administer pk_study Pharmacokinetic Study (Cmax, AUC) animal_model->pk_study efficacy_study Tumor Growth Inhibition animal_model->efficacy_study

Figure 1: A generalized experimental workflow for developing and evaluating enhanced bioavailability formulations of N-substituted isatins.
Key Signaling Pathways Inhibited by Isatin Derivatives

1. VEGFR-2 Signaling Pathway: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Several N-substituted isatin derivatives have been shown to be potent inhibitors of VEGFR-2.

VEGFR2_pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Isatin N-Substituted Isatin Derivative Isatin->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis Proliferation Survival ERK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

Figure 2: Inhibition of the VEGFR-2 signaling pathway by N-substituted isatin derivatives.

2. PI3K/Akt/mTOR Pathway: This pathway is central to regulating cell growth, proliferation, and survival. Its aberrant activation is common in many cancers.

PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Isatin N-Substituted Isatin Derivative Isatin->PI3K Inhibits Isatin->Akt Inhibits

Figure 3: Inhibition of the PI3K/Akt/mTOR signaling pathway by N-substituted isatin derivatives.

3. Ras/Raf/MEK/ERK Pathway: This is a critical signaling cascade that relays extracellular signals to the nucleus to regulate gene expression involved in cell proliferation and differentiation.

Ras_Raf_MEK_ERK_pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Gene Expression (Proliferation, Differentiation) ERK->Proliferation Isatin N-Substituted Isatin Derivative Isatin->Raf Inhibits

Figure 4: Inhibition of the Ras/Raf/MEK/ERK signaling pathway by N-substituted isatin derivatives.

References

Validation & Comparative

A Comparative Guide to 3-(2,3-Dioxo-2,3-dihydro-indol-1-yl)-propionic acid and Other Isatin Derivatives in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isatin (1H-indole-2,3-dione) is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives.[1][2] These activities include anticancer, antiviral, antibacterial, and anti-inflammatory properties. The isatin core can be readily modified at the N-1, C-3, and C-5 positions, allowing for the generation of a diverse library of compounds with potentially enhanced therapeutic efficacy and selectivity. This guide provides a comparative analysis of 3-(2,3-Dioxo-2,3-dihydro-indol-1-yl)-propionic acid and other N-substituted isatin derivatives, with a focus on their anticancer properties. While direct experimental data for this compound is not extensively available in the public domain, this guide synthesizes data from structurally similar N-substituted isatin derivatives to provide a valuable comparative context for researchers.

Comparative Analysis of N-Substituted Isatin Derivatives

The substitution at the N-1 position of the isatin scaffold has been a key area of investigation for modulating the biological activity of these compounds. The introduction of various alkyl, aryl, and heterocyclic moieties at this position has been shown to significantly influence their anticancer potency.

Quantitative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of a selection of N-substituted isatin derivatives against various human cancer cell lines. This data provides a basis for comparing the potential efficacy of different N-substituents.

Compound/DerivativeN-SubstituentCancer Cell LineIC50 (µM)Reference
Isatin-triazole hybrid (13) 1H-1,2,3-triazole tetherMGC-803 (Gastric)9.78[3]
Isatin-indole hybrid (17) Indole-2-carbonyl hydrazoneZR-75 (Breast)0.74[4]
HT-29 (Colon)2.02[4]
A-549 (Lung)0.76[4]
5-chloro-N-(unsubstituted)isatin hybrid (23) Indole-3-carbohydrazide--[4]
Isatin-triazole hybrid (63) 1,2,3-triazole tetherPC3 (Prostate)0.10[4]
PANC1 (Pancreatic)0.13[4]
Isatin-hydrazone hybrid (133) HydrazoneA549 (Lung)5.32[5]
MCF-7 (Breast)4.86[5]
5-methoxy isatin dimer (1) 1,3,5-trimethyl-1H-pyrrole-2,4-dicarbohydrazide linkerMCF-7 (Breast)1.84[6]
HCT-116 (Colon)3.31[6]
Di/trisubstituted isatin (2) 1-benzyl and 5-[trans-2-(methoxycarbonyl) ethen-1-yl]Jurkat (T-cell leukemia)0.03[6]
Isatin-chalcone hybrid ChalconeHepG-2, MCF-7, HCT-1162.88 - 62.88[6]
Isatin-imidazole hybrid (17m) ImidazoleMCF-7 (Breast)Causes 40% cell death at 0.75 µM[6]

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below to facilitate the understanding and replication of experiments for evaluating isatin derivatives.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The intensity of the purple color is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with various concentrations of the isatin derivative for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

VEGFR-2 Kinase Assay

This assay determines the ability of a compound to inhibit the kinase activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Principle: The assay measures the amount of ATP consumed during the phosphorylation of a substrate by VEGFR-2. A decrease in ATP consumption, often measured by a luminescent signal, indicates inhibition of the kinase.

Protocol:

  • Reaction Setup: In a 96-well plate, add the kinase buffer, the test compound (at various concentrations), and the VEGFR-2 enzyme.

  • Reaction Initiation: Add the substrate and ATP to initiate the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 45 minutes).

  • Signal Detection: Add a detection reagent (e.g., Kinase-Glo®) that stops the reaction and generates a luminescent signal proportional to the amount of remaining ATP.

  • Luminescence Reading: Measure the luminescence using a microplate reader.[1][7][8]

Caspase-3/7 Activity Assay

This assay quantifies the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Principle: The assay utilizes a substrate that is specifically cleaved by activated caspase-3 and -7, releasing a fluorescent or luminescent signal. The signal intensity is proportional to the caspase activity.

Protocol:

  • Cell Treatment: Treat cells with the test compound for a specified time to induce apoptosis.

  • Cell Lysis and Reagent Addition: Add a reagent that lyses the cells and contains the caspase substrate.[9]

  • Incubation: Incubate at room temperature to allow for the enzymatic reaction.

  • Signal Measurement: Measure the fluorescence or luminescence using a plate reader.[10][11]

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and in vitro evaluation of isatin derivatives.

G A Synthesis of N-Substituted Isatin Derivatives B Structural Characterization (NMR, MS, etc.) A->B C In Vitro Cytotoxicity Screening (e.g., MTT, SRB Assay) B->C D Determination of IC50 Values C->D E Mechanism of Action Studies D->E H Structure-Activity Relationship (SAR) Analysis D->H F Enzyme Inhibition Assays (e.g., VEGFR-2 Kinase Assay) E->F G Apoptosis Assays (e.g., Caspase-3/7 Assay) E->G

General workflow for the synthesis and evaluation of isatin derivatives.
VEGFR-2 Signaling Pathway

This diagram depicts a simplified VEGFR-2 signaling pathway and highlights the point of inhibition by isatin derivatives.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 P1 Dimerization & Autophosphorylation VEGFR2->P1 PLCg PLCγ P1->PLCg PI3K PI3K P1->PI3K RAS Ras P1->RAS Isatin Isatin Derivatives Isatin->P1 Inhibition Proliferation Cell Proliferation, Migration, Survival PLCg->Proliferation AKT Akt PI3K->AKT AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Simplified VEGFR-2 signaling pathway inhibited by isatin derivatives.
Structure-Activity Relationship of N-Substituted Isatins

This diagram provides a summary of the structure-activity relationships for N-substituted isatin derivatives based on available literature.

Key structure-activity relationships of isatin derivatives.

Conclusion

Isatin and its derivatives represent a highly promising class of compounds in the field of anticancer drug discovery. While specific experimental data on the biological activity of this compound remains limited, the analysis of structurally related N-substituted isatins provides valuable insights. The data suggests that modifications at the N-1 position of the isatin core can significantly impact cytotoxic potency. The presence of aromatic and heterocyclic moieties, as well as linkers capable of forming hybrids with other pharmacophores, appears to be a fruitful strategy for enhancing anticancer activity. Further investigation into the synthesis and biological evaluation of this compound and its analogs is warranted to fully elucidate their therapeutic potential. The experimental protocols and structure-activity relationship summaries provided in this guide offer a solid foundation for researchers to design and evaluate novel isatin-based anticancer agents.

References

A Comparative Analysis of 3-(2,3-Dioxo-2,3-dihydro-indol-1-yl)-propionic acid and Indole-3-propionic Acid: Biological Activities and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of two indole-related compounds: 3-(2,3-Dioxo-2,3-dihydro-indol-1-yl)-propionic acid, an isatin derivative, and Indole-3-propionic acid (IPA), a metabolite produced by the gut microbiota. While extensive research has elucidated the multifaceted roles of IPA, data on the specific isatin derivative is less abundant. This comparison draws upon available experimental data for IPA and infers the activities of this compound from studies on the broader isatin class of compounds.

I. Overview of Biological Activities

Indole-3-propionic acid (IPA) is a well-characterized tryptophan metabolite with potent antioxidant, anti-inflammatory, neuroprotective, and anticancer properties.[1][2] It is known to modulate key signaling pathways, including the Pregnane X Receptor (PXR) and the Aryl Hydrocarbon Receptor (AhR). In contrast, the biological profile of this compound is primarily inferred from the activities of its parent molecule, isatin, which is known for its diverse pharmacological effects, including anticonvulsant, antimicrobial, anti-inflammatory, and neuroprotective actions.[3][4]

II. Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data for the biological activities of both compounds. It is important to note the limited direct data for this compound.

Table 1: Anti-Inflammatory Activity

CompoundAssayModelKey FindingsReference
Indole-3-propionic acid (IPA) Cytokine InhibitionLipopolysaccharide (LPS)-stimulated macrophagesDecreased expression of TNF-α, IL-1β, IL-6, IL-12, IL-13, and MCP-1.[1][1]
Colitis ModelDextran sulfate sodium (DSS)-induced colitis in miceAmeliorated clinical outcomes and enhanced intestinal barrier function.[5][6][5][6]
Mastitis ModelStaphylococcus aureus-induced mastitis in miceAttenuated inflammatory response and restored blood-milk barrier.[7][7]
Isatin Derivatives (as a proxy for this compound) Nitric Oxide (NO) ReleaseLPS-activated BV2 microgliaN1-alkylated and chlorinated isatin derivatives reduced NO release with IC50 values around 25 µM.[3][3]
Cytokine InhibitionLPS-activated BV2 microgliaN1-alkylated and chlorinated isatin derivatives reduced the release of IL-6 and TNF-α at 25 µM.[3][3]

Table 2: Neuroprotective Activity

CompoundAssayModelKey FindingsReference
Indole-3-propionic acid (IPA) NeuroprotectionExperimental models of neurodegenerationShows neuroprotective effects.[4][4]
Isatin NeuroprotectionRotenone-induced model of Parkinsonism in ratsIsatin administered at 100 mg/kg showed delayed neuroprotective effects.[8][8]
NeuroprotectionVarious experimental models of neurodegenerationNeuroprotective at doses of 100 mg/kg and above.[4][9][4][9]

Table 3: Anticancer Activity

CompoundAssayModelKey FindingsReference
Indole-3-propionic acid (IPA) CytotoxicityBreast cancer cellsInhibited proliferation, migration, and invasion; induced apoptosis.[10][11][10][11]
ChemosensitizationColorectal cancer modelsEnhances the efficacy of 5-FU chemotherapy by boosting CD8+ T cell immunity via AhR activation.[12][12]
Isatin Derivatives (as a proxy for this compound) CytotoxicityK562 leukemia cellsA 2-thioxo-4-thiazolidinone derivative of indole showed an IC50 of 83.20 µM.[13][13]
CytotoxicityVarious cancer cell lines1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)urea exhibited significant growth inhibition (75-89%) at 10 µM.[14][15][14][15]

Table 4: Antimicrobial Activity

CompoundTarget OrganismKey FindingsReference
Indole-3-propionic acid (IPA) Legionella pneumophila, Salmonella typhimuriumInhibits growth.[1][1]
Mycobacteria (including multi-drug resistant M. tuberculosis)Shows selective but broad-spectrum antimycobacterial activity.[16][16]
Isatin Derivatives (as a proxy for this compound) Various pathogenic bacteria and fungi2-(2,3,-dioxo-indolin-1-yl)acetamide derivatives showed antibacterial activity.[17][17]

III. Signaling Pathways and Mechanisms of Action

The mechanisms through which these compounds exert their biological effects are crucial for understanding their therapeutic potential.

Indole-3-propionic acid (IPA) is known to interact with several key signaling pathways:

IPA_Signaling cluster_receptors Receptor Activation cluster_downstream Downstream Effects IPA Indole-3-propionic acid (IPA) PXR PXR IPA->PXR AhR AhR IPA->AhR Antioxidant Antioxidant Effects IPA->Antioxidant NFkB NF-κB Inhibition PXR->NFkB Barrier ↑ Intestinal Barrier Function PXR->Barrier AhR->NFkB AhR->Barrier Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines

Figure 1. Signaling pathways modulated by Indole-3-propionic acid (IPA).

In contrast, the precise signaling pathways for This compound are not well-defined. However, based on studies of isatin derivatives, its anti-inflammatory effects likely involve the modulation of inflammatory mediators in immune cells like microglia.

IV. Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings.

A. Anti-Neuroinflammatory Activity of Isatin Derivatives in Microglia

This protocol is based on the methodology used to screen isatin derivatives for their anti-neuroinflammatory potential.[3]

Anti_Inflammatory_Workflow cluster_assays Measurement of Inflammatory Markers start Start: BV2 Microglia Cells pretreatment Pre-treat with Isatin Derivatives (25 µM) or Vehicle (0.025% DMSO) for 1h start->pretreatment stimulation Stimulate with LPS (1 µg/mL) for 24h pretreatment->stimulation supernatant Collect Cell Supernatants stimulation->supernatant viability Cell Viability Assay (e.g., MTT) stimulation->viability griess Nitric Oxide (NO) Measurement (Griess Assay) supernatant->griess elisa Cytokine Measurement (IL-6, TNF-α) (Microfluidic ELISA) supernatant->elisa

Figure 2. Experimental workflow for screening anti-inflammatory activity.

B. In Vivo Anticancer Efficacy of Indole-3-propionic acid

This protocol is a generalized representation based on studies evaluating the effect of IPA on tumor growth and metastasis.[10][11]

  • Animal Model: Utilize an appropriate mouse model for the cancer type of interest (e.g., 4T1 breast cancer cell xenografts in BALB/c mice).

  • Compound Administration: Administer IPA or vehicle control to the mice through a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Tumor Growth Monitoring: Measure tumor volume regularly using calipers.

  • Metastasis Assessment: At the end of the study, harvest relevant organs (e.g., lungs, liver) to assess metastatic burden.

  • Immunohistochemistry and Molecular Analysis: Analyze tumor tissues for markers of proliferation (e.g., Ki67), apoptosis, and relevant signaling pathways (e.g., AhR, PXR).

V. Conclusion

Indole-3-propionic acid is a promising endogenous metabolite with well-documented beneficial activities across a range of therapeutic areas. Its mechanisms of action are increasingly understood, providing a solid foundation for further drug development.

This compound, as an isatin derivative, belongs to a chemical class with a broad spectrum of pharmacological activities. However, there is a clear need for further research to specifically characterize the biological profile of this particular compound and to determine if it shares the therapeutic potential of its parent molecule, isatin. Direct comparative studies with established compounds like IPA would be invaluable in elucidating its relative efficacy and potential clinical applications. Researchers are encouraged to investigate the specific activities of this compound to fill the current knowledge gap.

References

A Comparative Guide to the Anticancer Effects of 3-(2,3-Dioxo-2,3-dihydro-indol-1-yl)-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available research specifically detailing the anticancer effects of 3-(2,3-Dioxo-2,3-dihydro-indol-1-yl)-propionic acid is limited. This guide is presented as a template for evaluating the anticancer potential of a novel chemical entity, using "this compound" (designated herein as Compound X ) as a hypothetical test compound. The experimental data presented is illustrative and intended to guide researchers in designing and interpreting their own studies.

The core structure of Compound X is isatin (1H-indole-2,3-dione), a privileged scaffold in medicinal chemistry. Derivatives of isatin are known to exhibit a wide range of pharmacological activities, including significant anticancer properties.[1][2][3][4] These derivatives have been shown to induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways in various cancer cell lines.[1][5] Given this precedent, this guide outlines a standard suite of in vitro experiments to validate and compare the anticancer efficacy of a novel isatin derivative, Compound X, against Doxorubicin, a widely used chemotherapeutic agent.

Quantitative Cytotoxicity Data

The primary goal of in vitro screening is to determine the concentration at which a compound elicits a cytotoxic or cytostatic effect. This is commonly expressed as the half-maximal inhibitory concentration (IC50). The following table summarizes hypothetical IC50 values for Compound X in comparison to Doxorubicin across a panel of human cancer cell lines after 48 hours of treatment.

Table 1: Comparative In Vitro Cytotoxicity (IC50, µM) of Compound X and Doxorubicin

Cell LineCancer TypeCompound X (Hypothetical IC50)Doxorubicin (Reference IC50)
MCF-7Breast Adenocarcinoma7.51.2 - 2.5[6]
A549Lung Carcinoma12.21.5[7]
HeLaCervical Adenocarcinoma9.81.0 - 2.9[6][7]
HepG2Hepatocellular Carcinoma15.512.2[6]

Note: IC50 values for Doxorubicin can vary between laboratories depending on experimental conditions.[6]

Mechanistic Insights: Apoptosis and Cell Cycle Analysis

To understand the mechanism by which a compound induces cell death, apoptosis and cell cycle progression are commonly investigated.

Table 2: Hypothetical Effect of Compound X on Apoptosis and Cell Cycle Distribution in MCF-7 Cells

Treatment (48h)Apoptotic Cells (%)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control4.265.120.514.4
Compound X (at IC50)35.825.315.259.5
Doxorubicin (at IC50)42.130.718.151.2

The hypothetical data suggests that Compound X induces apoptosis and causes a significant accumulation of cells in the G2/M phase of the cell cycle, indicating a potential disruption of mitotic processes.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HeLa, HepG2) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of Compound X and Doxorubicin in the appropriate cell culture medium. Replace the existing medium with medium containing the compounds or a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and treat with Compound X or Doxorubicin at their respective IC50 concentrations for 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and centrifuge.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the stained cells by flow cytometry.

Cell Cycle Analysis

This method quantifies the distribution of cells in the different phases of the cell cycle.

Protocol:

  • Cell Treatment: Treat cells with the test compounds at their IC50 concentrations for 24 or 48 hours.

  • Cell Harvesting and Fixation: Harvest cells and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and treat with RNase A. Stain the cellular DNA with Propidium Iodide (PI).

  • Data Acquisition: Analyze the DNA content by flow cytometry.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

G cluster_prep Preparation cluster_assays In Vitro Assays cluster_endpoints Endpoints cluster_analysis Data Analysis cell_culture Cancer Cell Culture (MCF-7, A549, etc.) seed_cells Seed Cells in Plates cell_culture->seed_cells compound_prep Compound X & Doxorubicin Serial Dilutions treat_cells Treat with Compounds (48h) compound_prep->treat_cells seed_cells->treat_cells mtt MTT Assay treat_cells->mtt apoptosis Apoptosis Assay (Annexin V/PI) treat_cells->apoptosis cell_cycle Cell Cycle Analysis treat_cells->cell_cycle ic50 IC50 Calculation mtt->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist

Caption: Workflow for in vitro evaluation of Compound X.

Hypothesized Signaling Pathway Modulation

Isatin derivatives have been reported to inhibit the PI3K/Akt/mTOR signaling pathway, which is frequently overactive in cancer and plays a crucial role in cell growth, proliferation, and survival.[5][8][9]

G cluster_downstream Downstream Effects RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt CompoundX Compound X CompoundX->PI3K mTOR mTOR Akt->mTOR Survival Cell Survival (Inhibition of Apoptosis) Akt->Survival Proliferation Cell Proliferation & Growth mTOR->Proliferation

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by Compound X.

References

A Comparative Guide to the Anti-Angiogenic Activity of 3-(2,3-Dioxo-2,3-dihydro-indol-1-yl)-propionic acid and Related VEGFR-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential anti-angiogenic mechanism of action of 3-(2,3-Dioxo-2,3-dihydro-indol-1-yl)-propionic acid, a derivative of the versatile isatin scaffold. Given the extensive research into isatin derivatives as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, this document focuses on this specific mechanism. The performance of isatin-based compounds is compared with established multi-kinase inhibitors, Sunitinib and Sorafenib, which are also known to target VEGFR-2. This comparison is supported by quantitative experimental data and detailed methodologies to aid in the evaluation and design of novel anti-cancer therapeutics.

Mechanism of Action: Targeting the VEGFR-2 Signaling Pathway

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are central to this process. The binding of VEGF to VEGFR-2 triggers a signaling cascade that promotes the proliferation, migration, and survival of endothelial cells.[1] Isatin derivatives, along with comparator drugs like Sunitinib and Sorafenib, have been shown to inhibit the kinase activity of VEGFR-2, thereby blocking these downstream effects and impeding tumor angiogenesis.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to P1 Dimerization & Autophosphorylation VEGFR2->P1 PLCg PLCγ P1->PLCg PI3K PI3K P1->PI3K Permeability Permeability P1->Permeability PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Survival Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration Inhibitor Isatin Derivatives Sunitinib Sorafenib Inhibitor->P1 Inhibits

VEGFR-2 signaling pathway and point of inhibition.

Comparative Performance: VEGFR-2 Inhibition

The potency of various compounds as VEGFR-2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor. The following tables summarize the VEGFR-2 inhibitory activity of selected isatin derivatives compared to Sunitinib and Sorafenib.

Table 1: VEGFR-2 Kinase Inhibition by Isatin Derivatives and Comparator Drugs

CompoundIC50 (nM)Reference
Isatin Derivatives
Compound 10g87[2]
Compound 17a78[2]
Compound 12b23.10[3]
Compound 11c30.10[3]
Isatin-Thiazolidinone 4669.1[4]
Isatin-Thiazolidinone 4785.8[4]
Comparator Drugs
Sunitinib80[5]
Sorafenib90[6][7]

Comparative Performance: Anti-Proliferative Activity

The biological consequence of VEGFR-2 inhibition is a reduction in endothelial cell proliferation. Furthermore, many of these inhibitors exhibit direct cytotoxic effects on cancer cells. The MTT assay is a standard method to assess this anti-proliferative activity.

Table 2: Anti-Proliferative Activity (IC50 in µM) in Cancer Cell Lines

CompoundMCF-7 (Breast)HepG2 (Liver)Caco-2 (Colon)Reference
Isatin Derivatives
Compound 10g0.74--[2]
Compound 17a4.628.81-[2]
Compound 13--Comparable to Doxorubicin[8]
Compound 14--Comparable to Doxorubicin[8]
Comparator Drugs
Sunitinib4.772.23-[2]
Sorafenib2.13 (vs. MCF-7)--[9]

Experimental Protocols

VEGFR-2 Kinase Inhibition Assay (Biochemical Assay)

This assay quantifies the ability of a compound to directly inhibit the enzymatic activity of the VEGFR-2 kinase domain.

Principle: The assay measures the phosphorylation of a substrate by the recombinant VEGFR-2 kinase in the presence of ATP. A decrease in the phosphorylation signal indicates inhibition of the kinase by the test compound.[10]

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a 1x Kinase Buffer by diluting a 5x stock solution. Dithiothreitol (DTT) may be added to a final concentration of 1 mM.

    • Prepare serial dilutions of the test compound in the kinase buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant and should not exceed 1%.[11]

    • Prepare a master mix containing the 1x Kinase Buffer, ATP, and a suitable peptide substrate (e.g., Poly-Glu,Tyr 4:1).[11]

  • Assay Procedure:

    • In a 96-well plate, add the test compound at various concentrations to the designated wells.

    • Add the master mix to all wells.

    • Initiate the kinase reaction by adding the recombinant human VEGFR-2 kinase domain to all wells except the blank control.[12]

    • Incubate the plate at 30°C for a defined period, typically 45-60 minutes.[10][11]

  • Detection:

    • Stop the reaction and measure the remaining ATP using a luminescence-based detection reagent such as Kinase-Glo™.[11]

    • The luminescent signal is inversely proportional to the kinase activity.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Subtract the blank (no enzyme) reading from all other readings.

    • Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor (positive) control.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

VEGFR2_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, ATP, Substrate) Start->Prepare_Reagents Serial_Dilution Prepare Serial Dilutions of Test Compound Start->Serial_Dilution Add_to_Plate Add Compound, Master Mix, and VEGFR-2 Enzyme to Plate Prepare_Reagents->Add_to_Plate Serial_Dilution->Add_to_Plate Incubate Incubate at 30°C (45-60 min) Add_to_Plate->Incubate Stop_Reaction Stop Reaction & Add Detection Reagent Incubate->Stop_Reaction Read_Signal Read Luminescence Stop_Reaction->Read_Signal Analyze_Data Calculate % Inhibition and IC50 Read_Signal->Analyze_Data End End Analyze_Data->End

Workflow for an in vitro VEGFR-2 kinase inhibition assay.
MTT Cell Proliferation Assay (Cell-Based Assay)

This assay measures the metabolic activity of cells as an indicator of their viability and proliferation after treatment with a test compound.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[13]

Detailed Methodology:

  • Cell Seeding:

    • Harvest and count the desired cancer cells.

    • Seed the cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours to allow the cells to adhere.

  • Cell Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

    • Incubate the plate for a specified period, typically 48-72 hours.[14]

  • MTT Addition and Incubation:

    • Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[15]

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[13]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100-200 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[14]

    • Shake the plate for approximately 15 minutes to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group compared to the untreated control.

    • Determine the IC50 value by plotting the percent viability against the logarithm of the compound concentration.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-Well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat Cells with Test Compound Incubate_24h->Treat_Cells Incubate_48_72h Incubate 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_2_4h Incubate 2-4h Add_MTT->Incubate_2_4h Solubilize Solubilize Formazan Crystals Incubate_2_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate % Viability and IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Workflow for the MTT cell viability assay.

References

N-Alkylated Isatins: A Head-to-Head In Vitro Comparison for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the cytotoxic and mechanistic properties of various N-alkylated isatin derivatives, providing researchers, scientists, and drug development professionals with comparative data to guide future research and development.

Isatin (1H-indole-2,3-dione) and its derivatives have emerged as a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities, including potent anticancer properties. The versatility of the isatin core, particularly at the N-1 position, allows for the synthesis of a diverse library of N-alkylated derivatives with enhanced and selective in vitro cytotoxicity against various cancer cell lines. This guide provides a head-to-head comparison of these derivatives, summarizing key experimental data and detailing the underlying methodologies to support ongoing drug discovery efforts.

Comparative Cytotoxicity of N-Alkylated Isatins

The in vitro cytotoxic activity of N-alkylated isatins has been extensively evaluated against a panel of human cancer cell lines. Structure-activity relationship (SAR) studies have revealed several key trends that influence their potency. A significant finding is that the introduction of an aromatic ring with a one or three-carbon atom linker at the N1 position enhances cytotoxic activity compared to simple allyl, 2'-methoxyethyl, and 3'-methylbutyl N-substituted isatins.[1][2] Furthermore, substitutions on the isatin ring itself, particularly halogenation at the 5 and 7 positions, have been shown to dramatically increase cytotoxicity.

One of the most potent compounds identified in comparative studies is 5,7-dibromo-N-(p-methylbenzyl)isatin, which demonstrated sub-micromolar IC50 values against both U937 and Jurkat cancer cell lines (0.49 μM).[1][2][3] In general, N-alkylated isatins have shown greater selectivity towards leukemia and lymphoma cell lines over carcinoma cell lines.[1][2][3]

Below is a summary of the in vitro cytotoxicity (IC50 values in μM) of selected N-alkylated isatin derivatives against various human cancer cell lines.

CompoundN-SubstitutionIsatin Ring SubstitutionU937 (Leukemia)Jurkat (Leukemia)HCT-15 (Colon)A-549 (Lung)PC-3 (Prostate)HeLa (Cervical)Reference
Compound 6 p-methylbenzyl5,7-dibromo0.490.49----[1]
N-phenethyl isatin derivative phenethyl5,7-dibromo0.190.91>10>10>10-
N-naphthylmethyl isatin derivative 1-naphthylmethyl5,7-dibromo0.190.91----
IS-4 -N-alkylbromo12.40-11.75-10.904.57[4]

Mechanism of Action: Targeting Microtubules and Inducing Apoptosis

Several studies have delved into the mechanism by which N-alkylated isatins exert their cytotoxic effects. A prominent mode of action is the disruption of microtubule dynamics. Various N-alkylisatins have been found to inhibit tubulin polymerization, leading to microtubule destabilization.[1][2][3] This activity is similar to the mechanism of well-known anticancer agents like the Vinca alkaloids. The disruption of microtubule function subsequently leads to cell cycle arrest at the G2/M phase and the induction of apoptosis.[1][2][3] The apoptotic pathway is further confirmed by the activation of effector caspases, such as caspase-3 and caspase-7.[1][2][3]

cluster_0 Experimental Workflow: Cytotoxicity and Mechanistic Analysis of N-Alkylated Isatins Synthesis Synthesis of N-Alkylated Isatin Derivatives Screening In Vitro Cytotoxicity Screening (e.g., MTT Assay) Synthesis->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Active_Compounds Identification of Potent Compounds (Sub-micromolar IC50) SAR->Active_Compounds Mechanism Mechanism of Action Studies Active_Compounds->Mechanism Tubulin Tubulin Polymerization Assay Mechanism->Tubulin Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism->Cell_Cycle Apoptosis Apoptosis Assays (Caspase Activation) Mechanism->Apoptosis Data_Analysis Data Analysis and Interpretation Tubulin->Data_Analysis Cell_Cycle->Data_Analysis Apoptosis->Data_Analysis Conclusion Conclusion and Future Directions Data_Analysis->Conclusion

Caption: General experimental workflow for the evaluation of N-alkylated isatins.

cluster_1 Signaling Pathway: N-Alkylated Isatin-Induced Apoptosis Isatin N-Alkylated Isatin Tubulin Inhibition of Tubulin Polymerization Isatin->Tubulin Microtubule Microtubule Destabilization Tubulin->Microtubule G2M_Arrest G2/M Cell Cycle Arrest Microtubule->G2M_Arrest Apoptosis_Induction Induction of Apoptosis G2M_Arrest->Apoptosis_Induction Caspase_Activation Activation of Caspase-3 and -7 Apoptosis_Induction->Caspase_Activation Cell_Death Apoptotic Cell Death Caspase_Activation->Cell_Death

References

A Researcher's Guide to Investigating 3-(2,3-Dioxo-2,3-dihydro-indol-1-yl)-propionic Acid and Its Analogs: Experimental Design and Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of experimental approaches for studying 3-(2,3-Dioxo-2,3-dihydro-indol-1-yl)-propionic acid, also known as Isatin-1-propionic acid, and its broader class of isatin derivatives. Due to a notable scarcity of direct experimental data for Isatin-1-propionic acid, this document leverages data from structurally similar isatin analogs to offer a framework for designing reproducible experiments and understanding potential biological activities.

Isatin (1H-indole-2,3-dione) and its derivatives are a well-established class of heterocyclic compounds with a wide array of documented biological activities.[1][2] These activities include anticancer, antiviral, antimicrobial, and enzyme inhibitory effects, making them a subject of significant interest in medicinal chemistry and drug discovery.[1][2] This guide will provide an overview of common experimental protocols, comparative data from various isatin analogs, and visual representations of key experimental workflows and signaling pathways to aid in the design of new studies.

Comparative Efficacy of Isatin Derivatives: A Quantitative Overview

While specific data on the biological activity of this compound is limited, numerous studies have quantified the efficacy of other isatin derivatives. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following tables summarize the IC50 values for various isatin analogs against different cancer cell lines and enzymes, providing a benchmark for potential future studies on Isatin-1-propionic acid.

Table 1: Anticancer Activity of Isatin Derivatives against Various Cancer Cell Lines

Isatin Derivative ClassSpecific Compound/ModificationCell LineIC50 (µM)Reference
Isatin-indole hybridN-benzyl isatin moietyHT-29 (Colon)2.02[3]
Isatin-indole hybridN-benzyl isatin moietyZR-75 (Breast)0.74[3]
Isatin-indole hybridN-benzyl isatin moietyA-549 (Lung)0.76[3]
Bis-isatin hybrid3,3′-(hydrazine-1,2-diylidene)bis(5-methylindolin-2-one)A549 (Lung)4-13[2][4]
Isatin-triazole hybridMoxifloxacin-isatin hybridHepG2 (Liver)32-77[2][4]
Isatin-triazole hybridIsatin–coumarin hybridProstate/Breast~1-5[1]
Isatin-pyrazole hybridIsatin-pyrazole hybridBreast/Colon/Lung2.14 (average)[3]
Isatin-quinazoline hybridIsatin-quinazoline hybridMDA-MB-231 (Breast)>2.37-fold vs 5-FU[3]
Isatin-hydrazone hybridIsatin–hydrazone hybridA549, PC3, MCF-75.32, 35.1, 4.86[5]

Table 2: Enzyme Inhibitory Activity of Isatin Derivatives

Isatin Derivative ClassTarget EnzymeIC50 / KiReference
5-NitroisatinCaspase-3Ki = 0.50 µM[6]
5-NitroisatinCaspase-7Ki = 0.29 µM[6]
Isatin sulfonamideCaspase-3Ki = 15 nM[6]
Isatin sulfonamideCaspase-7Ki = 47 nM[6]
4-ChloroisatinMonoamine Oxidase A (MAO-A)IC50 = 0.812 µM[7]
5-BromoisatinMonoamine Oxidase B (MAO-B)IC50 = 0.125 µM[7]
Isatin analogsSARS coronavirus 3CL proteaseIC50 = 0.95 to 17.50 µM[8]
Isatin analogsCarboxylesterasesKi in nM range[8]

Key Experimental Protocols for Evaluating Isatin Derivatives

To ensure the reproducibility of experiments with isatin compounds, it is crucial to follow standardized and detailed protocols. Below are methodologies for key assays commonly used to assess the biological activities of this class of molecules.

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10]

  • Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

  • Protocol:

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.

    • Compound Treatment: Treat the cells with a range of concentrations of the isatin derivative. Include appropriate vehicle controls (e.g., DMSO) and untreated controls.

    • Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

    • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

    • Formazan Solubilization: After the incubation, add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the wells using a microplate reader at a wavelength of 570 nm.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Kinase Inhibition Assay

Many isatin derivatives exhibit their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell signaling.[1]

  • Principle: These assays measure the ability of a compound to inhibit the enzymatic activity of a specific kinase. This is often done by quantifying the phosphorylation of a substrate or by measuring the amount of ATP consumed during the reaction.

  • Protocol (Luminescence-Based ADP Detection):

    • Reaction Setup: In a multi-well plate, combine the kinase, a specific substrate peptide, and the isatin derivative at various concentrations in a kinase assay buffer.

    • Reaction Initiation: Start the kinase reaction by adding ATP.

    • Incubation: Incubate the reaction mixture at a controlled temperature for a defined period (e.g., 60 minutes at 30°C).

    • ATP Depletion: Stop the kinase reaction and deplete the remaining ATP using a reagent from a commercial kit (e.g., ADP-Glo™).

    • ADP to ATP Conversion and Signal Generation: Add a detection reagent that converts the ADP produced into ATP, which then drives a luciferase-luciferin reaction to generate a luminescent signal.

    • Luminescence Measurement: Measure the luminescence using a plate reader.

    • Data Analysis: The luminescent signal is proportional to the kinase activity. Plot the signal against the inhibitor concentration to determine the IC50 value.[11]

Caspase Activity Assay

Isatin derivatives can induce apoptosis (programmed cell death), a process executed by a family of proteases called caspases.[6]

  • Principle: This fluorometric assay measures the activity of specific caspases, such as caspase-3, which is a key executioner caspase. The assay utilizes a synthetic substrate that, when cleaved by the active caspase, releases a fluorescent molecule.

  • Protocol (Caspase-3 Fluorometric Assay):

    • Cell Lysis: Induce apoptosis in cells and then lyse them to release their intracellular contents.

    • Reaction Setup: In a microplate, combine the cell lysate with a reaction buffer containing DTT.

    • Substrate Addition: Add a fluorogenic caspase-3 substrate (e.g., DEVD-AFC) to each well.

    • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 400/505 nm for AFC).[6][12]

    • Data Analysis: Compare the fluorescence of the treated samples to untreated controls to determine the fold-increase in caspase-3 activity.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and the biological context, the following diagrams are provided in the DOT language for use with Graphviz.

Experimental Workflow for Anticancer Drug Screening

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation A Isatin Derivative Synthesis and Characterization B Primary Cytotoxicity Screening (e.g., MTT Assay) A->B Test Compounds C IC50 Determination B->C Dose-Response Data D Lead Compound Selection C->D Potency Ranking E Cell Cycle Analysis (Flow Cytometry) D->E F Apoptosis Assays (e.g., Caspase Activity) D->F G Target Identification (e.g., Kinase Inhibition Assays) D->G I Animal Model Studies (e.g., Xenograft) D->I Promising Candidates H Signaling Pathway Analysis (Western Blot) G->H J Efficacy and Toxicity Assessment I->J

Caption: A generalized workflow for the screening and validation of isatin derivatives as potential anticancer agents.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and growth, and is often dysregulated in cancer.[13][14][15] Several isatin derivatives have been shown to modulate this pathway.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK binds PI3K PI3K RTK->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PTEN PTEN PIP3 PIP3 PTEN->PIP3 dephosphorylates PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PIP3->Akt recruits PDK1->Akt phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 activates Bad Bad Akt->Bad inhibits Caspase9 Caspase-9 Akt->Caspase9 inhibits mTORC2 mTORC2 mTORC2->Akt phosphorylates (Ser473) Cell_Survival Cell Survival & Proliferation mTORC1->Cell_Survival Apoptosis Apoptosis Bad->Apoptosis Caspase9->Apoptosis

Caption: A simplified diagram of the PI3K/Akt signaling pathway, a common target of isatin derivatives.

Conclusion and Future Directions

While direct experimental data on the reproducibility of experiments with this compound are currently lacking, the extensive research on the broader class of isatin derivatives provides a solid foundation for future investigations. By utilizing the standardized protocols and comparative data presented in this guide, researchers can design robust and reproducible experiments to elucidate the biological activities and therapeutic potential of Isatin-1-propionic acid and its novel analogs. Future studies should focus on generating specific data for this compound to fill the existing knowledge gap and to fully understand its place within the diverse and pharmacologically significant family of isatin derivatives.

References

Benchmarking 3-(2,3-Dioxo-2,3-dihydro-indol-1-yl)-propionic acid: A Comparative Analysis Against the Standard of Care in Neurodegenerative Disease

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and clinical trial data reveals a significant information gap regarding the compound 3-(2,3-Dioxo-2,3-dihydro-indol-1-yl)-propionic acid, preventing a direct comparative analysis against the current standards of care for any specific neurodegenerative disease. The specified compound does not appear in published research or clinical trial databases under this exact chemical name.

It is crucial to distinguish this molecule from the similarly named and more extensively studied Indole-3-propionic acid (IPA) . While both are indole derivatives, their distinct chemical structures imply different biological activities. This guide will proceed by outlining the standard of care for a prominent neurodegenerative condition, Amyotrophic Lateral Sclerosis (ALS), as a representative example, and will then summarize the preclinical and early clinical findings for Indole-3-propionic acid to provide a potential, albeit indirect, framework for comparison should data on this compound become available.

Standard of Care for Amyotrophic Lateral Sclerosis (ALS)

The current standard of care for ALS is multifaceted, focusing on a multidisciplinary approach to manage symptoms, improve quality of life, and modestly slow disease progression.[1][2] There is currently no cure for ALS.[1]

Pharmacological Interventions:

  • Riluzole (Rilutek): An oral medication that is believed to reduce motor neuron damage by decreasing glutamate levels.[3] Clinical trials have shown that Riluzole can prolong survival by approximately three to six months.[3]

  • Edaravone (Radicava): An antioxidant that is administered intravenously and has been shown to slow the decline in physical function in some individuals with ALS.

  • Tofersen (Qalsody): An antisense oligonucleotide specifically for patients with a mutation in the superoxide dismutase 1 (SOD1) gene.

  • Sodium Phenylbutyrate and Taurursodiol (Relyvrio): A combination therapy that has been shown to slow the rate of functional decline.

Supportive and Symptomatic Management:

The cornerstone of ALS care is a coordinated effort from a team of specialists to address the wide range of symptoms.[1][2][4] This multidisciplinary approach has been shown to extend survival and improve the quality of life for patients.[1][3] Key components include:

  • Respiratory Support: Non-invasive ventilation (NIV) is a critical intervention to manage respiratory insufficiency and can extend survival.[5]

  • Nutritional Support: Early placement of a percutaneous endoscopic gastrostomy (PEG) tube is often recommended to ensure adequate nutrition and hydration when swallowing becomes difficult.[5]

  • Symptom Management: Medications are used to manage symptoms such as sialorrhea (excessive saliva), pseudobulbar affect (uncontrolled laughing or crying), spasticity, and pain.[4][5]

  • Rehabilitative Therapies: Physical, occupational, and speech therapy help patients maintain independence and function for as long as possible.[6]

  • Palliative Care: Introduced early in the disease course, palliative care focuses on symptom relief, advance care planning, and providing psychological and spiritual support to patients and their families.[1][7][8]

Investigational Profile: Indole-3-Propionic Acid (IPA)

Indole-3-propionic acid (IPA) is a metabolite produced by the gut microbiota from the amino acid tryptophan.[9][10] It has garnered research interest for its potent antioxidant and anti-inflammatory properties, as well as its potential neuroprotective effects.[11][12][13][14]

Mechanism of Action:

IPA's proposed mechanisms of action are diverse and include:

  • Potent Antioxidant: IPA is a highly effective scavenger of hydroxyl radicals, protecting cells from oxidative damage.[11][14]

  • Anti-inflammatory Effects: IPA can modulate inflammatory pathways, in part through the activation of the Pregnane X receptor (PXR) and the Aryl hydrocarbon Receptor (AhR).[9][12][13] Activation of these receptors can lead to the suppression of pro-inflammatory cytokines.[12][15]

  • Neuroprotection: Studies suggest that IPA may offer neuroprotective benefits, with research exploring its potential in conditions like Alzheimer's disease and Friedreich's Ataxia.[11][12] It has been shown to increase the concentration of brain-derived neurotrophic factor (BDNF), a protein crucial for neuron survival and growth.[10][16]

Signaling Pathways:

IPA_Signaling_Pathways cluster_gut Gut Lumen cluster_cell Target Cell (e.g., Neuron, Immune Cell) cluster_receptors Receptor Activation cluster_downstream Downstream Effects Tryptophan Tryptophan GutMicrobiota Gut Microbiota (e.g., Clostridium sporogenes) Tryptophan->GutMicrobiota IPA_produced Indole-3-Propionic Acid (IPA) GutMicrobiota->IPA_produced IPA_circulating IPA (in circulation) IPA_produced->IPA_circulating Absorption PXR PXR IPA_circulating->PXR AhR AhR IPA_circulating->AhR Antioxidant Antioxidant Response IPA_circulating->Antioxidant Direct Scavenging Neuroprotection Neuroprotection (e.g., ↑BDNF) IPA_circulating->Neuroprotection Anti_inflammatory Anti-inflammatory Response PXR->Anti_inflammatory AhR->Anti_inflammatory

Caption: Proposed mechanism of action for Indole-3-propionic acid (IPA).

Clinical Data:

Clinical research on IPA is in its early stages. Completed and ongoing studies are primarily pilot trials in healthy adults to investigate the biological effects of IPA supplementation at various doses.[10][16] These studies are assessing biomarkers related to inflammation, oxidative stress, and brain health (e.g., regulatory T cells and BDNF levels).[10][16] A Phase 1 trial has also evaluated an oral formulation of IPA (VP 20629) in adults with Friedreich's Ataxia.[12] There is a notable lack of late-stage clinical trial data or direct comparisons with standard-of-care treatments for any major neurodegenerative disease.

Experimental Protocols

Should comparative studies be undertaken for this compound, the following experimental protocols, commonly used in the evaluation of neuroprotective compounds, would be relevant.

In Vitro Cytotoxicity and Neuroprotection Assay:

  • Cell Culture: Culture human neuroblastoma cells (e.g., SH-SY5Y) or primary neurons in appropriate media and conditions.

  • Induction of Toxicity: Induce cellular stress relevant to neurodegeneration, such as treatment with glutamate (excitotoxicity), hydrogen peroxide (oxidative stress), or rotenone (mitochondrial dysfunction).

  • Treatment: Pre-treat or co-treat cells with varying concentrations of the test compound.

  • Viability Assessment: Measure cell viability using an MTT or LDH assay. A higher viability in treated cells compared to controls indicates a protective effect.

  • Data Analysis: Calculate the percentage of viable cells relative to the untreated control. Determine the EC50 (half-maximal effective concentration) of the compound.

In_Vitro_Workflow start Start: Cell Culture (e.g., SH-SY5Y cells) induce_stress Induce Cellular Stress (e.g., H2O2, Glutamate) start->induce_stress treatment Treat with Test Compound (Varying Concentrations) induce_stress->treatment incubation Incubation Period treatment->incubation viability_assay Measure Cell Viability (MTT or LDH Assay) incubation->viability_assay data_analysis Data Analysis (Calculate % Viability, EC50) viability_assay->data_analysis

Caption: Workflow for an in vitro neuroprotection assay.

Measurement of Reactive Oxygen Species (ROS):

  • Cell Culture and Treatment: Culture cells and treat with a stressor and the test compound as described above.

  • Probe Incubation: Add a fluorescent probe sensitive to ROS (e.g., CellROX Green Reagent or DCFDA) to the cells and incubate.[17]

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. A decrease in fluorescence in treated cells indicates a reduction in ROS levels.

  • Data Analysis: Normalize fluorescence values to the control group.

Data Summary Table

The following table is a template for presenting comparative data. Currently, data for this compound is unavailable.

ParameterThis compoundStandard of Care (e.g., Riluzole for ALS)Indole-3-Propionic Acid (IPA)
Mechanism of Action Data Not AvailableGlutamate AntagonistAntioxidant, Anti-inflammatory, PXR/AhR Agonist
Clinical Efficacy Data Not AvailableModest survival benefit (~3-6 months)Not established in neurodegenerative disease
Phase of Development Data Not AvailableMarketedPreclinical / Phase 1
In Vitro Neuroprotection (EC50) Data Not AvailableVaries by assayData available in preclinical studies
ROS Scavenging Activity (IC50) Data Not AvailableNot a primary mechanismPotent activity demonstrated

Conclusion

A thorough benchmark of this compound against the standard of care for any neurodegenerative disease is not possible at this time due to a lack of available scientific data for this specific compound. The research community is encouraged to publish any findings on this molecule to enable a proper evaluation of its therapeutic potential. In contrast, the related compound, Indole-3-propionic acid, shows promise in preclinical studies due to its antioxidant and anti-inflammatory properties, but it remains in the early stages of clinical investigation. The standard of care for neurodegenerative diseases like ALS continues to be a comprehensive, multidisciplinary approach focused on supportive care and symptom management, with a limited number of disease-modifying therapies available.

References

Comparative Analysis of Isatin Derivatives: A Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a statistical analysis of the comparative data on isatin derivatives, highlighting their potential as anticancer, antiviral, and antimicrobial agents. The information is presented to facilitate objective comparison and support further research and development.

Isatin (1H-indole-2,3-dione) is a versatile heterocyclic compound that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities.[1][2][3][4][5][6] Its unique structural features allow for extensive chemical modifications, leading to a diverse library of derivatives with enhanced potency and selectivity against various therapeutic targets.[4][7][8] This guide summarizes recent quantitative data, details key experimental protocols, and visualizes relevant biological pathways to offer a comprehensive overview of the comparative performance of isatin derivatives.

Quantitative Comparison of Biological Activities

The therapeutic potential of isatin derivatives is demonstrated through their activity against cancer cell lines, viruses, and microbial strains. The following tables summarize the half-maximal inhibitory concentration (IC50) for anticancer and antiviral activities, and the minimum inhibitory concentration (MIC) for antimicrobial activity, providing a clear comparison of the efficacy of different derivatives.

Anticancer Activity of Isatin Derivatives

Isatin derivatives have shown significant cytotoxic effects against a range of cancer cell lines. Their mechanisms of action often involve the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways.[4][7][8] The table below presents the IC50 values of various isatin derivatives against several human cancer cell lines.

Isatin DerivativeCancer Cell LineIC50 (µM)Reference
Isatin-triazole hydrazone VBreast Cancer (MCF-7)~1-5[2]
Moxifloxacin-isatin hybridLiver (HepG2)32 - 77[2]
Moxifloxacin-isatin hybridBreast (MCF-7)32 - 77[2]
Moxifloxacin-isatin hybridProstate (DU-145)32 - 77[2]
Imine-isatin hybridLiver (HepG2)<10 - 100[2][9]
Imine-isatin hybridColon (HCT-116, CACO)<10 - 100[2][9]
Imine-isatin hybridBreast (MCF-7)<10 - 100[2][9]
3,3'-(hydrazine-1,2-diylidene)bis(5-methylindolin-2-one)Breast, Lung, Leukemia4 - 13[2][9]
Sulfonamide-tethered isatin 6fBreast (T47D)1.83 - 10.40[10]
Sulfonamide-tethered isatin 11b-cBreast (T47D)1.83 - 10.40[10]
Sulfonamide-tethered isatin 12bBreast (T47D)1.83 - 10.40[10]
IsatinHuman promyelocytic leukemia (HL60)2.94 µg/ml[11]
Benzofuran–isatin hybrid 14gA549, HepG2, MCF-7, PC-3, HeLa77.2–88.9[5]
Benzofuran–isatin hybrid 14hA549, HepG2, MCF-7, PC-3, HeLa65.4–89.7[5]
Diethylene glycol tethered bis-isatinHepG2, Hela, HCT-116, A549, DU145, SKOV3, MCF-7, MCF-7/DOX8.32 - 49.73[5]
Antiviral Activity of Isatin Derivatives

The broad-spectrum antiviral properties of isatin derivatives have been recognized for decades, with some of the earliest synthetic antiviral agents being based on the isatin scaffold.[12][13] Recent research continues to explore their potential against a variety of viruses, including HIV and coronaviruses.

Isatin DerivativeVirusActivity MetricValueReference
Norfloxacin-isatin Mannich base 1aHIV-1EC5011.3 µg/mL[12]
Norfloxacin-isatin Mannich base 1bHIV-1EC5013.9 µg/mL[12]
SPIII 5FSARS-CoVMaximum Protection45%[13]
SPIII-5FHCVSI7[13]
Antimicrobial Activity of Isatin Derivatives

Isatin derivatives have demonstrated notable activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. Their efficacy is often quantified by the Minimum Inhibitory Concentration (MIC).

Isatin DerivativeMicroorganismMIC (µg/mL)Reference
Isatin-thiazole 11aE. coli ATCC 25922- (89% biofilm inhibition)[14]
Isatin-thiazole 11bE. coli ATCC 25922- (90% biofilm inhibition)[14]
Isatin-thiazole 11bMRSA ATCC 43300- (66% biofilm inhibition)[14]
Isatin-thiazole 7dMRSA ATCC 43300- (71% biofilm inhibition)[14]
IsatinC. jejuni & C. coli<1.0 - 16.0[15]
Moxifloxacin-amide-1,2,3-triazole-isatin hybridsGram-positive & Gram-negative bacteria0.03 - 128[16]
Isatin-dithiocarbamate hybrid 3eC. tropicalis & T. rubrum6.25[17]
Isatin-dithiocarbamate hybrid 3bVarious bacteria3.12[17]

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the biological activity of isatin derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][18]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[1]

  • Treatment: Add various concentrations of the isatin derivative and a vehicle control to the wells.[1]

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[1]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[1]

  • Solubilization: Add 100 µL of a solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The amount of formazan produced is directly proportional to the number of viable cells.[1]

SRB Assay for Cytotoxicity

The Sulforhodamine B (SRB) assay is a colorimetric method used for determining cell density, based on the measurement of cellular protein content.[1]

  • Cell Seeding and Treatment: Seed and treat cells with isatin derivatives in a 96-well plate as described for the MTT assay.[1]

  • Fixation: Gently add 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate for at least 1 hour at 4°C to fix the cells.[1]

  • Washing: Wash the plates four times with 1% (v/v) acetic acid to remove excess TCA.[1]

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove the unbound dye.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[14]

  • Preparation of Derivatives: Prepare serial dilutions of the isatin derivatives in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi). The final concentrations typically range from 0.5 to 512 µg/mL.[14]

  • Inoculation: Inoculate each well with a standardized suspension of the target microorganism to achieve a final density of approximately 10^6 CFU/mL.[14]

  • Controls: Include negative control wells (uninoculated broth) and positive control wells with a known antimicrobial agent (e.g., chloramphenicol, nystatin).[14]

  • Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 25°C for 48 hours for fungi).[14]

  • MIC Determination: The MIC is the lowest concentration of the isatin derivative that completely inhibits visible growth of the microorganism.

Visualizing Mechanisms and Workflows

Graphical representations of signaling pathways and experimental workflows can greatly aid in understanding the complex biological processes involved.

Anticancer Signaling Pathways of Isatin Derivatives

Isatin derivatives exert their anticancer effects through various molecular mechanisms, including the induction of apoptosis and inhibition of key kinases.[4][7] The following diagram illustrates some of the critical signaling pathways targeted by these compounds.

G cluster_0 Isatin Derivatives cluster_1 Cellular Targets & Pathways cluster_2 Cellular Outcomes Isatin Isatin Derivatives Kinases Kinase Inhibition (VEGFR-2, EGFR, CDK2) Isatin->Kinases Tubulin Tubulin Polymerization Inhibition Isatin->Tubulin Mitochondria Mitochondrial Pathway Activation Isatin->Mitochondria CellCycleArrest Cell Cycle Arrest Kinases->CellCycleArrest AntiAngiogenesis Anti-Angiogenesis Kinases->AntiAngiogenesis Tubulin->CellCycleArrest Caspases Caspase Cascade Activation Mitochondria->Caspases Cytochrome c release Apoptosis Apoptosis Caspases->Apoptosis CellCycleArrest->Apoptosis G cluster_0 Preparation cluster_1 Assay cluster_2 Data Acquisition & Analysis A Cancer Cell Culture C Cell Seeding (96-well plate) A->C B Isatin Derivative Stock Solutions D Treatment with Derivatives B->D C->D E Incubation D->E F Addition of MTT/SRB Reagent E->F G Absorbance Measurement F->G H Data Analysis (IC50 Calculation) G->H

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 3-(2,3-Dioxo-2,3-dihydro-indol-1-yl)-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the proper disposal of 3-(2,3-Dioxo-2,3-dihydro-indol-1-yl)-propionic acid, a compound of interest for researchers, scientists, and professionals in drug development. Adherence to these procedural steps is vital for ensuring laboratory safety and environmental compliance.

I. Hazard Profile and Safety Considerations

Summary of Hazard Data for Related Compounds:

CompoundCAS No.GHS Hazard StatementsKey Precautions
Indole-3-propionic acid 830-96-6Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves, clothing, and eye/face protection.
Isatin (1H-indole-2,3-dione) 91-56-5While one source indicates it does not meet classification criteria, it is prudent to handle with care.Avoid contact with skin and eyes. Use dry clean-up procedures and avoid generating dust.
Propionic acid 79-09-4Flammable liquid and vapor (H226), Causes severe skin burns and eye damage (H314), May cause respiratory irritation (H335).Keep away from heat and ignition sources. Do not breathe vapors. Wear protective gloves, clothing, and eye/face protection.

Given the combined functionalities, this compound should be handled as a hazardous substance. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.

II. Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the safe disposal of this compound and its contaminated containers.

1. Waste Identification and Segregation:

  • Treat all quantities of this compound, including residual amounts in containers, as chemical waste.

  • Do not mix this waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

2. Packaging and Labeling:

  • Place solid waste in a suitable, sealable container to prevent leakage or dust generation.

  • If the compound is in solution, use a compatible, leak-proof container.

  • Clearly label the waste container with "Hazardous Waste," the full chemical name: "this compound," and any other identifiers required by your institution.

3. Storage of Waste:

  • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

  • Keep the container away from incompatible materials, such as strong oxidizing agents.

4. Spill Management:

  • Minor Spills:

    • If a small amount of solid material is spilled, carefully sweep it up to avoid creating dust and place it in the designated hazardous waste container.

    • For small liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the waste container.

  • Major Spills:

    • Evacuate the immediate area.

    • Alert your laboratory supervisor and institutional EHS office immediately.

5. Final Disposal:

  • Arrange for the collection of the hazardous waste through your institution's EHS-approved waste disposal contractor.

  • All waste must be handled and disposed of in accordance with local, state, and federal regulations.

  • Do not pour this chemical down the drain or dispose of it in regular trash.

III. Disposal Workflow Visualization

The following diagram illustrates the decision-making and operational process for the proper disposal of this compound.

Disposal Workflow for this compound A Start: Waste Generation B Is the container empty? A->B E Rinse container with appropriate solvent. B->E Yes H Seal original container. B->H No C Yes D No F Collect rinsate as hazardous waste. E->F G Deface label and dispose of container as non-hazardous glass/plastic waste (check local regulations). E->G J Label as 'Hazardous Waste' with chemical name. F->J I Place in secondary containment. H->I I->J K Store in designated waste accumulation area. J->K L Arrange for pickup by EHS-approved vendor. K->L M End: Proper Disposal L->M

Caption: Disposal workflow for this compound.

Personal protective equipment for handling 3-(2,3-Dioxo-2,3-dihydro-indol-1-yl)-propionic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 3-(2,3-Dioxo-2,3-dihydro-indol-1-yl)-propionic acid. The following procedures are based on best practices for handling similar chemical compounds and should be implemented to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.

PPE CategorySpecific Requirements
Eye Protection Chemical safety goggles with side protection are required.[1]
Hand Protection Wear suitable chemical-resistant gloves, such as NBR (Nitrile rubber), tested according to EN 374.[1]
Body Protection A lab coat or other appropriate protective clothing should be worn to prevent skin contact.[2]
Respiratory Use in a well-ventilated area.[2][3] A respirator may be necessary if workplace conditions warrant its use.[2]

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintaining the integrity of the compound and the safety of laboratory personnel.

Handling:

  • Engineering Controls: Use only in a well-ventilated area, such as a chemical fume hood.[2][3] Facilities should be equipped with an eyewash fountain.[3]

  • Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[3][4] Do not eat, drink, or smoke in the laboratory.[3][4]

  • Contamination: Remove any contaminated clothing immediately and wash it before reuse.[2][4]

  • Exposure Avoidance: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3][4] Avoid contact with eyes, skin, and clothing.[2]

Storage:

  • Container: Keep the container tightly closed when not in use.[2][4]

  • Temperature: Store in a cool, dry place.[1] Refrigeration may be required.

  • Environment: Store in a well-ventilated area.[4][5]

  • Incompatibilities: Keep away from strong oxidizing agents and sources of ignition.[2][5]

Disposal Plan

All waste materials must be disposed of in accordance with local, state, and federal regulations.

  • Waste Collection: Sweep up any spills, generating as little dust as possible, and place the material into a suitable, labeled container for disposal.[2][4]

  • Waste Disposal: Dispose of the contents and container at an approved waste disposal plant.[4][6] Do not allow the chemical to enter the environment.[4]

  • Contaminated Packaging: Non-contaminated packages may be recycled.[1]

Visual Workflow for Safe Handling

The following diagram outlines the essential steps for the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Work in a Ventilated Fume Hood B->C Proceed to Handling D Weigh and Handle Chemical C->D E Store in a Tightly Sealed Container D->E After Use F Place in a Cool, Dry, Ventilated Area E->F G Collect Waste in a Labeled Container F->G For Disposal H Dispose According to Regulations G->H

Caption: Workflow for safe handling of the chemical.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.